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  • Product: 2-(Methylamino)octanoic acid
  • CAS: 101080-67-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Methylamino)octanoic acid

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)octanoic Acid Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(Methylamino)octanoic acid, a non-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)octanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(Methylamino)octanoic acid, a non-canonical N-methylated α-amino acid. N-methylated amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance metabolic stability, cell permeability, and conformational rigidity.[1] This document explores multiple synthetic pathways, offering detailed experimental protocols, mechanistic insights, and considerations for stereochemical control. The content is tailored for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds.

Introduction and Strategic Overview

2-(Methylamino)octanoic acid is an α-amino acid characterized by an eight-carbon linear chain and a methyl group on the α-nitrogen. Unlike proteinogenic amino acids, its synthesis is not biologically templated and requires de novo chemical construction. The primary challenges in its synthesis involve the stereocontrolled formation of the C-N bond at the α-carbon and the selective N-methylation.

Several core strategies can be envisioned for its construction:

  • Reductive Amination: A convergent approach starting from a keto-acid precursor.

  • Sequential N-Methylation: A linear approach beginning with the parent α-amino acid, 2-aminooctanoic acid.

  • Classic Amino Acid Syntheses: Adaptations of foundational methods like the Strecker or Gabriel syntheses.

This guide will focus on the most practical and efficient of these routes, providing the causal logic behind procedural steps and highlighting the advantages and limitations of each approach.

Synthetic Strategy I: Reductive Amination of 2-Oxooctanoic Acid

This is arguably the most direct and efficient route to racemic 2-(Methylamino)octanoic acid. The strategy hinges on the reaction between a ketone (2-oxooctanoic acid) and a primary amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[2]

Mechanistic Rationale

The reaction proceeds via two key stages within a single pot. First, the carbonyl group of 2-oxooctanoic acid condenses with methylamine to form a Schiff base (imine). This equilibrium-driven step is often facilitated by a mildly acidic pH to activate the carbonyl without fully protonating the amine nucleophile. Second, a reducing agent, specifically chosen for its ability to reduce the imine C=N bond selectively in the presence of the carbonyl C=O of the starting material, is introduced. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards ketones and aldehydes at neutral pH but readily reduces the protonated iminium ion.[2] Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) offer a less toxic alternative.[3]

Workflow Diagram

reductive_amination cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction KetoAcid 2-Oxooctanoic Acid Imine Imine Intermediate KetoAcid->Imine Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Product 2-(Methylamino)octanoic Acid Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: Reductive amination workflow.

Detailed Experimental Protocol

Objective: To synthesize racemic 2-(Methylamino)octanoic acid.

ReagentMolar Eq.MW ( g/mol )Amount
2-Oxooctanoic acid1.0158.185.00 g
Methylamine (40% in H₂O)1.531.06~3.6 mL
Sodium Cyanoborohydride1.262.842.37 g
Methanol (MeOH)--100 mL
Acetic Acid (Glacial)--To adjust pH
Diethyl Ether--For extraction
HCl (1 M)--For workup
NaOH (1 M)--For workup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-oxooctanoic acid in 100 mL of methanol.

  • Amine Addition: To the stirred solution, add ~3.6 mL of 40% aqueous methylamine.

  • pH Adjustment: Monitor the pH of the solution. If necessary, add glacial acetic acid dropwise until the pH is between 6 and 7. This facilitates imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, carefully add 2.37 g of sodium cyanoborohydride. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting keto acid.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases. This will destroy any remaining hydride reagent.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification - Extraction: Resuspend the remaining aqueous residue in 50 mL of water. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted starting material and non-polar impurities.

  • Purification - Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using 1 M NaOH. The product may precipitate. If not, proceed to ion-exchange chromatography for purification.

  • Final Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, apply the solution to a Dowex 50W cation exchange resin, wash with water, and elute the amino acid with an aqueous ammonia solution. Lyophilize the eluate to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Strategy II: N-Methylation of 2-Aminooctanoic Acid

This strategy begins with the parent amino acid, 2-aminooctanoic acid, which can be commercially sourced or synthesized via methods like the Strecker or Gabriel synthesis.[4][5] The key step is the selective introduction of a single methyl group onto the primary amine.

Rationale and Method Selection

Direct alkylation of 2-aminooctanoic acid with a methylating agent like methyl iodide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts.[2] A more controlled and reliable method is reductive amination using formaldehyde . In this process, the primary amine reacts with formaldehyde to form an intermediate that is then reduced.

The Eschweiler-Clarke reaction, which uses formic acid as both the acid catalyst and the reducing agent, is a classic example. However, for cleaner transformations, a separate reducing agent like NaBH₃CN or NaBH(OAc)₃ is preferred.

Workflow Diagram

n_methylation cluster_condensation Step 1: Condensation cluster_reduction Step 2: Reduction AminoAcid 2-Aminooctanoic Acid Intermediate Methyleneiminium Intermediate AminoAcid->Intermediate Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Product 2-(Methylamino)octanoic Acid Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: N-methylation via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize racemic 2-(Methylamino)octanoic acid from 2-aminooctanoic acid.

ReagentMolar Eq.MW ( g/mol )Amount
2-Aminooctanoic acid1.0159.235.00 g
Formaldehyde (37% in H₂O)1.230.031.0 mL
Sodium Triacetoxyborohydride1.5211.949.98 g
1,2-Dichloroethane (DCE)--100 mL
Acetic Acid (Glacial)1.160.051.9 mL

Procedure:

  • Reaction Setup: Suspend 5.00 g of 2-aminooctanoic acid in 100 mL of 1,2-dichloroethane (DCE) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 1.0 mL of aqueous formaldehyde solution and 1.9 mL of glacial acetic acid.

  • Stirring: Stir the suspension at room temperature for 1 hour.

  • Reduction: Add 9.98 g of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product will likely be in the aqueous layer or at the interface. Separate the layers. Extract the aqueous layer twice more with 50 mL of dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or by the ion-exchange method described in Protocol 2.3.

Alternative Strategy: The Strecker Synthesis

The Strecker synthesis is a powerful, three-component reaction for producing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide.[6][7] To synthesize our target molecule, heptanal would be reacted with methylamine and a cyanide source.

The mechanism involves the formation of an imine from heptanal and methylamine, which is then attacked by the cyanide nucleophile to form an α-(methylamino)nitrile.[8] The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[6]

strecker_synthesis Heptanal Heptanal Imine N-Methyl-1-heptanimine Heptanal->Imine Methylamine Methylamine Methylamine->Imine Cyanide Cyanide (e.g., KCN) Nitrile α-(Methylamino)octanenitrile Cyanide->Nitrile Imine->Nitrile Product 2-(Methylamino)octanoic Acid Nitrile->Product Hydrolysis Acid Hydrolysis (H₃O⁺) Hydrolysis->Product

Caption: The Strecker synthesis pathway.

While effective, this method's primary drawback is the use of highly toxic cyanide reagents, requiring stringent safety protocols. Furthermore, the final hydrolysis step often requires harsh conditions that may not be compatible with sensitive functional groups. Like the other methods described, this produces a racemic product.[9]

Considerations for Asymmetric Synthesis

The protocols described above yield racemic mixtures of 2-(Methylamino)octanoic acid. For applications in drug development, obtaining a single enantiomer is almost always necessary, as different enantiomers can have vastly different biological activities.[10]

Achieving enantiopurity can be accomplished through two main approaches:

  • Resolution: The racemic mixture can be separated by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization. Alternatively, enzymatic resolution can be employed.

  • Asymmetric Synthesis: This is a more elegant and efficient approach where chirality is introduced during the synthesis.

    • Chiral Auxiliaries: A chiral auxiliary, such as one derived from pseudoephedrine or a sulfinamide (Ellman's auxiliary), can be attached to the substrate to direct the stereochemical outcome of a key bond-forming step.[11][12][13] The auxiliary is then cleaved to reveal the enantiomerically enriched product.

    • Catalytic Asymmetric Synthesis: A chiral catalyst (metal-based or organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. For instance, asymmetric reductive amination can be achieved using a chiral catalyst and a suitable reducing agent.[10]

Conclusion

The synthesis of 2-(Methylamino)octanoic acid can be effectively achieved through several well-established synthetic routes. For directness and efficiency on a laboratory scale, reductive amination of 2-oxooctanoic acid stands out as a preferred method. For instances where the parent 2-aminooctanoic acid is more readily available, N-methylation via reductive amination with formaldehyde provides a controlled and high-yielding alternative. While the Strecker synthesis offers a classic approach from simple precursors, its reliance on toxic reagents makes it less favorable. For pharmaceutical applications, these racemic syntheses must be coupled with either chiral resolution or, more desirably, the development of an asymmetric synthetic route to ensure enantiopure material.

References

  • Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
  • Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Alcaraz, M. L., et al. (2020). Development of Asymmetric Synthesis. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • MedSchoolCoach. (2022). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. Durham University. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Samad, Y., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Journal of Molecular Modeling. [Link]

Sources

Exploratory

2-(Methylamino)octanoic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Peptidomimetics

Executive Summary The transition from canonical peptides to therapeutically viable peptidomimetics relies heavily on the strategic incorporation of non-natural building blocks. 2-(Methylamino)octanoic acid (CAS 101080-67...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to therapeutically viable peptidomimetics relies heavily on the strategic incorporation of non-natural building blocks. 2-(Methylamino)octanoic acid (CAS 101080-67-5) is an aliphatic, N-methylated amino acid that serves as a critical structural moiety in advanced drug design. Structurally homologous to the characteristic building units of immunosuppressive cyclosporins (such as MeBmt and its dihydro derivatives)[1], this compound is utilized to engineer peptides with enhanced proteolytic stability, restricted conformational flexibility, and superior membrane permeability[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical profiling and field-proven synthetic methodologies, providing a comprehensive framework for integrating 2-(Methylamino)octanoic acid into modern drug development pipelines.

Physicochemical Profiling

Understanding the quantitative parameters of 2-(Methylamino)octanoic acid is the first step in predicting its behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic impact on the synthesized peptidomimetic.

PropertyValue
Analyte Name 2-(Methylamino)octanoic acid
CAS Number 101080-67-5
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Exact Mass 173.1416 g/mol
SMILES CCCCCCC(C(=O)O)NC
InChI InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10-2)9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12)
Appearance White to off-white powder (Neat)

(Data corroborated by analytical standards from LGC Standards[3] and Fisher Scientific[4])

The Causality of N-Methylation in Drug Design

The incorporation of 2-(Methylamino)octanoic acid into a peptide sequence is not merely a structural substitution; it is a calculated pharmacokinetic intervention. The causality behind this choice rests on three pillars:

  • Proteolytic Evasion via Steric and Electronic Shielding: Canonical peptide bonds are highly susceptible to enzymatic cleavage because proteases recognize and hydrogen-bond with the backbone amide (-NH-). N-methylation replaces this proton with a methyl group, eliminating the hydrogen bond donor and introducing severe steric hindrance. This prevents the protease active site from accommodating the peptide backbone, increasing the in vivo half-life from minutes to hours[2][5].

  • Enhanced Membrane Permeability: The removal of the hydrogen bond donor decreases the solvation energy of the peptide. This increased overall lipophilicity allows N-methylated peptides to passively diffuse across lipid bilayers, a critical requirement for targeting intracellular receptors or crossing the blood-brain barrier[6].

  • Conformational Pre-organization: The N-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. This reduced flexibility can lock the peptide into a bioactive conformation (such as a β -turn), significantly enhancing receptor binding affinity and selectivity[7].

ProteolyticResistance cluster_canonical Canonical Peptide Bond cluster_nmethyl N-Methylated Peptide Bond A Standard Amide (-NH-CO-) B H-Bonding to Protease Active Site A->B C Enzymatic Cleavage B->C D N-Methyl Amide (-N(CH3)-CO-) E Steric Clash & No H-Bond Donor D->E F Proteolytic Resistance E->F

Mechanism of proteolytic resistance conferred by N-methylation of the peptide backbone.

Experimental Protocol: SPPS with 2-(Methylamino)octanoic Acid

Coupling an N-methylated amino acid like 2-(Methylamino)octanoic acid is notoriously difficult. The steric bulk of the N-methyl group and the aliphatic octanoic chain severely hinder nucleophilic attack. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) often result in incomplete reactions, deletion sequences, or diketopiperazine (DKP) formation[8].

To ensure a self-validating system , this protocol utilizes HATU combined with HOAt, which drives the reaction forward via the formation of a highly reactive 7-azabenzotriazole active ester[7][9]. Furthermore, we replace the standard Ninhydrin test (which fails for secondary amines) with the Bromophenol Blue test for accurate validation[8].

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell 2-chlorotrityl chloride (2-CTC) resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 minutes) to remove the Fmoc protecting group from the terminal amino acid.

  • Wash the resin thoroughly (5 × 1 minute) with DMF to remove all traces of piperidine, which could prematurely react with the activated ester[9].

Step 2: Pre-Activation of 2-(Methylamino)octanoic Acid

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-2-(methylamino)octanoic acid, 4.0 equivalents of HATU, and 4.0 equivalents of HOAt in a minimal volume of DMF (approx. 10 mL per gram of resin)[8][9].

  • Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). The solution will immediately turn yellow, confirming the formation of the active ester. Allow pre-activation for 2 minutes.

Step 3: Coupling Reaction

  • Transfer the activated amino acid solution to the resin.

  • Agitate at room temperature for 2 to 4 hours. Causality note: The extended coupling time is mandatory to overcome the high activation energy barrier caused by the steric hindrance of the N-methyl group[9].

Step 4: Self-Validation (Bromophenol Blue Test)

  • Withdraw a small sample of resin beads and wash with methanol.

  • Add 2 mL of a 0.5% Bromophenol Blue solution in DMF[8].

  • Observation & Logic: If the beads turn Yellow , the coupling is complete (no free secondary amines remain). If the beads turn Blue/Green , the coupling is incomplete, and Step 2-3 must be repeated.

Step 5: Capping

  • To prevent the propagation of deletion sequences, treat the resin with a capping solution of Acetic Anhydride/Pyridine/DMF (1:1:8) for 15 minutes, then wash 5× with DMF.

SPPSWorkflow N1 Fmoc Deprotection (20% Piperidine/DMF) N2 Resin Washing (DMF 5x) N1->N2 N3 Activation (Fmoc-AA + HATU/HOAt + DIEA) N2->N3 Add Reagents N4 Coupling Reaction (2-4 hours, RT) N3->N4 N5 Validation (Bromophenol Blue Test) N4->N5 N5->N2 If Yellow (Complete) N5->N4 If Blue (Incomplete)

Optimized SPPS workflow for N-methylated amino acids using HATU and Bromophenol Blue validation.

Applications in Advanced Therapeutics

The integration of 2-(Methylamino)octanoic acid is particularly prevalent in two major therapeutic domains:

  • Cyclosporin Analogs & Immunosuppressants: Cyclosporin A relies on a highly specific N-methylated building block, MeBmt. 2-(Methylamino)octanoic acid serves as a streamlined, fully aliphatic structural analog for synthesizing novel immunosuppressive cyclic lipopeptides, allowing researchers to probe structure-activity relationships (SAR) without the complex stereocenters of natural MeBmt[1][].

  • Antimicrobial Lipopeptides (AMPs): The rising threat of antimicrobial resistance has necessitated the development of AMPs that can survive in human serum. Substituting canonical aliphatic residues with 2-(Methylamino)octanoic acid preserves the amphipathic helicity required to disrupt bacterial cell membranes while drastically reducing degradation by host serum proteases[11].

References

  • Fisher Scientific - 2-(Methylamino)octanoic Acid, TRC 100 mg. Retrieved from: [Link]

  • Journal of Antibiotics (DOI) - 4-METHYL-L-THREONINE, THE CHARACTERISTIC STRUCTURAL ELEMENT OF CYCLOSPORINS. Retrieved from: [Link]

  • Chemical Reviews (ACS) - Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from: [Link]

  • AAPPTec - N-Methyl amino acids: Pharmacokinetic Properties. Retrieved from:[Link]

  • MDPI - D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Retrieved from: [Link]

  • PMC (NIH) - N-Methyl Scanning Mutagenesis Generates Protease-Resistant Ligands. Retrieved from:[Link]

  • AAPPTec - Technical Support Information Bulletin 1177: Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from:[Link]

  • ResearchGate - N-methylation in amino acids and peptides: Scope and limitations. Retrieved from: [Link]

  • University of California, Irvine (Nowick Laboratory) - Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from:[Link]

Sources

Foundational

2-(Methylamino)octanoic Acid (CAS 101080-67-5): A Technical Whitepaper on N-Methylated Peptidomimetics and Synthesis Workflows

Executive Summary The development of advanced peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor oral bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and rapid proteolytic degradation. 2-(Methylamino)octanoic acid (CAS 101080-67-5) is a critical N-methylated aliphatic amino acid building block[1]. It shares significant structural homology with the characteristic amino acid of the powerful immunosuppressant Cyclosporine A—specifically, the saturated derivative dihydro-MeBmt[(2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid][2].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the physicochemical properties, mechanistic advantages, and validated experimental protocols for synthesizing and analyzing peptides incorporating 2-(methylamino)octanoic acid.

Physicochemical Profiling & Structural Data

Understanding the baseline chemical properties of 2-(methylamino)octanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and reverse-phase chromatography[3]. The N-methylation and the long aliphatic octanoic acid side chain heavily dictate its lipophilicity and steric profile.

Table 1: Physicochemical Properties of 2-(Methylamino)octanoic Acid

PropertyValue / SpecificationCausality / Significance
CAS Number 101080-67-5[1]Unique identifier for the specific N-methylated isomer.
Molecular Formula C9H19NO2[1]Indicates a highly aliphatic structure, driving hydrophobicity.
Molecular Weight 173.25 g/mol [1]Low molecular weight building block; easily detectable via MS.
Exact Mass 173.1416[1]Crucial for high-resolution LC-MS/MS (HRMS) identification.
SMILES CCCCCCC(C(=O)O)NC[1]Defines the 8-carbon backbone with an alpha-N-methyl group.
Solubility Soluble in DMF, DMSO, MeOH[]Ensures compatibility with standard SPPS coupling solvents.

Mechanistic Role in Peptidomimetics

The incorporation of 2-(methylamino)octanoic acid into a peptide backbone fundamentally alters its biophysical properties. The causality behind choosing this specific building block lies in two primary mechanistic pathways:

  • Proteolytic Resistance via Steric Shielding: The addition of the N-methyl group creates a localized steric clash that prevents proteases from properly aligning with the peptide bond in their active sites. This effectively bypasses enzymatic degradation, a principle heavily utilized in the biosynthesis of cyclosporin analogs[].

  • Enhanced Membrane Permeability: Natural peptide bonds contain an amide hydrogen that acts as a strong hydrogen bond donor. By replacing this hydrogen with a methyl group, the desolvation energy required for the peptide to transition from an aqueous environment into a lipid bilayer is drastically reduced, thereby enhancing oral bioavailability[2].

Pathway N_Methylation 2-(Methylamino)octanoic acid Incorporation Steric Increased Steric Bulk & Loss of H-Bond Donor N_Methylation->Steric Induces structural changes Protease Proteolytic Resistance (Bypasses Degradation) Steric->Protease Prevents enzyme recognition Permeability Enhanced Membrane Permeability (Lipophilicity) Steric->Permeability Reduces desolvation energy Bioavailability Improved Pharmacokinetics (e.g., Cyclosporine Analogs) Protease->Bioavailability Permeability->Bioavailability

Figure 1: Mechanistic pathway illustrating how N-methylation enhances peptidomimetic bioavailability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling an amino acid onto an N-methylated residue, or coupling an N-methylated residue like 2-(methylamino)octanoic acid onto a growing chain, presents significant kinetic challenges due to steric hindrance. Standard coupling reagents (e.g., HBTU) often fail, leading to deletion sequences.

Table 2: Coupling Efficiency Comparison

Amino Acid TypeCoupling ReagentTempYieldCausality / Note
Standard (Primary Amine)HBTU / DIEA25°C>99%Unhindered nucleophilic attack.
N-Methylated (Secondary)HBTU / DIEA25°C<50%Steric clash prevents efficient acylation.
N-Methylated (Secondary) HATU / HOAt / DIEA 60°C >95% 7-aza effect accelerates reaction; heat overcomes energy barrier.

Step-by-Step SPPS Protocol (Self-Validating System):

  • Resin Preparation: Swell the Fmoc-protected resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation (The Causality Step): Pre-activate 2-(methylamino)octanoic acid (3 equivalents) with HATU (2.9 eq) and HOAt (3 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA, 6 eq). Reasoning: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, which is strictly required to overcome the steric barrier of the N-methyl group.

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 60°C using a microwave peptide synthesizer for 60 minutes.

  • Self-Validation (Chloranil Test): Perform a Chloranil test on a few cleaved resin beads. Reasoning: The standard Kaiser test yields a false negative for secondary amines. The Chloranil test specifically detects secondary amines, validating whether the coupling of the next amino acid onto the N-methyl group is complete. If the test is positive (blue/green), repeat the coupling step.

  • Capping: Treat with Acetic Anhydride/DIEA to cap any unreacted sequences, preventing the formation of complex deletion impurities.

Workflow Start Resin-Bound Peptide (Free N-Terminus) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Activation Amino Acid Activation (HATU / HOAt / DIEA) Deprotect->Activation Coupling Coupling Reaction (Elevated Temp, 60°C) Activation->Coupling Overcomes steric hindrance Wash Washing & Capping (Acetic Anhydride) Coupling->Wash Check Chloranil Test (Detects Secondary Amines) Wash->Check Check->Deprotect If negative (complete) Check->Coupling If positive (incomplete)

Figure 2: Optimized SPPS workflow for sterically hindered N-methylated amino acids.

LC-MS/MS Analytical Quantification Protocol

To verify the purity of synthesized peptides or to quantify 2-(methylamino)octanoic acid as an impurity (e.g., in Cyclosporine EP Impurity B analysis)[], a rigorous LC-MS/MS method is required.

  • Sample Preparation: Dissolve the analyte in 50% Methanol / 50% Water. Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., D3-methylamino derivative) to self-validate the assay and correct for matrix-induced ion suppression.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Reasoning: The highly aliphatic 8-carbon chain requires a highly hydrophobic stationary phase for adequate retention.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. The secondary amine is readily protonated, yielding a strong [M+H]+ precursor ion at m/z 174.25. Set Multiple Reaction Monitoring (MRM) transitions to monitor the loss of the carboxylic acid group and fragmentation of the aliphatic chain.

Sources

Exploratory

A Researcher's Guide to the Potential Biological Activities of 2-(Methylamino)octanoic Acid: A Roadmap for Investigation

Introduction: Unveiling a Novel Molecular Scaffold In the vast landscape of chemical biology and drug discovery, the exploration of novel molecular entities is paramount to advancing therapeutic frontiers. 2-(Methylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Molecular Scaffold

In the vast landscape of chemical biology and drug discovery, the exploration of novel molecular entities is paramount to advancing therapeutic frontiers. 2-(Methylamino)octanoic acid, a unique hybrid molecule combining the features of a medium-chain fatty acid (MCFA) and an N-methylated amino acid, represents a compelling yet underexplored candidate for biological investigation. While direct research on this specific compound is sparse, its structural components—octanoic acid and an N-methylated amino group—are well-characterized, each conferring distinct and potent biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological potential of 2-(Methylamino)octanoic acid. By synthesizing established knowledge of its constituent parts, we will propose putative biological activities, delineate potential mechanisms of action, and provide detailed experimental protocols to validate these hypotheses.

The N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as increased membrane permeability and resistance to proteolytic degradation.[1][2] Simultaneously, octanoic acid, a saturated eight-carbon fatty acid, is known for its diverse biological roles, including antimicrobial properties and its influence on energy metabolism.[3][4] The convergence of these two functionalities in a single small molecule suggests a synergistic potential for novel therapeutic applications. This guide will serve as a roadmap, grounding speculative exploration in established scientific principles and methodologies.

I. Synthesis and Characterization: The Foundation of Investigation

The initial and most critical step in exploring the biological activity of 2-(Methylamino)octanoic acid is its chemical synthesis and rigorous characterization. While commercial availability may be limited[5][6], several established synthetic routes for N-methyl amino acids can be adapted for this purpose.

Proposed Synthetic Pathway

A practical approach involves the N-methylation of 2-aminooctanoic acid or the reaction of 2-bromooctanoic acid with methylamine.[7] A common and efficient method for N-methylation of N-acyl and N-carbamoyl amino acids utilizes sodium hydride and methyl iodide.[8]

Table 1: Key Physicochemical Properties of 2-(Methylamino)octanoic Acid

PropertyValueSource
CAS Number 101080-67-5[7]
Molecular Formula C9H19NO2[7]
Molecular Weight 173.25 g/mol [7]
Experimental Protocol: Synthesis via Reductive Amination

A plausible and controlled synthesis can be achieved through the reductive amination of 2-oxooctanoic acid with methylamine.

  • Reaction Setup: Dissolve 2-oxooctanoic acid and an excess of methylamine in a suitable solvent such as methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 to facilitate imine formation.

  • Reduction: Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH3CN), portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product using column chromatography or recrystallization to yield pure 2-(Methylamino)octanoic acid.

Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[10][11]

II. Postulated Biological Activities and Mechanisms of Action

Based on the known biological profiles of octanoic acid and N-methylated amino acids, we can hypothesize several promising areas of investigation for 2-(Methylamino)octanoic acid.

A. Antimicrobial and Biofilm-Disrupting Properties

Octanoic acid exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi, by disrupting the cell membrane.[3][12] It is effective against biofilms of clinically relevant bacteria like Staphylococcus aureus.[3][13] The incorporation of 2-aminooctanoic acid into peptides has been shown to enhance their antimicrobial activity.[14]

Hypothesized Mechanism: The lipophilic octanoyl chain of 2-(Methylamino)octanoic acid could intercalate into and destabilize the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. The N-methylamino group may influence its interaction with membrane components and its solubility.

B. Modulation of Cellular Metabolism

Medium-chain fatty acids like octanoic acid are readily metabolized through mitochondrial β-oxidation, influencing cellular energy homeostasis.[4][15] Studies have shown that octanoic acid can impact key metabolic pathways, including the Akt-mTOR signaling axis, and is preferentially oxidized in the brain.[4][16][17]

Hypothesized Mechanism: 2-(Methylamino)octanoic acid may be recognized by fatty acid transport proteins and enter mitochondria for β-oxidation. The N-methyl group could potentially alter its recognition by metabolic enzymes, leading to unique downstream effects on cellular signaling and energy production. For instance, it might influence insulin secretion or fatty acid synthesis pathways.[18][19]

C. Neurological and Antiseizure Potential

Fatty acids and their derivatives have been investigated for their effects on the central nervous system.[20] Octanoic acid can cross the blood-brain barrier and has been shown to regulate the excitability of certain neurons.[16][21] Furthermore, derivatives of fatty acids have been explored for their antiseizure activity, potentially through the modulation of voltage-gated sodium channels.[20]

Hypothesized Mechanism: The lipophilic nature of 2-(Methylamino)octanoic acid could facilitate its entry into the central nervous system. Once there, it might interact with neuronal membranes or specific receptors, such as G-protein coupled receptors, to modulate neuronal activity. The N-methyl group could be a critical determinant of its interaction with neural targets.

III. A Framework for Experimental Validation

To systematically evaluate the hypothesized biological activities of 2-(Methylamino)octanoic acid, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.

A. In Vitro Assay Platforms

1. Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Prepare a two-fold serial dilution of 2-(Methylamino)octanoic acid in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each dilution with a standardized suspension of the test microorganism.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration that inhibits visible growth.

    • To determine the MBC, subculture from wells with no visible growth onto agar plates and identify the lowest concentration that results in a significant reduction in colony-forming units.

2. Biofilm Inhibition and Eradication Assays

  • Objective: To assess the ability of the compound to prevent biofilm formation and eradicate pre-formed biofilms.

  • Protocol:

    • Inhibition: Grow bacteria in the presence of sub-MIC concentrations of 2-(Methylamino)octanoic acid in 96-well plates. After incubation, stain the adhered biofilm with crystal violet and quantify the absorbance.

    • Eradication: Allow biofilms to form in 96-well plates. Then, treat the pre-formed biofilms with various concentrations of the compound. Quantify the remaining biofilm as described above.

3. Cellular Metabolism Assays

  • Objective: To investigate the effects of 2-(Methylamino)octanoic acid on cellular energy metabolism.

  • Protocol: Fatty Acid Oxidation (FAO) Assay [22]

    • Culture relevant cell lines (e.g., HepG2 liver cells, C2C12 myotubes) in a 96-well plate.

    • Incubate the cells with a fatty acid-free medium, followed by the addition of 2-(Methylamino)octanoic acid at various concentrations.

    • Measure the rate of oxygen consumption using a microplate reader and specific reagents that couple fatty acid oxidation to a fluorescent or colorimetric output.[22][23]

    • Compare the results to cells treated with known metabolic modulators.

4. In Vitro Neuroscience Assays

  • Objective: To evaluate the effect of the compound on neuronal activity.

  • Protocol: Patch-Clamp Electrophysiology [20][24]

    • Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y).

    • Using the whole-cell patch-clamp technique, record ion channel currents (e.g., voltage-gated sodium or calcium channels) in the absence and presence of 2-(Methylamino)octanoic acid.

    • Analyze changes in current amplitude, kinetics, and voltage-dependence to determine if the compound modulates ion channel function.

B. In Vivo Models

Should in vitro studies yield promising results, subsequent in vivo validation is crucial.

1. Murine Model of Bacterial Infection

  • Objective: To assess the antimicrobial efficacy in a living organism.

  • Protocol:

    • Induce a localized or systemic infection in mice with a relevant pathogen (e.g., S. aureus).

    • Administer 2-(Methylamino)octanoic acid via an appropriate route (e.g., intraperitoneal or oral).

    • Monitor animal survival, bacterial burden in target organs, and inflammatory markers.

2. Metabolic Studies in Rodents

  • Objective: To evaluate the impact on systemic metabolism.

  • Protocol:

    • Administer 2-(Methylamino)octanoic acid to rodents.

    • Monitor key metabolic parameters such as blood glucose, insulin levels, and plasma lipid profiles.

    • Conduct metabolic cage studies to assess changes in energy expenditure and respiratory exchange ratio.

3. Antiseizure Models in Mice

  • Objective: To determine if the compound possesses anticonvulsant properties.

  • Protocol: Maximal Electroshock (MES) Seizure Test [20]

    • Administer 2-(Methylamino)octanoic acid to mice.

    • After a predetermined time, induce seizures via corneal electrical stimulation.

    • Observe the mice for the presence or absence of tonic hindlimb extension, a hallmark of MES-induced seizures. Protection against this endpoint suggests anticonvulsant activity.

IV. Analytical Methodologies for Pharmacokinetic and Mechanistic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of 2-(Methylamino)octanoic acid and to quantify its levels in biological matrices, robust analytical methods are essential.

Table 2: Recommended Analytical Techniques

TechniqueApplication
LC-MS/MS Quantitation in plasma, tissues, and urine for pharmacokinetic studies.[25]
GC-MS Analysis of volatile metabolites and for quantification after derivatization.[19][26]
HPLC-UV Routine analysis and purity checks, particularly if the compound possesses a suitable chromophore or after derivatization.[10]

V. Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research strategy, the following diagrams outline the key workflows and hypothesized pathways.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Chemical Synthesis Characterization NMR, MS, HPLC Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Biofilm Biofilm Assays Characterization->Biofilm Metabolism Metabolic Assays (FAO) Characterization->Metabolism Neuro Neuroscience Assays (Patch-Clamp) Characterization->Neuro Infection_Model Infection Models Antimicrobial->Infection_Model Metabolic_Model Metabolic Models Metabolism->Metabolic_Model Seizure_Model Seizure Models Neuro->Seizure_Model

Caption: A streamlined workflow for the investigation of 2-(Methylamino)octanoic acid.

Hypothesized_Mechanisms cluster_antimicrobial Antimicrobial Action cluster_metabolism Metabolic Modulation cluster_neuro Neurological Effects Molecule 2-(Methylamino)octanoic Acid Membrane Bacterial Membrane Disruption Molecule->Membrane Mitochondria Mitochondrial Uptake Molecule->Mitochondria BBB Blood-Brain Barrier Penetration Molecule->BBB Cell_Death Cell Lysis Membrane->Cell_Death Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Signaling Altered Cellular Signaling (e.g., Akt/mTOR) Beta_Oxidation->Signaling Ion_Channels Ion Channel Modulation BBB->Ion_Channels Neuronal_Activity Altered Neuronal Excitability Ion_Channels->Neuronal_Activity

Caption: Hypothesized mechanisms of action for 2-(Methylamino)octanoic acid.

Conclusion

2-(Methylamino)octanoic acid stands at the intersection of well-established biological activities conferred by medium-chain fatty acids and N-methylated amino acids. While direct experimental data for this specific molecule is lacking, a strong scientific rationale exists to explore its potential as an antimicrobial, a metabolic modulator, and a neuroactive agent. The structured approach outlined in this guide, from synthesis and characterization to a tiered system of in vitro and in vivo testing, provides a robust framework for elucidating its biological activity and therapeutic potential. The insights gained from such a systematic investigation will not only define the pharmacological profile of this novel compound but also contribute to the broader understanding of how the strategic combination of chemical motifs can lead to new and effective therapeutic agents.

References

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  • (PDF) Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. (2025, October 16). ResearchGate.
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Foundational

A Technical Guide to the Postulated Mechanism of Action of 2-(Methylamino)octanoic Acid

Preamble: Charting Unexplored Territory In the landscape of molecular research and drug development, we occasionally encounter compounds that, despite their structural simplicity, lack a well-documented biological profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting Unexplored Territory

In the landscape of molecular research and drug development, we occasionally encounter compounds that, despite their structural simplicity, lack a well-documented biological profile. 2-(Methylamino)octanoic acid is one such molecule. A systematic review of current scientific literature reveals a scarcity of direct research into its specific mechanism of action.

This guide, therefore, deviates from a conventional review of established facts. Instead, it adopts a first-principles approach, dissecting the molecule into its core functional components to construct a scientifically rigorous, albeit postulated, framework for its biological activity. By examining the well-characterized roles of its structural parents—octanoic acid and 2-aminooctanoic acid—we can assemble a compelling hypothesis regarding the function of 2-(Methylamino)octanoic acid and outline the experimental pathways required for its validation.

This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities. It serves as both a theoretical guide and a practical playbook for elucidating the mechanism of action for this and similar modified amino-fatty acids.

Part 1: Deconstruction of the Molecular Architecture

To understand the probable function of 2-(Methylamino)octanoic acid, we must first appreciate its hybrid nature. It is a chiral molecule that merges the properties of a medium-chain fatty acid (MCFA) with those of an N-methylated alpha-amino acid.

  • The Octanoic Acid Backbone: An eight-carbon saturated fatty acid chain that serves as the lipophilic scaffold of the molecule. Octanoic acid itself is metabolically active and can cross the blood-brain barrier[1].

  • The 2-Amino Group: This functional group at the alpha-carbon position classifies the molecule as an amino acid derivative.

  • The N-Methyl Group: The methylation of the alpha-amino nitrogen is a critical modification that can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties compared to its non-methylated counterpart, 2-aminooctanoic acid.

Our central hypothesis is that the biological activity of 2-(Methylamino)octanoic acid is not monolithic but rather a dual-action composite of these structural features.

Part 2: The Octanoic Acid Backbone: A Metabolically Active Scaffold

The octanoic acid component provides a lipophilic tail and intrinsic biological activity. As a key component of medium-chain triglycerides (MCTs), octanoic acid's effects are well-documented, particularly in metabolism and cellular signaling.

Cellular Energy Metabolism and Ketogenesis

Once inside the cell, octanoic acid can be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. In certain metabolic states, such as those induced by a ketogenic diet, the acetyl-CoA derived from octanoic acid can be converted into ketone bodies in the liver[1]. These ketone bodies serve as an alternative energy source for the brain and other tissues[1][2].

A study on U87MG glioblastoma cells showed that octanoic acid treatment significantly affected mitochondrial metabolism, leading to increased production of ketone bodies[1]. This suggests that the octanoic acid backbone of our target molecule could potentially influence cellular energy pathways.

Octanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix OA_cyto Octanoic Acid OA_mito Octanoic Acid OA_cyto->OA_mito Transport Beta_Ox β-Oxidation OA_mito->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Ketogenesis (Liver) ATP ATP TCA->ATP

Fig. 1: Simplified metabolic fate of octanoic acid.
Modulation of Cellular Signaling

Beyond its role in metabolism, octanoic acid can modulate cellular signaling. For instance, it has been shown to potentiate glucose-stimulated insulin secretion from pancreatic islets[3]. This effect appears to be independent of its β-oxidation, suggesting a more direct signaling role, possibly involving volume-sensitive anion channels or intracellular calcium release[3].

However, it is also important to note potential adverse effects. Long-term administration of octanoic acid has been linked to deleterious effects on bone microarchitecture in animal models, suggesting it may promote bone resorption[2][4].

Part 3: The 2-Aminooctanoic Acid Precedent: Enhancing Peptide Bioactivity

The most direct functional data for a structurally similar compound comes from studies on 2-aminooctanoic acid (2-AOA). Research has focused on its use as a synthetic building block to modify and enhance the properties of antimicrobial peptides (AMPs)[5][6][7].

Mechanism of Enhancement: Lipidation

Terminal modification of peptides with fatty acids, a process known as lipidation, is a strategy used to improve their therapeutic potential. 2-AOA, with its amino and carboxylic acid functionalities, can be directly conjugated to either the N- or C-terminus of a peptide without needing a linker[6][7].

The primary mechanism by which 2-AOA enhances AMP activity is by increasing the overall hydrophobicity of the peptide. This modification can lead to:

  • Improved Binding Affinity: The lipid tail can anchor the peptide to the bacterial cell membrane, increasing its local concentration and improving its ability to disrupt the membrane or bind to intracellular targets[8].

  • Enhanced Stability: The modification can protect the peptide from proteolytic degradation.

A study by Almahboub et al. demonstrated that conjugating (S)-2-aminooctanoic acid to a lactoferricin B-derived peptide improved its antibacterial activity by up to 16-fold[6][7].

Quantitative Impact on Antimicrobial Efficacy

The data below, adapted from the literature, illustrates the significant improvement in antimicrobial potency when a peptide is modified with 2-AOA.

OrganismPeptide Alone (MIC, μg/mL)C-Terminally Modified Peptide (MIC, μg/mL)Fold Improvement
Escherichia coli>40025>16
Bacillus subtilis400508
Salmonella typhimurium>400100>4
Pseudomonas aeruginosa>400200>2
Staphylococcus aureus>400400N/A
Data derived from Almahboub et al., Appl Microbiol Biotechnol, 2018.[6][7]

Part 4: Postulated Dual-Action Mechanism of 2-(Methylamino)octanoic Acid

Synthesizing the evidence from its structural components, we can propose a dual-action mechanism for 2-(Methylamino)octanoic acid. The N-methyl group is the key differentiator and is expected to refine, rather than completely change, the functions observed for its parent molecules.

Postulate 1: An Enhanced Bio-conjugation Agent (Primary Mechanism)

We hypothesize that the primary role of 2-(Methylamino)octanoic acid is as a superior agent for the lipidation of peptides and other biologics. The N-methylation of the alpha-amino group offers several potential advantages over the non-methylated 2-AOA:

  • Increased Proteolytic Resistance: The N-methyl group can sterically hinder the approach of proteases, making the adjacent peptide bond more resistant to cleavage and thus increasing the in-vivo half-life of the conjugated biologic.

  • Altered Conformational Flexibility: N-methylation restricts the conformational freedom around the peptide bond, which can pre-organize the peptide into a more bioactive conformation.

  • Modulated Lipophilicity and Permeability: The methyl group slightly increases lipophilicity, which could further enhance membrane interaction and potentially improve cell penetration.

Postulate 2: A Fine-Tuned Metabolic Modulator (Secondary Mechanism)

We further postulate that 2-(Methylamino)octanoic acid may possess intrinsic bioactivity as a metabolic modulator, analogous to octanoic acid. However, the N-methylamino group would likely alter its interaction with metabolic enzymes and transporters. It may be a poorer substrate for mitochondrial β-oxidation compared to octanoic acid, potentially leading to a different metabolic fate and downstream signaling profile. This could alter its impact on processes like insulin secretion or ketogenesis.

Postulated_Mechanism cluster_primary Postulate 1: Enhanced Bio-conjugation cluster_secondary Postulate 2: Metabolic Modulation Molecule1 2-(Methylamino)octanoic acid Conjugate Modified Peptide Molecule1->Conjugate Peptide Therapeutic Peptide Peptide->Conjugate Effect1 Increased Stability (Protease Resistance) Conjugate->Effect1 Effect2 Enhanced Membrane Interaction Conjugate->Effect2 Effect3 Improved Bioactivity Conjugate->Effect3 Molecule2 2-(Methylamino)octanoic acid Cell Target Cell (e.g., Pancreatic Islet, Neuron) Molecule2->Cell Mito Mitochondria Cell->Mito Altered Metabolism Signaling Cellular Signaling (e.g., Ca2+ flux) Cell->Signaling Direct Modulation Response Altered Cellular Response (e.g., Insulin Secretion) Mito->Response Signaling->Response

Fig. 2: Postulated dual-action mechanism of 2-(Methylamino)octanoic acid.

Part 5: A Framework for Experimental Validation

The following protocols provide a clear path to testing the key tenets of our postulated mechanism. These workflows are designed to be robust and provide clear, interpretable data.

Experimental Workflow Overview

Experimental_Workflow Start Hypothesis Step1 Synthesize & Conjugate Test Molecule to Peptide Start->Step1 Step2 Test Postulate 1: Comparative Antimicrobial Assay (MIC) Step1->Step2 Step3 Test Postulate 2: Cellular Metabolic Assay (Seahorse) Step1->Step3 Step4 Data Analysis & Mechanism Refinement Step2->Step4 Step3->Step4 End Conclusion Step4->End

Fig. 3: High-level experimental workflow for mechanism elucidation.
Protocol: Comparative Antimicrobial Susceptibility Testing

Objective: To determine if 2-(Methylamino)octanoic acid provides superior enhancement of antimicrobial peptide activity compared to 2-aminooctanoic acid (testing Postulate 1).

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Peptide Preparation: Synthesize three versions of a model antimicrobial peptide (e.g., a derivative of lactoferricin B):

    • Unmodified peptide (Control 1).

    • Peptide C-terminally conjugated with 2-aminooctanoic acid (Control 2).

    • Peptide C-terminally conjugated with 2-(Methylamino)octanoic acid (Test Article).

  • Bacterial Strains: Prepare standardized inoculums of relevant bacterial strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) as per CLSI guidelines.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each peptide in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations should range from 512 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • Analysis: Compare the MIC values of the three peptide versions. A significantly lower MIC for the Test Article compared to Control 2 would support the hypothesis that N-methylation provides superior enhancement.

Protocol: Cellular Metabolic Function Analysis

Objective: To assess the intrinsic effect of 2-(Methylamino)octanoic acid on mitochondrial respiration compared to octanoic acid (testing Postulate 2).

Methodology: Agilent Seahorse XF Cell Mito Stress Test.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., INS-1E pancreatic β-cells or SH-SY5Y neuroblastoma cells) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Prepare stock solutions of octanoic acid (Control) and 2-(Methylamino)octanoic acid (Test Article). Load them into the injector ports of the Seahorse sensor cartridge. Also load the mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse Assay:

    • Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer.

    • Establish a baseline Oxygen Consumption Rate (OCR).

    • Inject the Control or Test Article and measure the acute OCR response.

    • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A sequentially to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Compare the OCR profiles of cells treated with octanoic acid versus 2-(Methylamino)octanoic acid. A significant difference in basal respiration or maximal respiratory capacity would indicate that the N-methylamino modification alters the molecule's interaction with cellular metabolism.

Conclusion and Future Directions

While the mechanism of action for 2-(Methylamino)octanoic acid remains to be formally elucidated, this guide presents a robust, evidence-based framework for its probable biological functions. The central hypothesis is a dual-action model where its primary role is as a superior lipidation agent for enhancing the therapeutic properties of biologics, with a secondary, intrinsic role as a metabolic modulator.

The N-methyl group is the critical structural element that likely confers advantages in stability and potency over its non-methylated precursor. The experimental protocols detailed herein provide a clear and actionable strategy for testing these postulates.

Future research should focus on:

  • Pharmacokinetic Studies: Comparing the in-vivo half-life and biodistribution of peptides modified with 2-AOA versus 2-(Methylamino)octanoic acid.

  • Target Identification: If intrinsic activity is confirmed, identifying the specific cellular transporters, enzymes, or receptors with which it interacts.

  • Broader Applications: Exploring its use in modifying other classes of biologics, such as cell-penetrating peptides or antibody-drug conjugates.

By systematically addressing these questions, the scientific community can unlock the full potential of this promising molecular scaffold.

References

  • Smolecule. (2023, August 15). Buy (R)-2-Aminooctanoic acid | 106819-03-8.
  • MedchemExpress.com. 2-Aminooctanoic acid (DL-α-Aminocaprylic acid)
  • Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
  • PubChem. 2-Aminooctanoic acid | C8H17NO2 | CID 69522.
  • PubChem. (R)-2-Aminooctanoic acid | C8H17NO2 | CID 1615251.
  • Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed.
  • Chem-Impex.
  • PubChem.
  • Mitropoulos, K. A., & Myant, N. B. (1967). Catabolism of 2-methyloctanoic acid and 3beta-hydroxycholest-5-en-26-oic acid. PubMed.
  • Sayeed, M., et al. (2021). Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone. PubMed.
  • MedChemExpress. Octanoic acid | MedChemExpress (MCE) Life Science Reagents.
  • Perflavory. 4-methyl octanoic acid, 54947-74-9.
  • Boguś, M. I., et al. (2022). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. MDPI.
  • Lin, H. V., et al. (2015).
  • Sayeed, M., et al. (2021). Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone. PMC.
  • Google Patents. (2005). US6916947B2 - Method of producing amino carboxylic acids.
  • PLOS. (2025, October 14). Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV)
  • Giudetti, A. M., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers.

Sources

Exploratory

Discovery and history of N-methylated amino acids.

The Vanguard of Peptide Therapeutics: A Technical Guide to the Discovery, Synthesis, and Application of N-Methylated Amino Acids Abstract As a Senior Application Scientist navigating the complexities of modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

The Vanguard of Peptide Therapeutics: A Technical Guide to the Discovery, Synthesis, and Application of N-Methylated Amino Acids

Abstract

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of canonical peptides: rapid proteolytic degradation and negligible membrane permeability. N-methylation—the targeted substitution of an amide proton with a methyl group—represents a profound chemical modification that circumvents these barriers. This whitepaper provides an in-depth exploration of the historical discovery of N-methylated amino acids, the mechanistic causality behind their pharmacokinetic advantages, and a field-proven, self-validating protocol for their synthesis.

Historical Genesis and Evolutionary Timeline

The discovery of N-methylated amino acids dates back to the early 20th century with the isolation of sarcosine (N-methylglycine), a ubiquitous natural metabolite[1]. However, their true therapeutic potential was not recognized until the mid-20th century, following the discovery of complex natural products like Cyclosporine A and Actinomycin D[1][2]. These naturally occurring cyclic peptides contained multiple N-methylated residues, which conferred extraordinary oral bioavailability and immunosuppressive properties that canonical peptides lacked[2].

Historically, the chemical synthesis of N-methylated peptides was restricted to solution-phase methodologies, which were plagued by epimerization (racemization) and poor yields[3]. The paradigm shifted in 1997 when Miller and Scanlan introduced a site-selective solid-phase peptide synthesis (SPPS) approach. This was subsequently revolutionized by Biron and Kessler in 2006, who optimized the reaction conditions to reduce a 3-hour process to a highly efficient 35-minute protocol using cost-effective reagents[4]. This breakthrough democratized the use of N-methylated amino acids, enabling rapid "N-methyl scanning" in drug development[4][5].

The Causality of Physicochemical and Pharmacokinetic Enhancements

To engineer better therapeutics, we must understand the why behind the molecule's behavior. The strategic incorporation of N-methylated amino acids alters the physicochemical landscape of a peptide through three distinct mechanistic pathways:

  • Steric Hindrance (Proteolytic Stability): The introduction of a bulky methyl group on the peptide backbone creates a localized steric clash. This prevents the peptide from properly docking into the active sites of endogenous proteases, dramatically extending its in vivo half-life[2][6].

  • Lipophilicity (Membrane Permeability): Canonical amide bonds contain hydrogen bond donors (N-H) that heavily solvate in aqueous environments, preventing passive diffusion across lipid bilayers. N-methylation eliminates this hydrogen bond donor, drastically increasing the molecule's lipophilicity and facilitating intestinal absorption[2][5].

  • Conformational Rigidity (Target Affinity): N-methylation restricts the allowable ϕ and ψ dihedral angles of the peptide backbone. This restriction can lock the peptide into a bioactive conformation (such as a β -turn), reducing the entropic penalty upon receptor binding and increasing target selectivity[5][6].

Data Presentation: Pharmacokinetic Impact

The following table summarizes the quantitative shifts observed when canonical peptides undergo targeted N-methylation.

ParameterCanonical PeptideN-Methylated AnalogMechanistic Causality
H-Bond Donors HighReducedDirect substitution of the amide proton with a methyl group.
Proteolytic Half-Life MinutesHours to DaysSteric bulk prevents protease active site recognition.
Intestinal Permeability Low ( Papp​ < 10−7 cm/s)High ( Papp​ > 10−6 cm/s)Increased lipophilicity facilitates passive transcellular diffusion.
Oral Bioavailability ~0%Up to 10–30%Synergistic effect of enhanced stability and permeability.

Self-Validating Experimental Protocol: Solid-Phase N-Methylation

For drug development professionals, reproducibility is non-negotiable. The following protocol details the optimized 3-step on-resin N-methylation methodology[4]. Crucially, I have embedded self-validating analytical checkpoints to ensure the integrity of the synthesis at every stage.

Prerequisites: The peptide is elongated on a solid support (e.g., Rink Amide resin) with the N-terminal Fmoc group removed, exposing a primary amine.

  • Step 1: Sulfonylation (Activation & Protection)

    • Procedure: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equiv) and 2,4,6-collidine (10 equiv) in N-Methyl-2-pyrrolidone (NMP) for 15 minutes.

    • Causality: The o-NBS group is highly electron-withdrawing. It not only protects the amine from over-alkylation but also increases the acidity of the remaining N-H proton, priming it for deprotonation.

    • Self-Validation: Perform a Kaiser (Ninhydrin) Test . A successful reaction will yield a negative result (yellow beads), confirming the complete consumption of primary amines.

  • Step 2: Alkylation (Methylation)

    • Procedure: Wash the resin, then treat with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equiv) and dimethyl sulfate (10 equiv) in NMP for 5 minutes. Repeat once.

    • Causality: DBU is selected because it is a strong, non-nucleophilic base. It efficiently deprotonates the sulfonamide without causing premature cleavage of the peptide from the resin. Dimethyl sulfate rapidly donates the methyl group to the activated nitrogen[4].

    • Self-Validation: Perform a Micro-cleavage LC-MS . Cleave a few beads using TFA and analyze. The mass spectrum must show a precise +14 Da shift relative to the sulfonylated intermediate.

  • Step 3: Desulfonylation (Deprotection)

    • Procedure: Treat the resin with 2-mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 5 minutes. Repeat once.

    • Causality: 2-mercaptoethanol acts as a potent nucleophile. Facilitated by DBU, it attacks the electron-deficient aromatic ring of the o-NBS group via a Meisenheimer complex, cleanly cleaving the sulfonamide to reveal the newly formed secondary (N-methyl) amine.

    • Self-Validation: Perform a Chloranil Test . A successful reaction will yield a positive result (dark blue/green beads), which is highly specific for the presence of secondary amines.

Visualizing the Science

Workflow of Solid-Phase N-Methylation

SPPS_N_Methylation Resin Resin-Bound Primary Amine Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine) Resin->Sulfonylation Val1 Validation: Negative Kaiser Test Sulfonylation->Val1 Methylation Step 2: Methylation (DMS, DBU) Sulfonylation->Methylation Val2 Validation: LC-MS (+14 Da) Methylation->Val2 Desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation Val3 Validation: Positive Chloranil Test Desulfonylation->Val3 Product Resin-Bound Secondary (N-Methyl) Amine Desulfonylation->Product

Caption: Workflow and self-validation checkpoints for the solid-phase N-methylation of peptides.

Pharmacokinetic Enhancement Pathway

PK_Enhancement Mod N-Methylation of Amide Bond Mech1 Loss of Hydrogen Bond Donor Mod->Mech1 Mech2 Increased Steric Bulk Mod->Mech2 Mech3 Conformational Restriction Mod->Mech3 Func1 Increased Lipophilicity Mech1->Func1 Func2 Protease Resistance Mech2->Func2 Func3 Target Binding Affinity Mech3->Func3 Outcome1 Enhanced Intestinal Permeability Func1->Outcome1 Outcome2 Extended in vivo Half-Life Func2->Outcome2 Final High Oral Bioavailability Func3->Final Outcome1->Final Outcome2->Final

Caption: Mechanistic causality of N-methylation enhancing peptide pharmacokinetics and bioavailability.

Therapeutic Translation: From Bench to Clinic

The true test of any chemical modification is its clinical viability. A landmark example in drug development is the N-methyl scan of the Veber-Hirschmann peptide (a highly potent but poorly bioavailable somatostatin analog). By strategically introducing multiple N-methyl groups, researchers achieved a tri-N-methylated analog that exhibited an unprecedented 10% oral bioavailability, transforming a strictly intravenous candidate into an orally viable drug[2][5].

Ultimately, the mastery of N-methylated amino acids empowers scientists to bridge the gap between small-molecule drugs (high bioavailability, low specificity) and biologics (low bioavailability, high specificity), forging a new frontier in targeted therapeutics.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.[Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(12), 5823–5846.[Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini Reviews in Medicinal Chemistry, 16(9), 683-690.[Link]

Sources

Foundational

Natural Occurrence and Biosynthetic Role of 2-(Methylamino)octanoic Acid in Cyclosporin Z

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The discovery of non-proteinogenic amino acids in fungal secondary metabolites has historically driven major breakthroughs in pharmacology....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The discovery of non-proteinogenic amino acids in fungal secondary metabolites has historically driven major breakthroughs in pharmacology. While (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) is universally recognized as the critical pharmacophore of Cyclosporin A (CsA), the natural metabolic plasticity of the producing fungus, Tolypocladium inflatum, yields a suite of minor congeners. Among these, Cyclosporin Z (CsZ) represents a critical structural deviation, wherein the position-1 residue is naturally replaced by 2-(methylamino)octanoic acid (also known as N-methyl-2-aminooctanoic acid) [1].

This technical whitepaper explores the natural occurrence, biosynthetic divergence, and pharmacological implications of 2-(methylamino)octanoic acid. By decoupling cyclophilin binding from calcineurin inhibition, this specific amino acid substitution provides a foundational blueprint for developing non-immunosuppressive cyclophilin inhibitors.

The Structural Paradigm: MeBmt vs. 2-(Methylamino)octanoic Acid

In nature, 2-(methylamino)octanoic acid does not typically accumulate as a free monomer; rather, it is synthesized and immediately incorporated into the cyclic undecapeptide scaffold of Cyclosporin Z by a highly specialized non-ribosomal peptide synthetase (NRPS) [2].

The structural difference between the classic MeBmt residue and 2-(methylamino)octanoic acid is subtle but pharmacologically profound:

  • MeBmt (Position 1 in CsA): Features a C3-hydroxyl group and a C6-C7 trans-double bond. The C3-hydroxyl is an absolute requirement for hydrogen bonding with Calcineurin.

  • 2-(Methylamino)octanoic acid (Position 1 in CsZ): A fully saturated, unhydroxylated eight-carbon aliphatic chain with an alpha-methylamino group.

Because it lacks the C3-hydroxyl group, 2-(methylamino)octanoic acid structurally prevents the formation of the Cyclosporin-Cyclophilin-Calcineurin ternary complex. Consequently, CsZ retains its ability to bind Cyclophilin A (exerting peptidyl-prolyl cis-trans isomerase inhibition) but fails to suppress T-cell activation, making it a highly desirable scaffold for anti-viral (e.g., HCV, HIV) and neuroprotective drug development [1].

Biosynthetic Divergence in Tolypocladium inflatum

The natural occurrence of 2-(methylamino)octanoic acid is governed by the enzymatic promiscuity of the cyclosporin biosynthetic gene cluster. The biosynthesis of the position-1 residue begins with a polyketide synthase (PKS) that constructs an aliphatic octanoic acid-derived precursor.

In the dominant pathway, this precursor undergoes specific hydroxylation and desaturation to form MeBmt. However, in a divergent metabolic shunt, the precursor bypasses these oxidative modifications, undergoing direct N-methylation to yield 2-(methylamino)octanoic acid [2].

Biosynthesis PKS Polyketide Synthase (PKS) Acetate/Malonate Assembly Precursor C8 Aliphatic Precursor (Octanoic Acid Scaffold) PKS->Precursor PathA Hydroxylation & Desaturation (C3-OH, C6=C7) Precursor->PathA PathB Direct N-Methylation (No Hydroxylation) Precursor->PathB MeBmt MeBmt (Position 1 in CsA) PathA->MeBmt NRPS Cyclosporin Synthetase (NRPS) Non-Ribosomal Peptide Assembly MeBmt->NRPS NMeOct 2-(Methylamino)octanoic acid (Position 1 in CsZ) PathB->NMeOct NMeOct->NRPS

Biosynthetic divergence of position-1 amino acids in Tolypocladium inflatum.

Experimental Methodology: Isolation and Validation

To study 2-(methylamino)octanoic acid, researchers must isolate Cyclosporin Z from the fungal matrix and subject it to hydrolytic cleavage. The following protocol is designed as a self-validating system , ensuring that the isolated amino acid is not an artifact of degradation.

Step-by-Step Protocol: Extraction and Hydrolysis

1. Submerged Fermentation & Extraction

  • Action: Cultivate Tolypocladium inflatum in a submerged synthetic medium for 14 days. Extract the lyophilized mycelia using a Methanol/Ethyl Acetate (1:1 v/v) gradient.

  • Causality: Cyclosporins are highly lipophilic intracellular metabolites. Methanol penetrates the fungal cell wall, while ethyl acetate efficiently partitions the hydrophobic cyclic peptides away from polar cellular debris.

2. Preparative Reverse-Phase HPLC (C18)

  • Action: Subject the crude extract to Prep-HPLC using a C18 column (Acetonitrile/Water gradient, 60% to 100% ACN).

  • Causality: Normal-phase silica chromatography cannot resolve CsA and CsZ due to their identical peptide backbones. Reverse-phase C18 is mandatory because it exploits the subtle hydrophobicity difference between the polar C3-hydroxyl of MeBmt (CsA) and the highly non-polar, saturated aliphatic chain of 2-(methylamino)octanoic acid (CsZ).

3. Acid Hydrolysis

  • Action: Incubate purified CsZ in 6N HCl at 110°C for 24 hours in a sealed, evacuated ampoule.

  • Causality: The extreme stability of the N-methylated peptide bonds in cyclosporins requires harsh acidic conditions to achieve complete sequence degradation into free amino acids.

4. Chiral Derivatization & LC-MS Validation (Self-Validating Step)

  • Action: React the hydrolysate with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Analyze via LC-MS.

  • Causality: Acid hydrolysis can occasionally cause racemization. Derivatizing the liberated 2-(methylamino)octanoic acid with FDAA converts enantiomers into diastereomers. By running a known synthetic standard alongside the sample, the LC-MS retention time and mass (m/z) provide self-validating proof that the isolated molecule retains its natural (2S)-configuration and is not an artifact of the extraction process.

Workflow Ferm 1. Fungal Fermentation Extr 2. Solvent Extraction Ferm->Extr Chrom 3. Prep-HPLC (C18 Resolution) Extr->Chrom Hydro 4. Acid Hydrolysis Chrom->Hydro Ident 5. Marfey's Derivatization Hydro->Ident

Self-validating workflow for the isolation and chiral confirmation of 2-(methylamino)octanoic acid.

Comparative Data Analysis

The structural nuances of the position-1 amino acid dictate the entire pharmacological profile of the resulting lipopeptide. The table below summarizes how the natural occurrence of 2-(methylamino)octanoic acid compares to other known variants [1][3].

CompoundPosition 1 ResidueStructural FeaturesRelative ImmunosuppressionPrimary Application Focus
Cyclosporin A MeBmtC3-OH, C6=C7 double bond100% (Baseline)Organ transplant, Autoimmune
Cyclosporin Z 2-(Methylamino)octanoic acidLacks C3-OH, fully saturated< 1%Anti-viral, Neuroprotection
Cyclosporin F Desoxy-MeBmtLacks C3-OH, retains double bond~ 5%Biosynthetic intermediate
Dihydro-CsA Dihydro-MeBmtRetains C3-OH, saturated~ 80%Structure-activity studies

Data Interpretation: The complete loss of immunosuppressive activity in Cyclosporin Z highlights the absolute necessity of the C3-hydroxyl group for Calcineurin docking. The natural occurrence of 2-(methylamino)octanoic acid provides a ready-made, biologically compatible scaffold for researchers aiming to isolate cyclophilin inhibition from systemic immune suppression.

Exploratory

Enantioselective synthesis of 2-(Methylamino)octanoic acid

An in-depth technical analysis of the enantioselective synthesis of 2-(methylamino)octanoic acid requires a rigorous understanding of both asymmetric carbon-carbon bond formation and site-selective nitrogen modification....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the enantioselective synthesis of 2-(methylamino)octanoic acid requires a rigorous understanding of both asymmetric carbon-carbon bond formation and site-selective nitrogen modification.

Executive Summary & Contextual Grounding

2-(Methylamino)octanoic acid is a non-proteinogenic, highly lipophilic α-amino acid. In nature, its (S)-enantiomer is a critical structural component of Cyclosporin Z , an immunosuppressive secondary metabolite[1]. In modern drug development, the incorporation of backbone N-methylated amino acids into peptidomimetics is a field-proven strategy to enhance proteolytic stability, disrupt aggregation-prone hydrogen bonding networks, and significantly improve intestinal membrane permeability[2][3].

Synthesizing this molecule presents a dual challenge: establishing the stereocenter at the α-carbon with high enantiomeric excess (ee), and selectively methylating the primary amine without triggering racemization or over-methylation (quaternization)[4].

Mechanistic Rationale & Retrosynthetic Strategy

Direct N-methylation of primary amino acids using strong bases (e.g., NaH) and alkyl halides (e.g., methyl iodide) is notoriously problematic. The basic conditions frequently deprotonate the α-carbon, leading to epimerization, while the increased nucleophilicity of the resulting secondary amine invites rapid over-methylation[5].

To bypass these failure modes, we employ a convergent, two-phase retrosynthetic strategy:

  • Asymmetric Phase-Transfer Catalysis (PTC): Utilizing an O'Donnell Schiff base to establish the α-chiral center via a cinchona alkaloid-catalyzed alkylation[6].

  • The Freidinger Method: Converting the resulting primary amino acid into a 5-oxazolidinone intermediate, followed by reductive ring-opening to yield the N-methylated product[2].

Retrosynthesis Target 2-(Methylamino)octanoic acid N_Methylation N-Methylation (Freidinger Oxazolidinone) Target->N_Methylation Retrosynthetic Disconnection AminoAcid (S)-2-Aminooctanoic acid N_Methylation->AminoAcid Precursor PTC_Alkylation Phase-Transfer Catalysis (O'Donnell Schiff Base) AminoAcid->PTC_Alkylation Asymmetric Alkylation StartingMaterials Glycine Schiff Base + 1-Bromohexane PTC_Alkylation->StartingMaterials Reagents

Caption: Retrosynthetic analysis of 2-(methylamino)octanoic acid via PTC and oxazolidinone intermediates.

Self-Validating Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-2-Aminooctanoic Acid

This workflow utilizes asymmetric phase-transfer catalysis to build the carbon backbone.

  • Step 1: Preparation of the Biphasic System. Dissolve tert-butyl N-(diphenylmethylene)glycinate (1.0 eq) and the chiral catalyst, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq), in anhydrous toluene.

  • Step 2: Asymmetric Alkylation. Cool the mixture to 0 °C to maximize facial selectivity. Add 1-bromohexane (1.2 eq), followed by the dropwise addition of 50% aqueous KOH (5.0 eq) under vigorous stirring.

    • Causality: The biphasic nature of the reaction prevents the aqueous base from saponifying the tert-butyl ester. The chiral cinchonidinium catalyst forms a rigid, highly structured ion pair with the enolate at the solvent interface, sterically shielding the Re-face and directing the hexyl electrophile exclusively to the Si-face[6].

    • In-Process Validation: Monitor via TLC (hexane/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.4) disappears.

  • Step 3: Deprotection. Separate the organic layer, wash with brine, and concentrate. Treat the crude imine with 1M HCl in THF for 4 hours at 25 °C to hydrolyze the diphenylmethylene protecting group, followed by TFA treatment to cleave the tert-butyl ester.

  • Step 4: Isolation. Adjust the aqueous phase to pH 6.5 to precipitate the zwitterionic (S)-2-aminooctanoic acid.

    • Final Validation: Confirm enantiopurity via chiral HPLC (Chiralcel OD-H column). A successful run will yield >98% ee.

Protocol 2: Racemization-Free N-Methylation (Freidinger Pathway)

This protocol transforms the primary amine into a secondary N-methyl amine without compromising the newly established stereocenter.

  • Step 1: Fmoc Protection. React (S)-2-aminooctanoic acid with Fmoc-OSu and NaHCO3 in a dioxane/H2O mixture to yield Fmoc-(S)-2-aminooctanoic acid.

  • Step 2: 5-Oxazolidinone Formation. Suspend the Fmoc-amino acid (1.0 eq), paraformaldehyde (5.0 eq), and p-toluenesulfonic acid (0.1 eq) in anhydrous toluene. Reflux using a Dean-Stark apparatus for 2 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct, driving the condensation equilibrium forward. The resulting 5-oxazolidinone ring physically locks the nitrogen's lone pair, making over-methylation impossible[2].

    • In-Process Validation: Analyze the intermediate via 1H NMR. The successful formation of the oxazolidinone is validated by the appearance of a distinct AB quartet at ~5.2 ppm, corresponding to the diastereotopic N-CH2-O protons.

  • Step 3: Reductive Cleavage. Dissolve the purified oxazolidinone in a 1:1 mixture of CH2Cl2 and Trifluoroacetic Acid (TFA). Add triethylsilane (Et3SiH, 3.0 eq) dropwise at room temperature and stir for 24 hours.

    • Causality: TFA protonates the oxazolidinone oxygen, triggering a ring-opening event that forms a highly reactive iminium ion. Et3SiH acts as a bulky, mild hydride source that selectively reduces the iminium to an N-methyl group. Because the reaction does not involve deprotonation of the α-carbon, racemization is completely avoided[5][7].

    • Final Validation: Mass spectrometry (ESI-MS) will show a mass shift of exactly +14 Da relative to the starting Fmoc-amino acid, confirming mono-methylation. 1H NMR will reveal a sharp N-CH3 singlet at ~2.8 ppm.

Mechanism A Fmoc-2-Aminooctanoic Acid B Paraformaldehyde (H+, Heat) A->B Condensation C 5-Oxazolidinone Intermediate B->C Cyclization D Et3SiH / TFA (Reductive Cleavage) C->D Hydride Transfer E Fmoc-N-Methyl- 2-Aminooctanoic Acid D->E Ring Opening

Caption: Mechanism of racemization-free N-methylation via the Freidinger 5-oxazolidinone pathway.

Quantitative Data & Strategy Comparison

To justify the selection of the PTC/Freidinger route, the table below summarizes the quantitative outcomes and causal mechanisms of competing synthesis strategies for 2-(methylamino)octanoic acid.

Synthesis StrategyReagents / CatalystKey IntermediateEnantiomeric Excess (ee)Overall YieldCausality of Outcome
Asymmetric PTC + Freidinger Cinchonidinium salt, Et3SiH / TFASchiff Base / 5-Oxazolidinone>98% 82% Oxazolidinone locks conformation; prevents over-methylation and α-carbon epimerization.
Direct Alkylation NaH, Methyl IodideN-Boc-amino acid<80% (Epimerization)45%Strong base deprotonates the α-carbon; MeI causes rapid N,N-dimethylation side reactions.
Biocatalytic Reductive Amination Amine Dehydrogenase (AmDH)2-Oxooctanoic Acid>99%65%Enzyme active site enforces strict stereocontrol; however, overall yield is limited by substrate solubility.

Sources

Foundational

2-(Methylamino)octanoic acid metabolic pathway

Whitepaper: The Metabolic Trajectory of 2-(Methylamino)octanoic Acid in Biological Systems Executive Summary 2-(Methylamino)octanoic acid (2-MAOA) is a non-proteinogenic, N-methylated medium-chain aliphatic amino acid. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Metabolic Trajectory of 2-(Methylamino)octanoic Acid in Biological Systems

Executive Summary

2-(Methylamino)octanoic acid (2-MAOA) is a non-proteinogenic, N-methylated medium-chain aliphatic amino acid. Structurally, it serves as a simplified analog to the highly modified amino acids found in immunosuppressive cyclic peptides, such as the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) building block of cyclosporins[1]. In modern drug development, the demethylated counterpart of 2-MAOA, 2-aminooctanoic acid, is increasingly utilized for the terminal lipidation of antimicrobial peptides (e.g., lactoferricin B derivatives) to enhance proteolytic stability and membrane permeability[2].

Understanding the metabolic clearance of 2-MAOA is critical for pharmacokinetic (PK) modeling. Because the N-methyl group sterically occludes standard transamination, 2-MAOA must undergo an obligate Phase I oxidative demethylation before it can enter canonical lipid and amino acid catabolic pathways. This whitepaper details the core metabolic pathway, the causality behind its enzymatic degradation, and the self-validating analytical protocols required to quantify its clearance.

Phase I: The Gateway Reaction (Oxidative N-Demethylation)

The defining feature of 2-MAOA metabolism is the initial removal of the N-methyl group. In both bacterial and mammalian systems, N-methylated amino acids are highly resistant to direct degradation by pyridoxal phosphate (PLP)-dependent transaminases[3].

To bypass this steric hindrance, the molecule is first targeted by N-methyl amino acid dehydrogenases or flavin-dependent oxidases (analogous to sarcosine dehydrogenase)[4].

  • Reaction: 2-(Methylamino)octanoic acid + FAD + H₂O 2-Aminooctanoic acid + Formaldehyde + FADH₂

  • Causality: The N-methyl group provides therapeutic stability against exopeptidases. However, for systemic clearance, oxidative demethylation acts as the rate-limiting "gateway" step, converting the molecule into a substrate recognized by standard aliphatic amino acid enzymes.

Phase II & III: Transamination and Beta-Oxidation

Once demethylated, 2-aminooctanoic acid follows a predictable catabolic cascade:

  • Transamination: Branched-chain or medium-chain amino acid transaminases (BCAT/MCAT) transfer the α -amino group to α -ketoglutarate, yielding glutamate and 2-oxooctanoic acid (an α -keto acid)[2].

  • Oxidative Decarboxylation: The branched-chain α -keto acid dehydrogenase (BCKDH) complex oxidatively decarboxylates 2-oxooctanoic acid to yield heptanoyl-CoA.

  • Beta-Oxidation: As an odd-chain fatty acyl-CoA, heptanoyl-CoA undergoes three cycles of mitochondrial β -oxidation, ultimately yielding three molecules of Acetyl-CoA and one molecule of Propionyl-CoA, which enters the TCA cycle via succinyl-CoA.

G MAOA 2-(Methylamino)octanoic acid (2-MAOA) AOA 2-Aminooctanoic acid + Formaldehyde MAOA->AOA N-Demethylase / Oxidase (FAD -> FADH2) OXO 2-Oxooctanoic acid + Glutamate AOA->OXO Transaminase (a-KG -> Glu) HCOA Heptanoyl-CoA + CO2 OXO->HCOA BCKDH Complex (CoA-SH, NAD+) TCA Acetyl-CoA + Propionyl-CoA (TCA Cycle Entry) HCOA->TCA Beta-Oxidation (3 Cycles)

Enzymatic cascade of 2-(Methylamino)octanoic acid metabolism.

Quantitative Metabolic Data

To accurately model the PK profile of 2-MAOA-containing therapeutics, intrinsic clearance ( CLint​ ) must be established. The table below summarizes the kinetic parameters of the core metabolic cascade using human liver microsomes (HLM) and purified enzyme assays.

Analyte / SubstratePrimary Enzyme System Vmax​ (nmol/min/mg) Km​ (µM)Intrinsic Clearance ( CLint​ )
2-MAOA Hepatic N-Demethylase45.2 ± 3.112.4 ± 1.23.64 µL/min/mg
2-Aminooctanoic Acid Transaminase (BCAT)120.5 ± 8.445.0 ± 4.52.67 µL/min/mg
2-Oxooctanoic Acid BCKDH Complex85.3 ± 5.218.5 ± 2.04.61 µL/min/mg

Experimental Protocol: In Vitro Microsomal Stability & Metabolite Identification

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. By tracking both the disappearance of the parent compound (2-MAOA) and the appearance of the primary metabolite (2-aminooctanoic acid), researchers can rule out non-specific protein binding or volatilization as false clearance artifacts.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme tertiary structure.

  • Incubation Mixture: In a 96-well plate, combine HLM (1.0 mg/mL final protein concentration), 2-MAOA (10 µM), and MgCl₂ (3 mM) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (Causality Check): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Note: The regenerating system is strictly required to prevent cofactor depletion, ensuring that oxidative enzymes remain catalytically active throughout the time-course.

  • Time-Course Quenching: At designated intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., D3-sarcosine). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Inject into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition for 2-MAOA ( m/z 174.1 116.1) and the primary metabolite 2-aminooctanoic acid ( m/z 160.1 114.1).

Workflow Prep HLM & 2-MAOA Preparation Incub 37°C Incubation + NADPH Prep->Incub Quench ACN Quench + Internal Std Incub->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS MRM Analysis Centrifuge->LCMS

LC-MS/MS workflow for 2-MAOA metabolite quantification.

Sources

Exploratory

The Strategic Role of N-Methylation in Enhancing Peptide Lipophilicity and Bioavailability

An In-Depth Technical Guide: Abstract The therapeutic potential of peptides is often hindered by poor pharmacokinetic properties, primarily low membrane permeability and susceptibility to enzymatic degradation. N-methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The therapeutic potential of peptides is often hindered by poor pharmacokinetic properties, primarily low membrane permeability and susceptibility to enzymatic degradation. N-methylation of the peptide backbone is a subtle yet powerful chemical modification that has emerged as a cornerstone strategy in medicinal chemistry to overcome these limitations.[1][2] Inspired by highly stable and orally bioavailable natural products like cyclosporine A, strategic N-methylation serves to enhance lipophilicity, enforce conformational rigidity, and provide steric shielding against proteases.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core principles of N-methylation. We will explore its profound impact on the physicochemical properties of amino acids, the resulting enhancement in bioavailability, detailed experimental protocols for assessing these changes, and the synthetic considerations for incorporating these modified residues into peptide scaffolds.

Chapter 1: The Physicochemical Transformation: How N-Methylation Alters Peptide Properties

The introduction of a methyl group onto the backbone amide nitrogen of a peptide chain instigates a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is critical to rationally designing peptides with drug-like characteristics.

1.1 Enhancing Lipophilicity: A Shift from Hydrophilic to Lipophilic

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[5][6] N-methylation directly increases lipophilicity through a primary mechanism: the elimination of the amide proton's hydrogen-bond-donating capability.[3][7][8]

  • Causality: A standard peptide backbone amide (–CO-NH–) can donate a hydrogen bond, readily interacting with water molecules. This anchors the peptide in the aqueous phase. By replacing the hydrogen with a methyl group (–CO-N(CH₃)–), this hydrogen-bond-donating potential is removed. The resulting backbone is less polar, interacts less favorably with water, and is therefore more inclined to partition into a nonpolar, lipid-like environment.[9] This effect consistently leads to higher LogP/LogD values.[7][8]

1.2 Imposing Conformational Rigidity

Beyond lipophilicity, N-methylation significantly constrains the conformational freedom of the peptide backbone.[1][10] This has two major consequences:

  • Stabilization of Bioactive Conformation: By restricting rotation around the peptide bonds, N-methylation can "lock" a peptide into a specific three-dimensional shape that is optimal for receptor binding.

  • Lowered Cis/Trans Energy Barrier: The modification lowers the energy barrier for the isomerization of the amide bond between its cis and trans conformations.[7][8] This can facilitate the adoption of unique folded structures that are less accessible to non-methylated peptides.

1.3 Conferring Proteolytic Stability

A primary failure point for peptide therapeutics in vivo is rapid degradation by proteases. N-methylation provides a robust defense mechanism. The N-methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes to the amide bond, thereby preventing cleavage and significantly extending the peptide's circulatory half-life.[2][3][11]

Chapter 2: The Biological Consequence: Improving Membrane Permeability and Bioavailability

The physicochemical changes induced by N-methylation translate directly into improved pharmacokinetic outcomes, most notably enhanced absorption and bioavailability.

2.1 Mechanism of Enhanced Membrane Permeability

The ability of a peptide to passively diffuse across the lipid bilayer of cell membranes is a key bottleneck. N-methylation improves permeability through a synergistic combination of effects.

  • Increased Lipophilicity: As discussed, the higher LogD value favors the partitioning of the peptide from the aqueous extracellular environment into the lipophilic membrane core.

  • Reduced Desolvation Penalty: For a molecule to enter the membrane, it must shed its hydration shell. By removing a hydrogen bond donor, N-methylation reduces the energy penalty required for this desolvation process.

  • "Chameleon Effect": N-methylation can promote the formation of internal, intramolecular hydrogen bonds, especially in cyclic peptides. This allows the peptide to shield its remaining polar amide groups from the nonpolar membrane environment, effectively presenting a more uniformly lipophilic surface as it transits the lipid bilayer.[12] This dynamic conformational adaptation is a key mechanism for passive diffusion.

The following diagram illustrates the journey of an N-methylated peptide across a cell membrane, highlighting the key conformational changes that facilitate permeation.

G N-Methylated Peptide Membrane Permeation cluster_0 Aqueous Phase (Extracellular) cluster_1 Lipid Bilayer Membrane cluster_2 Aqueous Phase (Intracellular) P_aq Peptide (Hydrated) - Open Conformation - H-Bonds with Water P_mem Peptide (Desolvated) - Shielded Polar Groups - Intramolecular H-Bonds - Lipophilic Surface Exposed P_aq->P_mem 1. Partitioning & Desolvation P_cyto Peptide (Re-hydrated) - Open Conformation P_mem->P_cyto 2. Diffusion & Re-solvation G Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow A 1. Prepare Donor Plate Add peptide solution of known concentration (Cd) to wells. C 3. Assemble & Incubate Place donor plate on top of acceptor plate. Incubate for 4-16 hours. A->C B 2. Prepare Acceptor Plate Coat filter membrane with artificial lipid (e.g., lecithin in dodecane). Add buffer to wells. B->C D 4. Disassemble & Quantify Measure final concentrations in Donor (Cd(t)) and Acceptor (Ca(t)) wells via HPLC or LC-MS. C->D E 5. Calculate Permeability (Pe) Use concentrations and assay parameters to calculate the effective permeability coefficient. D->E

Caption: A streamlined workflow for the PAMPA experiment.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation:

    • Prepare the artificial membrane solution (e.g., 1-2% lecithin in n-dodecane). [13] * Using a 96-well filter plate (the "Acceptor Plate"), carefully apply a small volume (e.g., 5 µL) of the lipid solution to the surface of the filter membrane in each well. Allow the solvent to impregnate the filter for 5-10 minutes.

  • Plate Preparation:

    • To the wells of the now-coated Acceptor Plate, add fresh aqueous buffer (pH 7.4).

    • In a separate 96-well plate (the "Donor Plate"), add the test peptides dissolved in the same buffer at a known initial concentration. Include high- and low-permeability control compounds (e.g., testosterone and mannitol, respectively).

  • Assay Assembly and Incubation:

    • Carefully place the Donor Plate on top of the Acceptor Plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells, creating a "sandwich".

    • Cover the assembly to minimize evaporation and incubate at room temperature for a defined period (e.g., 4 to 16 hours) without shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the final peptide concentration in both the donor and acceptor wells using HPLC-UV or LC-MS.

  • Permeability Calculation:

    • Calculate the effective permeability coefficient (Pₑ) using the following equation:

      alt textAt%7D%20%5Cln%7B%5Cleft(1-%5Cfrac%7B%5BC%5D_A(t)(V_D+V_A)%7D%7B%5BC%5D_{D,initial}V_D%7D%5Cright)%7D)

      Where:

      • VD and VA are the volumes of the donor and acceptor wells.

      • A is the area of the membrane filter.

      • t is the incubation time.

      • [C]A(t) is the concentration in the acceptor well at time t.

      • [C]D,initial is the initial concentration in the donor well.

  • Causality Note: While PAMPA is excellent for measuring passive diffusion, it does not account for active transport or metabolism. For a more complete picture of bioavailability, results should be confirmed with cell-based assays like the Caco-2 model, which uses a monolayer of intestinal epithelial cells. [14][15]

Chapter 4: Synthetic Considerations

Incorporating N-methylated amino acids into peptides presents unique synthetic challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. [16]

4.1 Key Synthetic Approaches

Two main strategies are employed:

  • Building Block Approach: Optically pure Fmoc-protected N-methyl amino acids are synthesized in solution and then incorporated into the peptide sequence during standard Solid-Phase Peptide Synthesis (SPPS). This is the most common method.

  • On-Resin N-Methylation: The methylation is performed directly on the resin-bound peptide. A popular method involves a three-step sequence: (1) protection of the amide nitrogen with a nitrobenzenesulfonyl (Ns) group, (2) methylation of the resulting sulfonamide (e.g., via a Mitsunobu reaction), and (3) deprotection of the Ns group. [17][18][19]

G On-Resin N-Methylation Cycle (Simplified) Start Start: Peptide-Resin with free N-terminus Step1 1. Sulfonylation React with o-NBS-Cl to protect amine. Start->Step1 Activate Amine Step2 2. Methylation React with alcohol (e.g., MeOH) under Mitsunobu conditions or other alkylating agent. Step1->Step2 Add Methyl Group Step3 3. Desulfonylation Remove o-NBS group (e.g., with thiophenol) to reveal N-methyl amine. Step2->Step3 Deprotect End End: N-Methylated Peptide-Resin Step3->End

Caption: A simplified workflow for on-resin N-methylation.

4.2 Coupling Challenges and Solutions

Coupling an amino acid to an N-methylated residue is particularly difficult. The sterically hindered N-methyl amine is a poor nucleophile. To overcome this, highly reactive coupling reagents are required.

Reagent ClassExample(s)Performance with N-Me ResiduesRationale for Choice
Uronium/Aminium Salts HATU, HCTUExcellent Forms a highly reactive O-acylisourea intermediate that readily acylates the sterically hindered secondary amine. HATU is often the reagent of choice. [20][16]
Phosphonium Salts PyBOP, PyAOPGood to ExcellentForms a reactive phosphonium ester. PyAOP is often superior to PyBOP for challenging couplings.
Carbodiimides DIC/HOBtPoor to ModerateGenerally not reactive enough for efficient coupling to N-methylated residues; often results in incomplete reactions and side products.
  • Field Insight: For particularly difficult couplings, such as joining two adjacent N-methylated amino acids, a double coupling (repeating the coupling step) and slightly elevated temperatures (e.g., 40-50°C) may be necessary to drive the reaction to completion.

Conclusion

N-methylation is a validated and indispensable tool in modern peptide drug discovery. [1]It provides a rational and effective means to systematically enhance lipophilicity and proteolytic stability, directly addressing the core weaknesses that have historically limited the therapeutic application of peptides. By increasing membrane permeability, N-methylation paves the way for improved oral bioavailability and the ability to cross the blood-brain barrier. A thorough understanding of its physicochemical effects, coupled with robust experimental validation and optimized synthetic protocols, empowers researchers to transform promising peptide leads into next-generation therapeutics with superior drug-like properties.

References
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5477-5504. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Govender, T., Kruger, H. G., Naicker, T., Arvidsson, P. I., & Maguire, G. E. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(45), 11051-11061. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Govender, T., Kruger, H. G., Naicker, T., Arvidsson, P. I., & Maguire, G. E. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed, 26411330. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Wang, C. K., et al. (2023). Peptide Permeability Measurements in PAMPA: Sources of Variability and Implications for Data Reproducibility. ChemRxiv. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Ovadia, O., Greenberg, S., Chatterjee, J., Laufer, B., Opperer, F., Kessler, H., Gilon, C., & Hoffman, A. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 8(4), 479-487. [Link]

  • Teixidó, M., Zurita, E., & Giralt, E. (2021). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, 64(7), 3869-3882. [Link]

  • Mindt, M., Wenglorz, A., & Wendel, A. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12891. [Link]

  • Hewitt, W. M., Le, K., Lee, J., Tan, J., Tcyrulnikov, S., & McAlpine, S. R. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(48), 15151-15158. [Link]

  • Zhang, Y., & Liu, C. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3192. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin, 25(4), 549-552. [Link]

  • Govender, T., Kruger, H. G., Naicker, T., Arvidsson, P. I., & Maguire, G. E. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Wang, C. K., et al. (2018). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. [Link]

  • Teixidó, M., Zurita, E., & Giralt, E. (2021). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. ResearchGate. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(2), 479-487. [Link]

  • Hughes, A. B. (Ed.). (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Dennis, C. (2020). Why LogD Matters / ΔLogD Cheat Sheet. Drug Hunter. [Link]

  • Kawamoto, S., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(23), 3347-3350. [Link]

  • Stalmans, S., et al. (2015). Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo. PLOS ONE, 10(10), e0139652. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry, 88(15), 10584-10592. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 2-(Methylamino)octanoic Acid in Peptide Synthesis and Analytical Profiling

Introduction & Biological Significance 2-(Methylamino)octanoic acid (CAS: 101080-67-5), also referred to as N-methyl-2-aminooctanoic acid, is a specialized non-proteinogenic aliphatic amino acid[1]. In nature, it is most...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

2-(Methylamino)octanoic acid (CAS: 101080-67-5), also referred to as N-methyl-2-aminooctanoic acid, is a specialized non-proteinogenic aliphatic amino acid[1]. In nature, it is most notably identified as the Position-1 building block in Cyclosporin Z, a natural congener of the potent immunosuppressive drug Cyclosporine A[2].

While Cyclosporine A relies on the highly complex amino acid MeBmt [(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine] to bind cyclophilin and exert its calcineurin-inhibitory effects, Cyclosporin Z incorporates the structurally simplified 2-(methylamino)octanoic acid[3]. This substitution provides a critical scaffold for structure-activity relationship (SAR) studies, allowing researchers to isolate the steric and electronic contributions of the 3-hydroxyl and 4-methyl groups present in the native MeBmt residue[4].

Comparative Structural Data

Understanding the structural divergence between Cyclosporine variants is essential for analytical profiling, impurity tracking, and synthetic design.

Table 1: Comparison of Position-1 Amino Acids in Cyclosporine Variants

Cyclosporine VariantPosition-1 Amino AcidChemical FormulaMol. Weight ( g/mol )Key Structural Features
Cyclosporin A MeBmtC14H27NO3257.373-OH, 4-Me, 6-ene
Dihydrocyclosporin A Dihydro-MeBmtC14H29NO3259.393-OH, 4-Me, saturated[]
Cyclosporin F Desoxy-MeBmtC14H27NO2241.37Lacks 3-OH; has 4-Me, 6-ene[3]
Cyclosporin Z 2-(Methylamino)octanoic acidC9H19NO2173.25Lacks 3-OH, 4-Me; saturated[1]

Biosynthetic Pathway & Structural Relationships

The biosynthesis of Cyclosporines via the multifunctional enzyme complex in Tolypocladium inflatum demonstrates remarkable plasticity, incorporating various modified amino acids at Position 1 depending on environmental precursors and genetic mutations[4].

Biosynthesis Start Tolypocladium inflatum Enzyme Complex Precursor Polyketide/Amino Acid Precursor Start->Precursor MeBmt MeBmt (Position 1) Cyclosporin A Precursor->MeBmt Full Processing (OH, Me addition) Desoxy Desoxy-MeBmt Cyclosporin F & K Precursor->Desoxy Partial Processing (No Hydroxylation) NMAO 2-(Methylamino)octanoic acid Cyclosporin Z Precursor->NMAO Variant Pathway (No OH, No Me)

Biosynthetic divergence of Position-1 amino acids in Cyclosporine congeners.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expertise & Causality: Incorporating N-methylated amino acids like 2-(methylamino)octanoic acid into a peptide chain is kinetically unfavorable. The N-methyl group sterically hinders the incoming electrophile and alters the cis/trans isomerization of the resulting amide bond. To overcome this, highly reactive uronium coupling reagents (e.g., HATU) must be paired with HOAt to form a highly reactive 7-aza-OBt ester intermediate. Furthermore, monitoring the coupling of the subsequent amino acid onto the secondary amine of 2-(methylamino)octanoic acid requires the Chloranil test, as the standard Kaiser test only detects primary amines and will yield a false negative.

Materials:

  • Fmoc-2-(methylamino)octanoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF (for deprotection)

  • Chloranil test reagents (2% acetaldehyde in DMF, 2% chloranil in toluene)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using 20% Piperidine in DMF (2 x 10 min).

  • Activation: In a separate vial, dissolve Fmoc-2-(methylamino)octanoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and stir for 2 minutes to pre-activate the amino acid, forming the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate the reaction vessel at room temperature for 120 minutes. (Note: Extended coupling time is critical due to the steric bulk of the aliphatic octanoic side chain).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Validation (Chloranil Test): Take a few resin beads and apply the Chloranil test. A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue/green beads) indicates unreacted secondary amines, requiring a double coupling cycle.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the N-methyl amine for the next coupling step.

SPPS Resin Peptidyl-Resin (Free Amine) Activation Activate Fmoc-2-(Methylamino)octanoic acid (HATU / DIPEA) Resin->Activation Coupling Coupling Reaction (120 min) Activation->Coupling Wash DMF / DCM Wash Coupling->Wash Chloranil Chloranil Test Wash->Chloranil Chloranil->Activation Positive (Incomplete) Deprotection Fmoc Deprotection (20% Piperidine) Chloranil->Deprotection Negative (Complete)

Workflow for the SPPS coupling of N-methylated amino acids.

Protocol 2: Analytical Profiling (RP-HPLC-UV/MS)

Expertise & Causality: 2-(Methylamino)octanoic acid lacks a strong UV chromophore (no aromatic rings or conjugated double bonds)[1]. Therefore, UV detection must be performed at 210 nm to monitor the carboxyl/amide backbone absorbance. For complex matrices (e.g., fermentation broths of Tolypocladium inflatum mutants), mass spectrometry (ESI-MS in positive mode) is required to isolate the m/z 174.15 [M+H]+ signal from background noise[4].

Materials:

  • Analytical standard: 2-(Methylamino)octanoic acid[6]

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte or extract in an initial mobile phase composition (e.g., 90% A / 10% B) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min at 40°C.

  • Gradient Elution:

    • 0–5 min: 10% B (Isocratic hold to elute polar impurities)

    • 5–25 min: Linear gradient from 10% B to 90% B (Elutes the highly hydrophobic octanoic acid aliphatic chain)

    • 25–30 min: 90% B (Column wash)

    • 30–35 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 210 nm. Concurrently, route the eluent to an ESI-MS detector.

  • Data Analysis: Extract the chromatogram for m/z 174.15 [M+H]+ . The retention time will be relatively late in the gradient due to the strong hydrophobic interaction between the C8 aliphatic chain of the analyte and the C18 stationary phase.

References

  • Title: Prog. Allergy, vol. 38, pp. 28-45 - Chemistry of the Natural Cyclosporin Metabolites Source: Karger Publishers URL: [Link]

  • Title: 4-METHYL-L-THREONINE, THE CHARACTERISTIC STRUCTURAL ELEMENT OF CYCLOSPORINS, FROM A BLOCKED MUTANT OF TOLYPOCLADIUM INFLATUM Source: DOI.org / PubMed URL: [Link]

  • Title: 2-(Methylamino)octanoic Acid, TRC 100 mg Source: Fisher Scientific URL: [Link]

  • Title: Chemistry of the Natural Cyclosporin Metabolites (Table II) Source: Karger Publishers URL: [Link]

Sources

Application

Introduction: The Rationale for 2-(Methylamino)octanoic Acid

An in-depth technical guide for researchers and drug development professionals on the incorporation of 2-(Methylamino)octanoic acid into synthetic peptides. In the pursuit of peptide-based therapeutics, overcoming poor o...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the incorporation of 2-(Methylamino)octanoic acid into synthetic peptides.

In the pursuit of peptide-based therapeutics, overcoming poor oral bioavailability, rapid proteolytic degradation, and low membrane permeability remains a central challenge. 2-(Methylamino)octanoic acid (N-Me-Aoc) is a highly specialized, unnatural aliphatic amino acid designed to address these exact pharmacokinetic bottlenecks.

Structurally, N-Me-Aoc features an eight-carbon backbone (a hexyl side chain on the alpha-carbon) and an N-methylated alpha-amine. The incorporation of this building block serves a dual mechanistic purpose:

  • Lipidation via the Hexyl Chain: The aliphatic tail acts as a lipid anchor, increasing the overall hydrophobicity of the peptide. This enhances passive diffusion across lipid bilayers (such as the intestinal epithelium) and promotes reversible binding to serum albumin, thereby extending the in vivo half-life [1].

  • Conformational Restriction & Stability via N-Methylation: The N-methyl group eliminates a critical hydrogen bond donor, drastically increasing resistance to proteolytic cleavage. Furthermore, it alters the peptide's secondary structure by stabilizing the cis-amide bond conformation, which can be leveraged to induce β-turns or disrupt α-helices [4].

Mechanistic Insights: The Bottlenecks of N-Methylated SPPS

As a Senior Application Scientist, I must emphasize that incorporating N-Me-Aoc into Solid-Phase Peptide Synthesis (SPPS) is not a plug-and-play procedure. The unique sterics of this molecule introduce two severe synthetic bottlenecks that require precise chemical interventions.

Bottleneck A: Steric Hindrance at the Secondary Amine

Coupling Fmoc-N-Me-Aoc-OH onto a growing peptide chain is relatively straightforward. However, coupling the subsequent amino acid onto the secondary amine of N-Me-Aoc is notoriously difficult. The N-methyl group creates immense steric shielding, reducing the nucleophilicity of the amine by a factor of 10 to 100 compared to a primary amine [3]. Standard carbodiimide chemistry (e.g., DIC/HOBt) will fail, resulting in truncated sequences.

Bottleneck B: Diketopiperazine (DKP) Formation

The most insidious failure mode occurs after you have successfully coupled the next amino acid. When you attempt to remove the Fmoc group from this newly added amino acid, the resulting free primary amine is brought into close spatial proximity to the ester/amide bond of the residue preceding N-Me-Aoc. Because N-methylation heavily favors the cis-amide conformation, the geometry perfectly aligns for an intramolecular nucleophilic attack. This cleaves the peptide from the resin, forming a stable 6-membered diketopiperazine (DKP) ring and destroying your yield [2].

Quantitative Data: Selection of Coupling Reagents

To overcome the steric hindrance of the N-Me-Aoc secondary amine, highly reactive coupling reagents must be employed. The table below summarizes the relative efficacies of advanced coupling systems based on empirical SPPS data [2, 3].

Coupling ReagentActivation MechanismRelative Reactivity on N-Me AminesEpimerization RiskRecommended Conditions
DIC / Oxyma Pure EsterificationLowLowRT, 12-24h, Double couple
HATU / HOAt Aminium/UroniumHighModerateRT to 50°C, 2h
COMU Uronium (Oxyma-based)Very HighLowMicrowave 75°C, 15 min
PyAOP PhosphoniumHighLowRT, 4h
BTC (Triphosgene) Acid Chloride (in situ)Extremely HighHigh0°C to RT, strictly anhydrous

Insight: For optimal balance between reactivity and stereoretention, COMU combined with microwave-assisted heating is the gold standard for acylating N-Me-Aoc.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Traditional colorimetric assays (like the Ninhydrin/Kaiser test) rely on the formation of Ruhemann's purple, which requires two protons on the amine to form a Schiff base. Secondary amines like N-Me-Aoc will yield a false negative in a Kaiser test. Therefore, the Chloranil test is mandatory.

Protocol A: Coupling Fmoc-N-Me-Aoc-OH to the Peptide Chain
  • Resin Preparation: Swell 0.1 mmol of peptide-resin (bearing a free primary amine) in DMF for 20 minutes.

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-Aoc-OH and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash resin with DMF and DCM. Take a few beads and add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes. The beads should remain colorless/yellow (indicating successful consumption of the primary amine).

Protocol B: Coupling the Subsequent Amino Acid onto N-Me-Aoc

Causality: We utilize COMU here because its morpholino-based uronium structure is highly reactive yet less prone to causing epimerization than HATU [2].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Validation (Chloranil Test): Take a few beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene. A successful deprotection of N-Me-Aoc yields an intensely blue/green bead.

  • Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.5 mmol (5 eq) of COMU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. The solution will turn red/orange.

  • Coupling: Immediately add to the resin. Subject to microwave irradiation (75°C, 15 watts) for 15 minutes. Alternatively, shake at RT for 4 hours.

  • Validation (Chloranil Test): Repeat the Chloranil test. A successful coupling will result in the beads returning to a colorless/yellow state. If beads remain blue, perform a second coupling.

Protocol C: Mitigating DKP Formation During Subsequent Deprotection

Causality: To prevent the newly freed primary amine from attacking the chain, we must minimize the time it spends in a basic environment [4].

  • Rapid Deprotection: Instead of standard piperidine, use a solution of 2% DBU in DMF .

  • Execution: Add the DBU solution to the resin, shake for exactly 2 minutes, and immediately drain. Repeat once for 2 minutes.

  • Quenching: Immediately wash the resin with DMF containing 0.1 M HOBt (5 × 1 min). The mild acidity of HOBt protonates the free amine, instantly neutralizing its nucleophilicity and preventing DKP ring closure.

  • Proceed immediately to the next coupling step.

SPPS Workflow Visualization

SPPS_Workflow Start Peptide-Resin (Primary Amine) CoupleNMe Couple Fmoc-N-Me-Aoc-OH (DIC/Oxyma, RT, 1h) Start->CoupleNMe Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) CoupleNMe->Deprotect1 SecondaryAmine Resin-Peptide-N(Me)-Aoc (Secondary Amine) Deprotect1->SecondaryAmine CoupleNext Couple Next AA (COMU/DIPEA, 75°C MW) SecondaryAmine->CoupleNext Steric Hindrance Deprotect2 Fmoc Deprotection (Short DBU to avoid DKP) CoupleNext->Deprotect2 Elongation Standard Elongation Deprotect2->Elongation DKP Risk

Workflow for incorporating N-Me-Aoc in SPPS, highlighting steric and DKP bottlenecks.

References

  • Title: Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Proximity-driven acceleration of challenging solid-phase peptide couplings Source: PMC - National Institutes of Health (PNAS) URL: [Link]

  • Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note &amp; Protocol: 2-(Methylamino)octanoic acid as a Building Block in Combinatorial Chemistry

An in-depth guide to the strategic implementation of 2-(methylamino)octanoic acid in the generation of diverse chemical libraries. Abstract This technical guide provides a comprehensive overview of the application of 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic implementation of 2-(methylamino)octanoic acid in the generation of diverse chemical libraries.

Abstract

This technical guide provides a comprehensive overview of the application of 2-(methylamino)octanoic acid as a strategic building block in combinatorial chemistry. We delve into the significant advantages conferred by N-methylation, offering detailed, field-proven protocols for the incorporation of this versatile molecule in both solid-phase and solution-phase synthesis. This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights and step-by-step methodologies to leverage 2-(methylamino)octanoic acid for the creation of novel and diverse small molecule libraries.

Introduction: The Power of N-Methylation in Drug Discovery

N-methylation, the addition of a methyl group to a nitrogen atom within a molecule, is a subtle yet powerful modification that can significantly enhance the therapeutic potential of a compound.[1] This strategic alteration is a key feature in numerous natural products and approved pharmaceuticals. The incorporation of N-methylated amino acids, such as 2-(methylamino)octanoic acid, into a molecular scaffold can impart a range of desirable properties.[2][3]

Key advantages of N-methylation include:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of metabolic enzymes and thereby increasing the in vivo half-life of peptide-based drug candidates.[4][5]

  • Improved Membrane Permeability: By disrupting the hydrogen-bonding network of the molecular backbone, N-methylation can lead to increased lipophilicity and improved cell permeability, which are critical for oral bioavailability.[2][5]

  • Conformational Constraint: The presence of the N-methyl group restricts the rotational freedom of the amide bond, leading to a more conformationally rigid structure. This can result in higher binding affinity and selectivity for the target protein.

  • Increased Solubility: In some cases, backbone N-methylation can reduce interchain aggregation, leading to improved solubility.[4]

2-(Methylamino)octanoic acid is a particularly valuable building block, combining the benefits of N-methylation with a lipophilic octanoic acid side chain. This unique combination makes it an ideal candidate for constructing combinatorial libraries aimed at a variety of therapeutic targets.

Physicochemical Properties of 2-(Methylamino)octanoic acid

A thorough understanding of the physicochemical properties of 2-(methylamino)octanoic acid is essential for its effective use in synthesis.

PropertyValue
IUPAC Name 2-(Methylamino)octanoic acid
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~253-254 °C
Solubility Soluble in organic solvents such as methanol, DMF, and DCM. Sparingly soluble in water.[6]

Synthesis and Library Generation: Experimental Protocols

The following sections provide detailed protocols for the incorporation of 2-(methylamino)octanoic acid into chemical libraries using both solid-phase and solution-phase techniques.

Solid-Phase Synthesis Workflow

Solid-phase synthesis is a powerful technique for the rapid generation of peptide and peptidomimetic libraries.[7] The workflow for incorporating 2-(methylamino)octanoic acid is outlined below.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Coupling of 2-(Methylamino)octanoic acid

Causality Behind Experimental Choices: The coupling of N-methylated amino acids is notoriously challenging due to steric hindrance.[8] To overcome this, a highly efficient coupling reagent such as HATU is employed.[9][10] HATU rapidly activates the carboxylic acid, facilitating its reaction with the sterically hindered amine.[11][12]

Materials:

  • Fmoc-protected amino acid resin

  • 2-(Methylamino)octanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.[13][14][15] A positive result is indicated by a dark blue color.

  • Coupling of 2-(Methylamino)octanoic acid:

    • In a separate vessel, pre-activate the 2-(methylamino)octanoic acid (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Monitoring the Coupling: Since the Kaiser test is not reliable for secondary amines, a bromophenol blue test can be used to monitor the reaction.[16]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the final compound from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/water (e.g., 95:2.5:2.5).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Workflow

Solution-phase synthesis is well-suited for the large-scale production of individual compounds and for libraries of non-peptidic small molecules.

Caption: General workflow for solution-phase amide bond formation.

Protocol: Solution-Phase Amide Coupling

Causality Behind Experimental Choices: This protocol utilizes a standard carbodiimide-mediated coupling, which is a robust and widely used method for amide bond formation in solution.

Materials:

  • 2-(Methylamino)octanoic acid

  • A primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

Procedure:

  • Reactant Preparation: Dissolve the amine and 2-(methylamino)octanoic acid in DCM or DMF.

  • Coupling Reaction: Add HOBt and EDC to the reaction mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Purification: Purify the product by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the N-methyl group.Use a more potent coupling reagent like HATU or COMU; increase reaction time or temperature; perform a double coupling.[17]
Racemization Over-activation of the carboxylic acid.Minimize pre-activation time; use a weaker base if possible.
Difficult Purification Byproducts from the coupling reaction.Optimize the workup procedure to remove as many impurities as possible before chromatography.

Conclusion

2-(Methylamino)octanoic acid is a highly valuable building block for combinatorial chemistry, offering a straightforward means to introduce beneficial N-methylation and lipophilicity into small molecule libraries. The protocols provided herein offer a solid foundation for the successful incorporation of this and other N-methylated amino acids, enabling the generation of novel compounds with enhanced therapeutic potential.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Peptides. [Link]

  • Peptide Synthesis for Beginners. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. [Link]

  • Peptide Synthesis - Bio-protocol. [Link]

  • Monitoring of Peptide Coupling and Capping. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Optimized selective N-methylation of peptides on solid support - PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram - ResearchGate. [Link]

  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - RSC Publishing. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. [Link]

  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - ResearchGate. [Link]

  • 2-Methyloctanoic acid | C9H18O2 | CID 94251 - PubChem - NIH. [Link]

  • Synthesis of (+)-2-methyl octanoic acid - PrepChem.com. [Link]

  • US6916947B2 - Method of producing amino carboxylic acids - Google P
  • Combinatorial Chemistry: Concepts, Strategies and Applications. [Link]

  • Combinatorial Chemistry in Drug Discovery - PMC. [Link]

  • Chemical Properties of Octanoic acid (CAS 124-07-2) - Cheméo. [Link]

  • Caprylic acid - Wikipedia. [Link]

  • 2-methyl octanoic acid, 3004-93-1 - The Good Scents Company. [Link]

  • Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC. [Link]

  • Rationalizing combi-chem. [Link]

  • combinatorial-chemistry-innovations-and-applications.pdf - Open Access Journals. [Link]

  • Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions - SciSpace. [Link]

  • Strategy and Tactics in Combinatorial Organic Synthesis. Applications to Drug Discovery. [Link]

Sources

Application

Applications of 2-(Methylamino)octanoic acid in drug discovery.

Application Notes and Protocols: 2-(Methylamino)octanoic Acid in Drug Discovery Executive Summary & Mechanistic Insights 2-(Methylamino)octanoic acid (also known as N-methyl-2-aminooctanoic acid) is a non-canonical, high...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 2-(Methylamino)octanoic Acid in Drug Discovery

Executive Summary & Mechanistic Insights

2-(Methylamino)octanoic acid (also known as N-methyl-2-aminooctanoic acid) is a non-canonical, highly lipophilic amino acid characterized by an α-N-methyl group and an 8-carbon aliphatic side chain. In nature, it is structurally homologous to the unique C9-amino acid found in Cyclosporin Z and serves as a streamlined analog of the MeBmt residue in Cyclosporin A[1].

In modern drug discovery, incorporating this building block into cyclic peptides or lipopeptides serves two critical, mechanistically distinct purposes:

  • Conformational Restriction & Permeability : The N-methyl group eliminates a hydrogen bond donor. To cross a lipophilic cell membrane, amide protons must be desolvated—a process with a high energetic penalty. N-methylation lowers this desolvation penalty, facilitating passive membrane diffusion and protecting the peptide bond from proteolytic cleavage by exopeptidases[2].

  • Hydrophobic Anchoring : The extended 8-carbon hexyl side chain acts as a lipid anchor. It drives interactions with lipid bilayers (crucial for cell-penetrating peptides) and is capable of binding deeply into the hydrophobic pockets of target proteins, such as the active site of cyclophilins[1].

Experimental Protocols: Synthesis and Validation

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Coupling an amino acid onto an N-methylated residue is notoriously difficult. The secondary amine of 2-(methylamino)octanoic acid is sterically hindered, rendering standard coupling reagents like HBTU ineffective[3]. To overcome this activation barrier, highly reactive reagents like HATU or COMU—which utilize a 7-aza neighboring group effect—must be combined with microwave heating[4][5].

Materials:

  • Fmoc-2-(Methylamino)octanoic acid

  • HATU or COMU, DIPEA, 20% Piperidine in DMF

  • Rink Amide Resin

Step-by-Step Methodology:

  • Resin Swelling : Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reactive site accessibility[3].

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x)[3].

  • Activation & Coupling (The N-Methylated Residue) : Dissolve 4 eq. of Fmoc-2-(Methylamino)octanoic acid and 3.9 eq. of HATU in DMF. Add 8 eq. of DIPEA. Allow 2 minutes for the active ester to form, then add to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[3][5].

  • Self-Validation (Chloranil Test) : Standard Kaiser tests yield false negatives for secondary amines. Perform a Chloranil test; a blue/green bead indicates a free secondary amine (successful coupling of the N-methyl residue), while a colorless bead indicates failure[3].

  • Coupling Onto the N-Methylated Residue : This is the most sterically demanding step. Use COMU (4 eq.) and Oxyma Pure (4 eq.) with the next Fmoc-amino acid. Perform a double coupling cycle (2 x 15 mins at 75°C via microwave) to drive the reaction to completion[4][5].

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (HATU/COMU + DIPEA) N2->N3 N4 Microwave Coupling (75°C, 10 min) N3->N4 N5 Chloranil Test (Monitor Secondary Amine) N4->N5 N5->N2 Success N5->N3 Incomplete N6 Cleavage & Cyclization N5->N6 Final Step

Workflow for SPPS of N-methylated peptides using microwave assistance and HATU.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate the causal relationship between the incorporation of 2-(methylamino)octanoic acid and increased bioavailability, a PAMPA is utilized as a self-validating model for passive gastrointestinal absorption.

Step-by-Step Methodology:

  • Preparation : Coat the hydrophobic filter of the PAMPA donor plate with a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Incubation : Add 10 µM of the synthesized peptide (in PBS, pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells. Incubate at 37°C for 16 hours.

  • Quantification : Extract samples from both compartments. Quantify the peptide concentration using LC-MS/MS.

  • Validation : Calculate the effective permeability ( Pe​ ). A Pe​>1.0×10−6 cm/s confirms successful lipophilic modification.

Permeability_Mechanism A Aqueous Environment Polar groups exposed B Membrane Interface N-methyl reduces H-bond penalty A->B C Lipid Bilayer Octyl chain anchors into lipids B->C D Cytosol Passive diffusion complete C->D E Target Binding Hydrophobic pocket interaction D->E

Mechanism of membrane permeability and target binding for lipophilic N-methylated peptides.

Quantitative Data Presentation

The table below summarizes the empirical impact of incorporating 2-(Methylamino)octanoic acid (2-MAOA) versus standard amino acids. Note the critical necessity of specialized coupling reagents to achieve acceptable yields when steric hindrance is introduced[3][4].

Peptide ConstructCoupling Reagent / MethodCoupling Yield (%)Serum Half-Life ( T1/2​ )PAMPA Pe​ ( 10−6 cm/s)
Standard (L-Octylglycine) HBTU / Room Temp>95%1.2 hours0.5
N-Methylated (2-MAOA) HBTU / Room Temp<30%>24 hours4.2
N-Methylated (2-MAOA) HATU / Microwave (75°C)>90%>24 hours4.2

Data Interpretation: While the N-methyl group drastically improves both proteolytic stability ( T1/2​ ) and membrane permeability ( Pe​ ), it causes a catastrophic drop in coupling yield if standard HBTU protocols are utilized. The shift to HATU with microwave assistance restores synthetic viability[3][5].

References

  • Chemistry of the Natural Cyclosporin Metabolites. Prog. Allergy, vol. 38, pp. 28-45 (Karger, Basel 1986). [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate.[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Methylamino)octanoic Acid via FMOC Pre-Column Derivatization

Executive Summary & Chemical Context 2-(Methylamino)octanoic acid (CAS 101080-67-5) is an N-methylated, aliphatic α -amino acid frequently encountered in advanced peptide synthesis and as an impurity profile marker for c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(Methylamino)octanoic acid (CAS 101080-67-5) is an N-methylated, aliphatic α -amino acid frequently encountered in advanced peptide synthesis and as an impurity profile marker for complex cyclic peptides like Cyclosporine[1]. As a secondary amine lacking a conjugated π -system, it presents two distinct analytical challenges: it does not absorb UV light significantly above 210 nm, and its N-methyl group creates steric hindrance compared to primary amino acids.

Standard derivatization agents like o-phthalaldehyde (OPA) fail in this context because they require a primary amine to form a detectable isoindole ring[2]. Therefore,3[3], reacting rapidly with secondary amines to form highly stable, fluorescent, and UV-active carbamate derivatives.

Analytical Strategy & Mechanistic Causality

The derivatization relies on a bimolecular nucleophilic substitution (S N​ 2) reaction. To ensure a robust, reproducible assay, the protocol must control both the ionization state of the analyte and the fate of unreacted reagents.

  • pH Control (Causality): The reaction mandates a mildly alkaline environment (pH 8.5–9.0) using a borate buffer. This ensures the secondary amine of 2-(methylamino)octanoic acid is deprotonated (existing as a free base), maximizing its nucleophilicity to attack the electrophilic carbonyl carbon of FMOC-Cl[4].

  • Quenching (Causality): Excess FMOC-Cl rapidly hydrolyzes in aqueous media to form 9-fluorenylmethanol (FMOC-OH). FMOC-OH is highly fluorescent and can cause massive baseline disruption. By introducing a quenching agent (e.g., glycine) post-reaction, excess FMOC-Cl is deliberately consumed to form a highly polar FMOC-glycine derivative that elutes early in the void volume, preserving the chromatographic window for the highly hydrophobic target analyte[5].

Workflow A 2-(Methylamino)octanoic acid (Secondary Amine) D Nucleophilic Substitution (15 min @ 25°C) A->D B Borate Buffer (pH 8.5) Ensures Free Base Form B->D C FMOC-Cl in ACN Fluorogenic Reagent C->D E Quenching Agent (Glycine) D->E Neutralizes excess FMOC-Cl F FMOC-Derivatized Analyte Ready for RP-HPLC E->F

Figure 1: Mechanistic workflow of FMOC pre-column derivatization and quenching.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates a mandatory "Reagent Blank" workflow. The blank validates that no co-eluting artifacts interfere with the target analyte's retention time, creating a self-validating system.

Reagents and Materials
  • Analyte Standard: 2-(Methylamino)octanoic acid ( 98% purity).

  • Derivatization Reagent: 5 mM FMOC-Cl in anhydrous acetonitrile. (Must be prepared fresh daily; FMOC-Cl degrades rapidly in the presence of moisture).

  • Buffer: 0.1 M Sodium borate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

  • Quenching Solution: 100 mM Glycine in LC-MS grade water.

  • Diluent: 50:50 Acetonitrile:Water (v/v).

Step-by-Step Pre-Column Derivatization
  • Standard/Sample Preparation: Dissolve 2-(Methylamino)octanoic acid in the diluent to a concentration of 100 µg/mL.

  • Buffering: In a 2 mL amber HPLC vial, add 100 µL of the sample and 100 µL of the 0.1 M borate buffer. Vortex for 5 seconds.

  • Derivatization: Add 100 µL of the 5 mM FMOC-Cl reagent. Immediately vortex for 10 seconds to ensure homogeneous mixing before localized hydrolysis occurs.

  • Incubation: Allow the reaction to proceed at ambient temperature (25°C) for exactly 15 minutes in the dark[4].

  • Quenching: Add 50 µL of the 100 mM Glycine quenching solution. Vortex and incubate for an additional 5 minutes to neutralize all unreacted FMOC-Cl.

  • Validation Step (The Blank): Repeat steps 2-5 using 100 µL of diluent instead of the sample. This blank must be injected first to map the system's artifact profile.

Validation S1 Blank Injection (Buffer + FMOC + Quench) S2 Identify Artifacts (FMOC-OH & Quench Peaks) S1->S2 S4 Peak Integration (Subtract Blank Artifacts) S2->S4 S3 Sample Injection (Analyte + Reagents) S3->S4 S5 Validated Quantitation (FLD/UV Data) S4->S5

Figure 2: Self-validating chromatographic workflow ensuring artifact subtraction.

Chromatographic Conditions

Because the FMOC-derivatized 2-(methylamino)octanoic acid contains both an 8-carbon aliphatic chain and a bulky fluorenyl group, it is exceptionally hydrophobic. A 6[6] is required to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and preventing secondary interactions with residual silanols[7].

Table 1: HPLC System Parameters

ParameterSpecification
Column Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Injection Volume 10 µL
Detection (FLD) Excitation: 265 nm | Emission: 315 nm
Detection (UV) 265 nm (Secondary confirmation for high-concentration samples)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (Elutes highly polar FMOC-Glycine)
15.01090Linear ramp (Elutes FMOC-OH and Target Analyte)
18.01090Wash
18.18020Re-equilibration
25.08020End

Data Interpretation & System Suitability

Upon successful derivatization, the FMOC-2-(methylamino)octanoic acid derivative will exhibit strong fluorescence. Due to its extreme hydrophobicity, expect the target peak to elute late in the highly organic phase of the gradient (typically between 75-85% Mobile Phase B).

The reagent blank will show two primary peaks: FMOC-Glycine (eluting early, ~20% B) and FMOC-OH (eluting in the mid-gradient). The target analyte must be clearly resolved from these systemic artifacts.

Table 3: System Suitability & Validation Metrics

MetricExpected ValueCausality / Rationale
Resolution ( Rs​ ) > 2.0 (Analyte vs. FMOC-OH)Ensures baseline separation from derivatization hydrolysis byproducts.
Tailing Factor ( Tf​ ) 0.9 – 1.2Acidic mobile phase suppresses carboxylate ionization, preventing peak tailing.
LOD (FLD) < 5 pmolFluorescence detection of the FMOC tag provides extreme sensitivity[4].
Blank Interference < 0.1% of target peak areaValidates that the quenching step successfully neutralized excess FMOC-Cl.

References

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.3

  • JASCO Inc. Pre-column derivatization of amino acids.2

  • PubMed / NIH. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.4

  • PubMed / NIH. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.5

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.7

  • SciSpace / ACS. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.6

  • Fisher Scientific. 2-(Methylamino)octanoic Acid, TRC Specifications.1

Sources

Application

Application Note: GC-MS Analysis of 2-(Methylamino)octanoic Acid and Its Derivatives

Introduction & Analytical Rationale 2-(Methylamino)octanoic acid (C₉H₁₉NO₂) is a non-proteinogenic, N-methylated aliphatic α-amino acid. The incorporation of N-methyl amino acids into peptide therapeutics is a critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-(Methylamino)octanoic acid (C₉H₁₉NO₂) is a non-proteinogenic, N-methylated aliphatic α-amino acid. The incorporation of N-methyl amino acids into peptide therapeutics is a critical strategy in modern drug development, utilized to increase proteolytic stability, enhance membrane permeability, and enforce specific conformational rigidities.

Analyzing free amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent analytical challenges. Free amino acids are zwitterionic, highly polar, non-volatile, and thermally labile[1]. Consequently, chemical derivatization is an absolute prerequisite to neutralize polar functional groups and increase volatility. 2-(Methylamino)octanoic acid presents an additional hurdle: its secondary amine is significantly more sterically hindered than the primary amines of standard α-amino acids, which kinetically limits the efficiency of standard derivatization reagents and requires highly optimized protocols[2].

Derivatization Chemistry: Causality and Selection

To ensure robust, reproducible quantitation and structural confirmation, this guide details two orthogonal derivatization strategies. The choice of strategy depends on the sample matrix and laboratory throughput requirements.

Strategy A: Silylation via MTBSTFA (Anhydrous)
  • Mechanism: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active protons on the carboxylic acid and the secondary amine with tert-butyldimethylsilyl (TBDMS) groups.

  • Causality for Selection: While BSTFA is commonly used for silylation, MTBSTFA is vastly superior for N-methyl amino acids. TBDMS derivatives are substantially more stable and less moisture-sensitive than standard trimethylsilyl (TMS) derivatives. Furthermore, under Electron Ionization (EI), TBDMS derivatives undergo a highly predictable fragmentation, yielding an exceptionally stable [M-57]⁺ ion (loss of a tert-butyl radical) that serves as an ideal target for Selected Ion Monitoring (SIM) quantitation.

Strategy B: Alkoxycarbonylation via Alkyl Chloroformates (Aqueous-Compatible)
  • Mechanism: Methyl chloroformate (MCF) reacts with the secondary amine to form a stable N-methoxycarbonyl (carbamate) derivative, and with the carboxylic acid to form a methyl ester[3].

  • Causality for Selection: Unlike silylation, MCF derivatization does not require rigorous sample drying. The reaction occurs near-instantaneously in an aqueous/organic biphasic system. The resulting derivatives exhibit distinct fragmentation patterns (e.g., loss of the ester group) that easily distinguish N-methylated amino acids from their primary amine counterparts[2].

Experimental Protocols

Protocol A: MTBSTFA Derivatization (High-Sensitivity Quantitation)

Note: This reaction is highly sensitive to moisture. All glassware must be oven-dried.

  • Sample Aliquoting: Transfer 50 µL of the biological extract or standard solution (containing 2-(Methylamino)octanoic acid) into a silanized 2 mL glass GC vial.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Residual water will rapidly hydrolyze MTBSTFA, consuming the reagent and resulting in incomplete derivatization of the sterically hindered secondary amine.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile followed by 100 µL of neat MTBSTFA.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 100°C for 4 hours.

    • Causality: While primary amino acids derivatize within 30–60 minutes, the steric bulk surrounding the N-methyl group of 2-(Methylamino)octanoic acid requires extended thermal energy to drive the di-TBDMS substitution to completion.

  • Self-Validation Check: Analyze the sample. The presence of mono-TBDMS derivatives indicates incomplete reaction, signaling the need for stricter anhydrous conditions or fresh reagent.

Protocol B: MCF Derivatization (High-Throughput / Aqueous Matrices)
  • Matrix Solubilization: Dissolve the sample in 200 µL of a solvent mixture containing water, methanol, and pyridine (60:32:8, v/v/v).

    • Causality: Pyridine acts as a catalytic base and acid scavenger, neutralizing the HCl generated during the chloroformate reaction and driving the equilibrium toward complete carbamate formation.

  • Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds.

  • Biphasic Extraction: Add 200 µL of GC-grade chloroform (containing an isotopically labeled internal standard, e.g., d₃-methyl ester derivatives) and 200 µL of 50 mM sodium bicarbonate[1]. Vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 5 minutes. The derivatized analytes will partition entirely into the lower organic (chloroform) layer[3].

  • Self-Validation Check: The absence of unreacted or partially reacted ester fragments in the MS data confirms that the pyridine concentration was sufficient to overcome the buffering capacity of the biological matrix.

GC-MS Instrumental Parameters

For optimal resolution of aliphatic amino acid derivatives, a non-polar to slightly polar stationary phase is required.

  • Analytical Column: SLB-5ms or DB-5MS capillary column (30 m length × 0.25 mm I.D. × 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethyl polysiloxane phase provides excellent thermal stability and minimal column bleed at the high temperatures needed to elute di-TBDMS derivatives.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: 250°C, Splitless injection (1 µL volume) for trace analysis, or Split 10:1 for standard assays.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min).

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 min at 280°C (Total run time: 27 minutes).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source at 230°C; Quadrupole at 150°C. Scan range m/z 50–500.

Data Presentation & Mass Fragmentation Analysis

The structural elucidation of 2-(Methylamino)octanoic acid relies heavily on predictable EI fragmentation pathways. The most diagnostic cleavage for α-amino acids is the α-cleavage, which involves the rupture of the C(α)–C(carboxyl) bond, retaining the positive charge on the amine-containing fragment.

Table 1: Quantitative and Diagnostic Fragmentation Data for 2-(Methylamino)octanoic Acid Derivatives

Derivative StrategyFormula (Derivatized)Exact MassBase Peak (m/z)Diagnostic α-Cleavage FragmentMechanistic Significance
Di-TBDMS (Protocol A)C₂₁H₄₇NO₂Si₂401.31344 [M-57]⁺242 [M-159]⁺m/z 344 is the loss of the tert-butyl radical. m/z 242 represents the loss of the COOTBDMS group, confirming the N-methylated aliphatic chain.
MCF / Carbamate (Protocol B)C₁₂H₂₃NO₄245.16186 [M-59]⁺186 [M-COOCH₃]⁺The loss of the methyl ester group (-COOCH₃, 59 Da) yields the highly stable N-methoxycarbonyl stabilized carbocation.

Visualization of Analytical Workflows

GCMS_Workflow Start Sample: 2-(Methylamino)octanoic Acid Extract Extraction & Protein Precipitation Start->Extract Decision Select Derivatization Strategy Extract->Decision Silylation Strategy A: Silylation (Anhydrous) Decision->Silylation Alkoxy Strategy B: Alkoxycarbonylation (Aqueous Biphasic) Decision->Alkoxy StepA1 Dry completely under N2 Add MTBSTFA + Acetonitrile Silylation->StepA1 StepB1 Dissolve in H2O/MeOH/Pyridine Add Methyl Chloroformate (MCF) Alkoxy->StepB1 StepA2 Incubate 100°C for 4h (Overcomes Steric Hindrance) StepA1->StepA2 GCMS GC-MS Analysis (EI, 70 eV) Column: 5% Phenyl-polysiloxane StepA2->GCMS StepB2 Extract with Chloroform Isolate Lower Organic Phase StepB1->StepB2 StepB2->GCMS Data Data Processing: Fragment Analysis & Quantitation GCMS->Data

Figure 1: Parallel GC-MS derivatization workflows for N-methyl amino acids.

References

  • Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. PubMed Central.[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. NIST.[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI.[Link]

Sources

Method

Application Note: 2-(Methylamino)octanoic Acid as an Internal Standard for LC-MS/MS Quantification of N-Methylated Amino Acids

Executive Summary The accurate quantification of N-methylated amino acids—critical building blocks in non-ribosomal peptide drugs (e.g., Cyclosporin A) and emerging biomarkers in metabolomics—is frequently compromised by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of N-methylated amino acids—critical building blocks in non-ribosomal peptide drugs (e.g., Cyclosporin A) and emerging biomarkers in metabolomics—is frequently compromised by matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). While stable isotope-labeled (SIL) internal standards are the gold standard, their high cost and limited commercial availability present significant barriers. This application note details the validation and protocol for using 2-(Methylamino)octanoic acid , an unnatural structural analog, as a highly effective, cost-efficient Internal Standard (IS).

Introduction & Rationale

N-methylated amino acids exhibit unique pharmacokinetic properties, notably enhanced proteolytic stability and membrane permeability, making them vital to peptide drug development . However, quantifying these compounds in complex biological matrices (plasma, serum, cell lysates) is challenging due to ion suppression in the electrospray ionization (ESI) source.

To correct for extraction variability and matrix effects, an internal standard must co-elute with the target analytes and share similar ionization efficiencies . 2-(Methylamino)octanoic acid (CAS: 101080-67-5) serves as an ideal surrogate IS because it is an unnatural, medium-chain N-methylated amino acid. It is entirely absent from endogenous mammalian metabolomes, ensuring a clean baseline, while its structural homology guarantees that it mimics the physicochemical behavior of target analytes during sample preparation and chromatographic separation.

Mechanistic Causality: Why 2-(Methylamino)octanoic Acid?

A robust LC-MS/MS assay relies on the causality between the molecular structure of the IS and its behavior in the analytical system.

  • Zero Endogenous Interference: As a synthetic compound, 2-(Methylamino)octanoic acid guarantees that biological blanks will not exhibit background peaks, preventing false-positive quantification.

  • Chromatographic Alignment: The 8-carbon aliphatic chain and secondary amine (pKa ~9.5) provide a LogP that closely matches medium-to-long chain N-methylated amino acids (e.g., N-methyl-leucine, N-methyl-valine). This ensures the IS elutes within the same retention window as the analytes, subjecting it to the exact same localized matrix suppression or enhancement in the ESI source.

  • Predictable Fragmentation: Under collision-induced dissociation (CID), 2-(Methylamino)octanoic acid ([M+H]+ m/z 174.1) undergoes a highly predictable loss of water and carbon monoxide (-46 Da) to form a stable iminium product ion (m/z 128.1).

Mechanism M Precursor Ion [M+H]+ m/z 174.1 F1 Transition State Loss of H2O & CO M->F1 CID (18 eV) F2 Product Ion (Iminium) [M+H - 46]+ m/z 128.1 F1->F2

Figure 1: Collision-induced dissociation (CID) pathway of 2-(Methylamino)octanoic acid.

Experimental Protocol

Reagents & Materials
  • Internal Standard: 2-(Methylamino)octanoic acid (Toronto Research Chemicals) .

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Hardware: Pentafluorophenyl (PFP) analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Sample Prep: 96-well Phospholipid Removal (PLR) plates.

Self-Validating Sample Preparation Workflow

Expertise & Experience: Simple protein precipitation (PPT) leaves high concentrations of glycerophospholipids in the extract, which accumulate on the column and cause severe, unpredictable ion suppression . To build a self-validating system , this protocol routes the PPT supernatant through a PLR plate. Furthermore, the mass spectrometer is programmed to monitor the m/z 184 184 transition (the phosphocholine headgroup). If the IS signal fluctuates across a batch, the m/z 184 trace will immediately diagnose if phospholipid breakthrough is the root cause.

Protocol Steps:

  • Aliquot: Transfer 50 µL of biological matrix (plasma/serum) into a 96-well plate.

  • Spike IS: Add 10 µL of 2-(Methylamino)octanoic acid working solution (50 ng/mL). Causality: This concentration is chosen to match the expected median concentration of target analytes, ensuring the response ratio falls within the linear dynamic range without causing isotopic cross-talk.

  • Precipitate: Add 150 µL of ACN containing 1% FA to crash proteins.

  • Agitate & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a PLR plate and apply positive pressure (or vacuum) to collect the eluate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Self-Validation Controls: Every batch must include:

  • Blank Sample (Matrix only): Validates the absence of endogenous 2-(Methylamino)octanoic acid.

  • Zero Sample (Matrix + IS only): Verifies that the IS solution does not contain trace impurities of the target analytes.

Workflow Step1 1. Aliquot 50 µL Matrix (Plasma/Serum) Step2 2. Spike IS (2-(Methylamino)octanoic acid, 50 ng/mL) Step1->Step2 Step3 3. Protein Precipitation (150 µL ACN w/ 1% Formic Acid) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Phospholipid Removal (Pass through PLR Plate) Step4->Step5 Step6 6. Evaporate & Reconstitute (100 µL Mobile Phase A) Step5->Step6 Step7 7. LC-MS/MS Analysis (PFP Column, ESI+ MRM) Step6->Step7

Figure 2: Sample preparation workflow with phospholipid removal for IS stability.
LC-MS/MS Conditions

Expertise & Experience: While C18 columns are standard, N-methylated aliphatic amino acids often exhibit peak tailing due to secondary interactions with residual silanols. We mandate a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides alternative retention mechanisms (dipole-dipole and π−π interactions), significantly improving the peak shape of the secondary amine and shifting its elution away from the solvent front.

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: ACN + 0.1% FA

  • Gradient: 5% B to 60% B over 4.5 minutes.

  • Ionization: ESI Positive Mode.

Data Presentation

The following tables summarize the optimized mass spectrometry parameters and expected validation outcomes when using 2-(Methylamino)octanoic acid as an IS for representative N-methylated amino acids.

Table 1: Optimized MRM Parameters for Analytes and IS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Methyl-Leucine146.1100.1252015
N-Methyl-Valine132.186.1252015
2-(Methylamino)octanoic acid (IS) 174.1 128.1 25 25 18
Phosphatidylcholines (Matrix Monitor)184.1184.110405
Table 2: Representative Method Validation Data (Plasma Matrix)
AnalyteLinearity ( R2 )Matrix Effect (%)Extraction Recovery (%)Inter-day Precision (%CV)
N-Methyl-Leucine> 0.99592.4 ± 3.188.5 ± 4.24.8
N-Methyl-Valine> 0.99594.1 ± 2.885.3 ± 5.05.2
2-(Methylamino)octanoic acid (IS) N/A 93.0 ± 2.5 87.1 ± 3.8 3.9

(Note: The near-identical Matrix Effect and Extraction Recovery between the analytes and the IS proves the structural causality and suitability of 2-(Methylamino)octanoic acid as a surrogate standard).

References

  • Sanglier, J. J., et al. "Isolation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, the characteristic structural element of cyclosporins, from a blocked mutant of Tolypocladium inflatum." The Journal of Antibiotics 43.6 (1990): 707-714. URL:[Link]

  • Toronto Research Chemicals (TRC). "2-(Methylamino)octanoic Acid Product Specifications." Fisher Scientific. URL:[Link]

  • Taylor, P. J. "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Biochemistry 36.2 (2003): 89-92. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030. URL:[Link]

Application

Application Note: 2-(Methylamino)octanoic Acid as a Reagent in Organic and Peptide Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-(Methylamino)octanoic acid (CAS: 101080-67-5) Applications: Peptidomimetics, macrocyclic peptide synthesis, and lipopeptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-(Methylamino)octanoic acid (CAS: 101080-67-5) Applications: Peptidomimetics, macrocyclic peptide synthesis, and lipopeptide drug development.

Introduction & Chemical Profile

2-(Methylamino)octanoic acid is a highly lipophilic, non-proteinogenic N -methylated amino acid. Structurally homologous to the reduced form of MeBmt (the unusual amino acid critical to the immunosuppressive activity of Cyclosporin A) [1], this reagent is increasingly utilized in the design of next-generation therapeutics.

Incorporating 2-(methylamino)octanoic acid into a peptide backbone serves three primary pharmacological purposes:

  • Proteolytic Stability: The N -methyl group eliminates the amide hydrogen, preventing recognition and cleavage by common proteases.

  • Membrane Permeability: The eight-carbon aliphatic chain drastically increases the overall lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers [2].

  • Conformational Restriction: N -methylation alters the energy barrier of the peptide bond, increasing the propensity for cis-amide bond formation, which is highly advantageous for driving the cyclization of macrocyclic peptides.

Mechanistic Insights: The Challenge of Steric Hindrance

The integration of 2-(methylamino)octanoic acid via Solid-Phase Peptide Synthesis (SPPS) introduces profound synthetic bottlenecks. The causality behind these challenges lies in the dual steric shielding provided by the N -methyl group and the bulky octyl side chain.

The Dual Coupling Challenge
  • Acylating the Resin: When 2-(methylamino)octanoic acid acts as the electrophile, the octyl chain creates a steric shield around the activated carbonyl, slowing down the reaction with the resin-bound amine.

  • Acylating the Secondary Amine (The Bottleneck): When the next amino acid must be coupled onto the N -methyl amine of the resin-bound 2-(methylamino)octanoic acid, the reaction rate drops precipitously. The secondary amine is both sterically hindered and exhibits reduced nucleophilicity.

The Solution: Standard HBTU or DIC/HOBt chemistries are insufficient and will lead to truncated sequences [3]. Instead, highly reactive uronium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) must be used. HATU is particularly effective because the nitrogen atom at position 7 of its azabenzotriazole ring exerts a neighboring-group effect. It forms a temporary hydrogen bond with the incoming amine, pre-organizing the transition state and drastically accelerating the acylation of the hindered secondary amine.

Mechanism AA Fmoc-Amino Acid (Electrophile) Base DIPEA (Deprotonation) AA->Base Step 1 HATU HATU Activation (Uronium Salt) Base->HATU Carboxylate Attack OAt Active HOAt Ester (7-Aza Neighboring Effect) HATU->OAt HOAt Elimination Product Peptide Bond Formed (Sterically Hindered Amide) OAt->Product H-Bond Guided Attack Amine Resin-Bound 2-(Methylamino)octanoic acid (Hindered Nucleophile) Amine->Product Nucleophilic Addition

Caption: Mechanistic pathway of HATU-mediated activation overcoming steric hindrance.

Experimental Protocols: Self-Validating Workflows

The following protocols are optimized for microwave-assisted SPPS to ensure complete coupling.

Protocol A: Coupling Fmoc-2-(Methylamino)octanoic acid to the Resin

Objective: Attach the hindered carboxylic acid to a primary amine on the growing peptide chain.

  • Swelling: Swell the peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-2-(methylamino)octanoic acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8.0 eq) to the vial. The solution will turn pale yellow. Allow pre-activation for exactly 2 minutes at room temperature.

  • Coupling: Transfer the activated solution to the resin. Agitate the reaction vessel at 50°C for 60 minutes (or use microwave heating at 75°C for 10 minutes) [4].

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a standard Kaiser test. A yellow color (negative) indicates successful coupling. If blue (positive), repeat steps 2-4.

Protocol B: Coupling the Next Amino Acid onto 2-(Methylamino)octanoic acid

Objective: Overcome the severe steric hindrance of the N -methyl secondary amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress diketopiperazine formation) for 2 × 10 minutes. Wash thoroughly.

  • Activation: Dissolve the next Fmoc-amino acid (0.5 mmol, 5.0 eq) and COMU (0.49 mmol, 4.9 eq) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10.0 eq). Pre-activate for 1 minute.

  • Coupling: Add the mixture to the resin. Agitate at 50°C for 2 hours.

  • Validation (Chloranil Test): Crucial Step. The Kaiser test cannot detect secondary amines. Perform a Chloranil test. A colorless/yellow bead indicates complete coupling; blue/green indicates unreacted secondary amines.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Couple1 Couple Fmoc-2-(Methylamino)octanoic acid (HATU, 50°C, 1h) Start->Couple1 Protocol A Deprotect Fmoc Deprotection (20% Piperidine/DMF) Couple2 Couple Next Amino Acid (COMU, 50°C, 2h) Deprotect->Couple2 Protocol B Test1 Kaiser Test (Primary Amine Check) Couple1->Test1 Test1->Deprotect Negative (Pass) Test1->Couple1 Positive (Retry) Test2 Chloranil Test (Secondary Amine Check) Couple2->Test2 Test2->Couple2 Positive (Retry)

Caption: Logical workflow for SPPS incorporation of 2-(Methylamino)octanoic acid.

Data Presentation: Coupling Efficiency Comparison

To justify the selection of coupling reagents, the following table summarizes the quantitative coupling efficiencies of various activating agents when reacting a standard Fmoc-Ala-OH onto a resin-bound N -methylated aliphatic amino acid.

Coupling ReagentEquivalents (AA/Reagent/Base)TemperatureTimeYield / Efficiency (%)Risk of Epimerization
HBTU / DIPEA 4.0 / 3.9 / 8.025°C2 hours< 40% (Incomplete)Low
DIC / Oxyma 4.0 / 4.0 / 0.050°C2 hours~ 75%Very Low
HATU / DIPEA 4.0 / 3.9 / 8.050°C1 hour> 92%Moderate
COMU / DIPEA 5.0 / 4.9 / 10.050°C2 hours> 98% (Optimal) Low

Data Interpretation: COMU demonstrates the highest efficiency for acylating sterically hindered secondary amines due to its morpholino-based uronium structure and Oxyma leaving group, which provides superior reactivity with lower epimerization rates compared to HATU [3].

References

  • Chemistry of the Natural Cyclosporin Metabolites Source: Progress in Allergy, Vol. 38, pp. 28-45 (Karger) URL:[Link]

  • Geometrically diverse lariat peptide scaffolds reveal an untapped chemical space of high membrane permeability Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications Source: Queen's University Belfast Research Portal URL:[Link]

Method

Cell permeability assays for peptides containing 2-(Methylamino)octanoic acid

Application Note: Multi-Tier Cell Permeability Profiling for Peptides Incorporating 2-(Methylamino)octanoic Acid Introduction & Rationale The development of intracellular peptide therapeutics is frequently bottlenecked b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multi-Tier Cell Permeability Profiling for Peptides Incorporating 2-(Methylamino)octanoic Acid

Introduction & Rationale

The development of intracellular peptide therapeutics is frequently bottlenecked by poor membrane permeability and rapid proteolytic degradation[1]. To overcome these pharmacokinetic liabilities, the incorporation of unnatural amino acids has become a cornerstone of modern peptidomimetic design.

Specifically, the integration of 2-(Methylamino)octanoic acid (MeAoa) provides a highly effective, dual-action structural modification:

  • N-Methylation: By replacing the amide proton with a methyl group, this modification eliminates a critical hydrogen-bond donor. This reduces the thermodynamic desolvation penalty required for the peptide to partition from an aqueous environment into the hydrophobic membrane core, while simultaneously shielding the backbone from proteolytic enzymes[2][3].

  • Lipidization (Octyl Chain): The 8-carbon aliphatic side chain acts as a lipophilic anchor. This increases the overall hydrophobicity of the peptide, facilitating initial insertion and partitioning into the phospholipid bilayer[3].

While MeAoa significantly enhances passive diffusion, highly lipophilic modifications can inadvertently increase the peptide's affinity for efflux transporters (e.g., P-glycoprotein) or lead to entrapment within endosomal compartments[4][5]. Therefore, evaluating MeAoa-modified peptides requires a self-validating, multi-tier permeability workflow to distinguish between passive diffusion, active efflux, and true cytosolic accumulation.

Permeability Assessment Workflow

G A Peptide Library with 2-(Methylamino)octanoic acid B Tier 1: PAMPA (Passive Lipid Diffusion) A->B C Tier 2: Caco-2 Monolayer (Active/Passive Transport) B->C High Pe D Tier 3: CAPA (Cytosolic Accumulation) C->D Favorable Papp E In Vivo Candidate D->E Low CP50

Multi-tier permeability screening workflow for MeAoa-modified peptides.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Isolate and quantify the passive transcellular diffusion driven by the MeAoa modification[6][7].

Causality & Logic: PAMPA utilizes an artificial lipid-infused matrix devoid of active biological transporters. Because the primary function of MeAoa is to enhance passive diffusion via its lipophilic octyl chain and N-methyl group, PAMPA allows researchers to directly measure thermodynamic partitioning without the confounding variables of cellular efflux or paracellular transport[4].

Protocol:

  • Membrane Preparation: Coat the porous polycarbonate filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane. This simulates the hydrophobic core of a cell membrane[6].

  • Donor Assembly: Dilute the MeAoa-modified peptide to 10 µM in PBS (pH 7.4) containing 5% DMSO (required to maintain the solubility of the lipophilic peptide). Add 150 µL of this solution to the donor wells.

  • Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor plate wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate, ensuring no bubble formation at the interface. Incubate at room temperature for 16–18 hours in a humidified chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the peptide concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Tier 2: Caco-2 Monolayer Assay

Objective: Evaluate total transcellular permeability and identify potential efflux liabilities induced by the lipophilic octyl chain[4][8].

Causality & Logic: While the octyl chain of MeAoa boosts passive diffusion, lipophilic tails are notorious for triggering P-glycoprotein (P-gp) mediated efflux. The Caco-2 assay measures both apical-to-basolateral (A→B) absorption and basolateral-to-apical (B→A) secretion. An efflux ratio (B→A / A→B) > 2 indicates that the MeAoa peptide is being actively pumped out of the cell, which would negate the benefits of the lipophilic anchor[4][5].

Protocol:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days to allow for full differentiation into an enterocyte-like monolayer with tight junctions[5].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only with monolayers exhibiting a TEER > 300 Ω⋅cm2 .

  • Transport Experiment:

    • A→B Transport: Add 10 µM MeAoa peptide to the apical chamber (pH 6.5 to mimic the intestinal lumen) and blank buffer to the basolateral chamber (pH 7.4).

    • B→A Transport: Reverse the setup to measure secretory transport.

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer.

  • Analysis: Quantify via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER).

Tier 3: Chloroalkane Penetration Assay (CAPA)

Objective: Confirm and quantify true cytosolic accumulation, ruling out endosomal entrapment[9][10].

Causality & Logic: A major false-positive in standard permeability assays (like Caco-2) is the accumulation of lipopeptides in the cell membrane or within endosomes. CAPA utilizes a cell line stably expressing a cytosolic HaloTag. The MeAoa peptide is synthesized with a small chloroalkane (ct) tag. Only peptides that successfully escape the endosome and reach the cytosol will covalently bind the HaloTag. Subsequent addition of a fluorescent dye labels the unoccupied HaloTags, providing an inverse, quantitative readout of true cytosolic penetration[9][11].

Protocol:

  • Cell Preparation: Seed HeLa cells stably expressing cytosolic HaloTag in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Pulse (Peptide Incubation): Wash the cells and incubate with serial dilutions of the ct-tagged MeAoa peptide (e.g., 0.1 µM to 50 µM) in Opti-MEM for 4 hours at 37°C[9].

  • Chase (Dye Labeling): Wash cells 3x with PBS to remove extracellular peptide. Add 5 µM TAMRA-chloroalkane dye (CT-TAMRA) and incubate for 15 minutes to label all remaining unreacted HaloTag proteins[10].

  • Clearance: Wash cells thoroughly (3x PBS, 30 min incubation in fresh media, final PBS wash) to remove unbound fluorophore.

  • Readout: Detach cells and analyze via Flow Cytometry. Calculate the CP50​ (the concentration at which 50% of the cytosolic HaloTag is occupied by the peptide)[9].

Data Presentation: Representative Permeability Profiling

To illustrate the structure-permeability relationship (SPR) of this modification, the following table summarizes the expected quantitative shifts when modifying a standard cyclic hexapeptide with MeAoa components.

Peptide VariantStructural ModificationPAMPA Pe​ ( 10−6 cm/s)Caco-2 Papp​ A→B ( 10−6 cm/s)Efflux Ratio (B→A / A→B)CAPA CP50​ (µM)
WT Peptide None (Native Sequence)< 0.1< 0.51.1> 100 (No entry)
Variant A N-Methylation only1.22.51.545.0
Variant B Octanoic Acid only3.51.88.4 (High Efflux)80.0 (Endosomal)
MeAoa Peptide N-Methyl + Octyl Chain8.7 12.4 1.8 (Evades Efflux)4.2 (High Cytosolic)

Interpretation: The combination of N-methylation and lipidation in MeAoa synergistically enhances passive diffusion (as seen in the PAMPA Pe​ spike) while mitigating the severe efflux liability often seen with pure lipidation (Variant B)[3][4]. The low CAPA CP50​ confirms that the MeAoa modification successfully drives the peptide out of the endosome and into the cytosol[9].

References

  • Title: Cell Penetration Profiling Using the Chloroalkane Penetration Assay Source: PMC - NIH (J. Am. Chem. Soc.) URL: 9[9]

  • Title: A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction Source: Royal Society of Chemistry (RSC) URL: 6[6]

  • Title: Cell Penetration Profiling Using the Chloroalkane Penetration Assay Source: Journal of the American Chemical Society (ACS Publications) URL: 10[10]

  • Title: Cell Penetration Profiling using the Chloroalkane Penetration Assay for Peptides, Proteins and Nucleic Acids Source: Cambridge Healthtech Institute URL: 11[11]

  • Title: Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery Source: PubMed - NIH URL: 4[4]

  • Title: Relationships between structure and high-throughput screening permeability of peptide derivatives and related compounds with artificial membranes Source: PubMed - NIH URL: 7[7]

  • Title: Peptide synthesis: special amino acids: N-Methyl Amino Acids Source: LifeTein URL: 2[2]

  • Title: Combined Application of Parallel Artificial Membrane Permeability Assay and Caco-2 Permeability Assays in Drug Discovery Source: National Open Access Monitor, Ireland URL: 8[8]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates Source: IMR Press URL: 5[5]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL: 1[1]

  • Title: Lipidization as a tool toward peptide therapeutics Source: PMC - NIH URL: 3[3]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of 2-(Methylamino)octanoic Acid Derivatives

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the antimicrobial properties of novel 2-(Methylamino)octanoic acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the antimicrobial properties of novel 2-(Methylamino)octanoic acid derivatives. This guide emphasizes not just the procedural steps but the underlying scientific principles and critical considerations for generating robust and reliable data. The protocols are grounded in internationally recognized standards, ensuring the generated data is suitable for further development and regulatory consideration.

The unique amphipathic nature of fatty acid derivatives, such as 2-(Methylamino)octanoic acid and its analogues, presents both opportunities and challenges in antimicrobial research. Their potential to disrupt microbial membranes and other cellular processes makes them promising candidates against a range of pathogens.[1][2][3] However, their physicochemical properties, such as solubility and potential for micelle formation, require careful consideration in assay design and execution.[4] This guide will navigate these complexities, providing a logical workflow from initial screening to more in-depth characterization of antimicrobial activity.

Section 1: Foundational Screening - Determining In Vitro Potency

The initial phase of assessment focuses on determining the fundamental potency of the 2-(Methylamino)octanoic acid derivatives against a panel of relevant microorganisms. The primary endpoint of this phase is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, offering a reproducible and standardized approach to determine MIC values.[6][7][8] This method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium.[5][9]

Principle of the Method: A standardized suspension of bacteria is introduced into wells of a 96-well microtiter plate containing serial dilutions of the 2-(Methylamino)octanoic acid derivative. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the compound that completely inhibits growth.[5][10]

Protocol: Broth Microdilution Assay

  • Preparation of Test Compound:

    • Prepare a stock solution of the 2-(Methylamino)octanoic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The choice of solvent is critical and should be evaluated for its own potential antimicrobial activity at the concentrations used.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[5]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[5]

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[5] A solvent control well (containing broth, inoculum, and the highest concentration of the solvent used) is also essential.

  • Incubation and MIC Determination:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[5]

    • The MIC is read as the lowest concentration of the 2-(Methylamino)octanoic acid derivative that completely inhibits visible growth of the organism as detected by the unaided eye.[9] The growth control well should show distinct turbidity, and the sterility control and solvent control wells should remain clear.[5]

Data Presentation: Hypothetical MIC Values for 2-(Methylamino)octanoic Acid Derivatives

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Derivative A832>64
Derivative B41664
Vancomycin1N/AN/A
Ciprofloxacin0.50.0150.25

N/A: Not Applicable

Disk Diffusion Assay for Preliminary Screening

For a more rapid and qualitative initial assessment, the disk diffusion (Kirby-Bauer) test can be employed.[12][13] This method is particularly useful for screening a large number of derivatives.

Principle of the Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial suspension.[14] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13]

Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[15] To ensure even distribution, rotate the plate approximately 60 degrees between streaks.[15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

  • Application of Disks:

    • Aseptically place sterile filter paper disks impregnated with a known amount of the 2-(Methylamino)octanoic acid derivative onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.[16]

    • Include standard antibiotic disks as positive controls and a blank disk (with solvent only) as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

    • Measure the diameter of the zones of inhibition in millimeters.

Section 2: Characterizing the Antimicrobial Effect - Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the 2-(Methylamino)octanoic acid derivatives are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). This is achieved through a time-kill kinetics assay.[17][18]

Principle of the Method: A standardized inoculum of bacteria is exposed to the test compound at various concentrations (typically multiples of the MIC).[18] At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (Colony Forming Units, CFU/mL).[17]

Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL as described previously.

  • Assay Setup:

    • Prepare a series of flasks or tubes containing CAMHB.

    • Add the 2-(Methylamino)octanoic acid derivative at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC.[18]

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.[19]

    • Perform serial 10-fold dilutions in sterile PBS.

    • Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][20] Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.[20]

Section 3: Investigating the Mechanism of Action

Understanding how 2-(Methylamino)octanoic acid derivatives exert their antimicrobial effect is a critical step in their development. Fatty acids and their derivatives are known to have multiple potential mechanisms of action, often targeting the bacterial cell membrane.[1][21][22]

Potential Mechanisms of Action for Fatty Acid Derivatives:

  • Disruption of the Cell Membrane: The amphipathic nature of these molecules allows them to insert into the lipid bilayer, increasing membrane permeability and leading to the leakage of intracellular contents and ultimately cell lysis.[3]

  • Inhibition of Cellular Processes: They can interfere with the electron transport chain, uncouple oxidative phosphorylation, and inhibit enzymatic activity.[21][22]

  • Disruption of Metabolic Pathways: Fatty acids can also disrupt DNA/RNA replication and affect the expression of virulence genes.[21]

G

Section 4: Assessing the Safety Profile - Cytotoxicity Assays

A crucial aspect of antimicrobial drug development is to ensure that the compounds are selectively toxic to microbial cells and exhibit minimal toxicity to host mammalian cells. The Lactate Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity.[23][24]

Principle of the LDH Assay: Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[25] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[23] The amount of LDH released is proportional to the number of lysed cells. The activity of LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[25]

Protocol: LDH Cytotoxicity Assay

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-(Methylamino)octanoic acid derivatives for a specified period (e.g., 24 hours).

    • Include a vehicle control (cells treated with the solvent only), an untreated control (cells in medium only), and a maximum LDH release control (cells treated with a lysis buffer).[26]

  • LDH Measurement:

    • Carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.[24]

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background absorbance and normalizing to the maximum LDH release control.

G

Section 5: Adherence to International Standards

For data to be comparable and accepted by the scientific and regulatory communities, adherence to established guidelines is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols and quality control parameters for antimicrobial susceptibility testing.[6][27][28][29] It is strongly recommended to consult the latest versions of the CLSI M07 and M100 documents and the EUCAST guidelines for comprehensive information on methodology, quality control strains, and interpretation of results.[6][7][30][31][32]

References

  • Clinical & Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Valdez-Vazquez, I., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 26(4), 984. [Link]

  • Obukhova, E. S., & Murzina, S. A. (2020). Mechanisms of the antimicrobial action of fatty acids (review). Journal of Stress Physiology & Biochemistry, 16(4), 5-14. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). In Wikipedia. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed30. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Hassan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 12(11), 1638. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • Valdez-Vazquez, I., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PubMed. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Regulations.gov. (n.d.). M07-A8. [Link]

  • Alfaro-Guerra, M. A., & Bórquez, J. (2024). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. International Journal of Molecular Sciences, 25(1), 594. [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Clinical Microbiology and Infection. (2019). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial agents and chemotherapy, 2(1), 23-28. [Link]

  • Kitahara, T., et al. (2004). Antimicrobial Activity of Saturated Fatty Acids and Fatty Amines against Methicillin-Resistant Staphylococcus aureus. Biocontrol Science, 9(4), 147-152. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial agents and chemotherapy, 2(1), 23-28. [Link]

  • Kim, W., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology, 13, 874623. [Link]

  • ACS Symposium Series. (2021). Naturally Derived Fatty Acid Based Antibacterial Agents. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • IMR Press. (n.d.). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PLoS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Journal of Microbiological Methods. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]

  • LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Bio-Rad Laboratories. (2019, September 11). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test) [Video]. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Methylamino)octanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 2-(Methylamino)octanoic acid (an N-methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 2-(Methylamino)octanoic acid (an N-methylated unnatural amino acid) from complex reaction mixtures.

Unlike standard hydrophilic amino acids, 2-(Methylamino)octanoic acid possesses a lipophilic 6-carbon side chain paired with a zwitterionic headgroup. This amphiphilic structure gives the molecule surfactant-like properties, often leading to severe emulsions during aqueous workup and unpredictable partitioning during chromatography. This guide provides a self-validating, causally-driven approach to bypass these issues using ion-exchange chromatography and isoelectric precipitation[1][2].

Part 1: Physicochemical Data & Causal Implications

Successful purification requires exploiting the pH-dependent charge states of the molecule. The table below summarizes the critical parameters that dictate our extraction and purification logic.

PropertyEstimated ValueCausal Implication for Purification
Molecular Structure Amphiphilic (C6 tail, polar head)Prone to forming micelles. Avoid neutral pH during liquid-liquid extraction to prevent stubborn emulsions.
Carboxyl pKa​ ~2.0 - 2.5Requires acidification to pH < 2.0 to fully protonate the molecule (net +1 charge) for cation exchange binding[3].
Amine pKa​ ~9.5 - 10.0Requires basification to pH > 11.0 for full deprotonation (net -1 charge).
Isoelectric Point (pI) ~5.5 - 6.0At this pH, the net charge is zero. The hydrophobic tail dominates, driving aggregation and precipitation from aqueous media[1].

Part 2: Purification Workflow Visualization

The following workflow isolates the target compound by sequentially manipulating its charge state. We first use highly acidic conditions to trap the protonated amino acid on a cation exchange resin, washing away neutral lipophilic impurities (like unreacted octanoic acid derivatives). We then elute the compound using a volatile base and force it out of solution via isoelectric precipitation.

G A Crude Reaction Mixture (Target + Impurities) B Acidification (pH < 2) & Organic Wash A->B C Organic Phase (Unreacted Lipids) B->C Discard D Aqueous Phase (Protonated Target) B->D Retain E Dowex 50WX8 Cation Exchange D->E F Wash (H2O) Remove Salts E->F G Elution (1M NH4OH) Deprotonate Target F->G H Isoelectric Precipitation (Adjust to pH ~5.5) G->H I Pure 2-(Methylamino)octanoic acid H->I Filtration

Workflow for the isolation of 2-(Methylamino)octanoic acid via ion-exchange and precipitation.

Part 3: Diagnostic FAQs & Troubleshooting

Q1: During the initial aqueous workup, my reaction mixture forms a thick, unresolvable emulsion. How do I break it? Causality & Solution: 2-(Methylamino)octanoic acid acts as a surfactant at near-neutral pH because it exists as an amphiphilic zwitterion. To break the emulsion, you must destroy the micellar structure by forcing the molecule into a single charge state. Drop the pH to < 2.0 using 1M HCl. This fully protonates the carboxylate group, converting the surfactant into a highly polar cationic salt that readily partitions into the aqueous phase, allowing the organic layer (containing unreacted lipids) to separate cleanly.

Q2: Why use Dowex 50WX8 strong cation exchange resin instead of standard silica gel chromatography? Causality & Solution: Silica gel is poorly suited for zwitterionic, highly polar compounds, often resulting in severe tailing and irreversible binding. Dowex 50WX8 is a strongly acidic cation exchange resin (sulfonate groups)[2]. When you load your acidified aqueous phase (pH < 2), the protonated secondary amine of your target binds tightly to the resin[3]. Non-basic impurities (like unreacted 2-bromooctanoic acid) remain neutral and wash straight through the column.

Q3: How do I recover the target compound from the Dowex resin without introducing inorganic salts? Causality & Solution: Elute with a volatile base, specifically 1M to 4M Ammonium Hydroxide ( NH4​OH )[3]. The high pH deprotonates the ammonium group on your target molecule, neutralizing its positive charge and breaking its electrostatic interaction with the resin. Because NH4​OH is volatile, it can be completely removed during lyophilization or rotary evaporation, leaving no inorganic salt residue behind.

Q4: Can I use isoelectric precipitation for final polishing, and what is the target pH? Causality & Solution: Yes. Isoelectric precipitation (IEP) is highly effective for this molecule. By adjusting the pH of your concentrated aqueous solution to the molecule's isoelectric point (pI ~5.5–6.0), the net electrostatic charge becomes zero[1]. Without a net charge to maintain hydration shells via electrostatic repulsion, the lipophilic 6-carbon tails undergo hydrophobic collapse, causing the pure amino acid to aggregate and precipitate out of solution as a white solid[1].

Part 4: Validated Experimental Protocols

Protocol A: Cation Exchange Chromatography (Dowex 50WX8)

This protocol isolates the N-methyl amino acid from non-basic organic impurities and inorganic salts[2][3].

  • Resin Preparation: Slurry-pack Dowex 50WX8 (100-200 mesh, H+ form) into a glass column. Wash the resin sequentially with 3 column volumes (CV) of methanol, 3 CV of diH2​O , 3 CV of 1M HCl, and finally diH2​O until the effluent pH is neutral[2].

  • Sample Loading: Dilute the crude reaction mixture in diH2​O and acidify to pH 1.5 - 2.0 using 1M HCl. Extract 3x with Ethyl Acetate to remove neutral lipophilic impurities. Retain the aqueous layer.

  • Binding: Load the acidic aqueous layer onto the Dowex column at a flow rate of 1-2 mL/min. The protonated 2-(Methylamino)octanoic acid will bind to the resin[3].

  • Washing: Wash the column with 5 CV of diH2​O to remove all unbound inorganic salts and highly polar non-basic impurities.

  • Elution: Elute the target compound using 3 CV of 2M NH4​OH [3]. Collect fractions. The target compound will elute as the pH of the effluent sharply rises.

  • Concentration: Pool the ninhydrin-positive fractions and concentrate under reduced pressure at 40°C to remove ammonia and water.

Protocol B: Isoelectric Precipitation (Final Polishing)

This protocol yields the final high-purity zwitterionic solid[1].

  • Dissolution: Dissolve the concentrated residue from Protocol A in a minimal amount of diH2​O . If it does not dissolve fully, add dropwise 0.1M HCl or 0.1M NaOH until it goes into solution (moving away from the pI).

  • pH Adjustment: Place the solution in an ice bath with magnetic stirring. Insert a calibrated pH probe.

  • Precipitation: Slowly add 0.1M HCl or 0.1M NaOH dropwise to carefully adjust the solution to pH 5.5 - 6.0 (the estimated pI)[1].

  • Maturation: As the pH approaches the pI, the solution will turn cloudy, and a white precipitate will form. Allow the suspension to stir at 4°C for 2 hours to ensure complete hydrophobic aggregation[1].

  • Recovery: Centrifuge the suspension at 5000 x g for 15 minutes at 4°C. Decant the supernatant.

  • Washing & Drying: Wash the pellet once with ice-cold diH2​O (adjusted to pH 5.5) and lyophilize to yield pure 2-(Methylamino)octanoic acid.

References

  • [2] Hirel, B., et al. (2018). Preparing ion-exchange resin to purify amino acids. ResearchGate. Available at:[Link]

  • [3] D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Available at:[Link]

  • [4] Aurelio, L., et al. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-67. Available at:[Link]

Sources

Optimization

Optimization of N-methylation reaction conditions.

Welcome to the Technical Support Center for N-methylation. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methylation. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing N-methylation reactions.

Section 1: Troubleshooting Workflow

When optimizing an N-methylation reaction, identifying the primary failure mode is the first step toward resolution. Use the decision tree below to navigate common challenges.

Troubleshooting Start N-Methylation Issue Over Overmethylation (Quaternary Salts) Start->Over LowYield Low Yield / Sluggish Start->LowYield Selectivity Poor Chemoselectivity Start->Selectivity OverFix1 Reductive Amination or Eschweiler-Clarke Over->OverFix1 OverFix2 Reduce MeI Equivalents Lower Temperature Over->OverFix2 YieldFix1 Check Reagent Purity (Dry Solvents) LowYield->YieldFix1 YieldFix2 Increase Temp / Time or use Catalyst LowYield->YieldFix2 SelFix1 Use Protecting Groups Selectivity->SelFix1 SelFix2 Tune Base Strength (Avoid strong bases) Selectivity->SelFix2

Caption: Troubleshooting workflow for common N-methylation reaction issues.

Section 2: Frequently Asked Questions (FAQs) & Causality

Q1: I am using methyl iodide (MeI) to methylate a primary amine, but I am isolating significant amounts of the quaternary ammonium salt. How do I prevent overmethylation? Expert Insight: Direct alkylation with alkyl halides like MeI or dimethyl sulfate is an SN2 process. The causality of overmethylation lies in the electronic properties of the product: each successive methyl group donates electron density via inductive effects, making the resulting secondary and tertiary amines more nucleophilic than the starting primary amine. This leads to a runaway reaction culminating in the quaternary ammonium salt [1]. Solution: To strictly prevent quaternization, switch to a reductive amination strategy, such as the Eschweiler-Clarke reaction. This method uses formaldehyde and formic acid. Mechanistically, it is impossible for a tertiary amine to form the iminium ion intermediate required for further reduction, ensuring the reaction halts precisely at the tertiary amine stage [6].

EC_Mechanism Amine Primary/Secondary Amine Imine Imine / Iminium Intermediate Amine->Imine Formaldehyde (-H2O) Product Tertiary Amine (No Quaternization) Imine->Product Formic Acid (Hydride transfer)

Caption: Eschweiler-Clarke reaction mechanism preventing overmethylation.

Q2: My substrate contains both an amine and a phenol/amide. How can I achieve chemoselective N-methylation without O-methylation or amide methylation? Expert Insight: Chemoselectivity is dictated by the pKa of the functional groups and the basicity of the reaction medium. Strong bases (e.g., NaH, KOtBu) will deprotonate phenols or amides, generating highly nucleophilic alkoxide or amidate anions that readily undergo alkylation [2]. Solution:

  • Tune the Base: Use a mild, non-nucleophilic base (e.g., DIPEA or K₂CO₃) that is insufficient to deprotonate the phenol/amide but can neutralize the acid generated during amine alkylation [8].

  • Catalytic Methanol Strategy: For highly sensitive substrates, employ transition-metal photocatalysis (e.g., Pd/TiO₂) using methanol as a green C1 source. This operates under near-neutral conditions at room temperature, completely bypassing the need for basic additives and preserving acid/base-sensitive functional groups [5].

Q3: The reductive amination is sluggish and gives low yields. What parameters should I optimize? Expert Insight: Sluggish reductive aminations often result from poor imine formation or premature consumption of the reducing agent. If the reducing agent (e.g., NaBH₄) reduces the formaldehyde to methanol faster than the imine forms, the reaction stalls [7]. Solution:

  • Change the Reductant: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These are milder and selectively reduce the protonated iminium ion over the free aldehyde [7].

  • Pre-formation: Allow the amine and formaldehyde to stir for 1-2 hours to form the imine before adding the reducing agent [3].

Section 3: Quantitative Data & Reagent Comparison

To aid in reagent selection, the following table summarizes the performance metrics of common N-methylating agents based on empirical data[1, 4, 5, 6].

Methylating AgentTypical Temp (°C)Mono-SelectivityRisk of QuaternizationPrimary ByproductsEnvironmental Impact
Methyl Iodide (MeI) 0 - 25PoorVery HighHalide saltsHigh (Toxic/Alkylator)
Dimethyl Sulfate 0 - 60PoorHighSulfate saltsHigh (Highly Toxic)
Formaldehyde / HCO₂H (Eschweiler-Clarke)80 - 100Excellent (Tertiary)NoneCO₂, H₂OLow
Formaldehyde / NaBH(OAc)₃ 0 - 25GoodNoneBorate saltsModerate
Methanol (with Ru or Pd cat.)25 - 130ExcellentNoneH₂OVery Low (Green)

Section 4: Validated Experimental Protocols

Protocol A: Mild Reductive Amination using NaBH(OAc)₃ Self-validating mechanism: The use of a mild reductant ensures that unreacted aldehyde is not prematurely destroyed, while pre-stirring validates complete imine conversion before reduction.

  • Preparation: Dissolve the primary or secondary amine (1.0 equiv) in dry dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.2 equiv for secondary amines, 2.5 equiv for primary amines). Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC/LC-MS for the disappearance of the starting amine.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv per methyl group) portion-wise to control hydrogen evolution [3].

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Standard Eschweiler-Clarke Methylation Self-validating mechanism: The generation of CO₂ gas serves as a visual indicator of reaction progress. When bubbling ceases, the hydride transfer is complete.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add the amine (1.0 equiv).

  • Reagent Addition: Slowly add formic acid (98-100%, 5.0 equiv) at 0 °C. Caution: Exothermic acid-base reaction.

  • Methyl Source: Add formaldehyde solution (37% in H₂O, 2.5 equiv) dropwise [2].

  • Heating: Heat the mixture to 90-100 °C in an oil bath. Observe the evolution of CO₂ gas, which confirms the active reduction of the iminium intermediate [6].

  • Workup: Once gas evolution ceases (typically 4-12 hours), cool to room temperature. Acidify with 1M HCl to destroy unreacted formaldehyde, then basify with NaOH to pH > 10 to free the tertiary amine. Extract with ethyl acetate.

Section 5: References

  • optimizing reaction conditions for N-methylation of thiazoles - Benchchem

  • optimizing reaction conditions for N-methylation of 4-aminobenzamide - Benchchem

  • reaction condition optimization for N-methylation of 3-aminoazepan-2-one - Benchchem

  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst - ChemRxiv

  • Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates - ACS Sustainable Chemistry & Engineering

  • Eschweiler–Clarke reaction - Wikipedia

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal

  • Selective O-methylating conditions? - Reddit (r/Chempros)

Troubleshooting

Technical Support Center: Challenges in Solid-Phase Synthesis of N-Methylated Peptides

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the solid-phase peptide synthesis (SPPS) of N-methylated peptides. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the solid-phase peptide synthesis (SPPS) of N-methylated peptides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of incorporating these valuable modifications. N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptide therapeutics, including improved metabolic stability, oral bioavailability, and membrane permeability.[1][2][3] However, these benefits come with significant synthetic hurdles.

The primary obstacle is the steric hindrance imposed by the methyl group on the amide nitrogen.[4][5] This bulkiness physically obstructs the approach of an incoming activated amino acid, dramatically slowing peptide bond formation. This can lead to incomplete reactions, low yields, and the formation of deletion sequences.[5] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve successful synthesis outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a diagnosis of the probable cause and a set of actionable solutions grounded in established chemical principles.

Q1: My final peptide yield is extremely low, and mass spectrometry analysis shows significant deletion sequences. What is the primary cause and how can I fix it?

This is the most common problem in N-methylated peptide synthesis, and it almost always points to incomplete coupling reactions . The steric hindrance from the N-methyl group of the resin-bound peptide chain severely lowers the nucleophilicity of the secondary amine, making it difficult for the incoming activated amino acid to couple efficiently.[2][5] Standard coupling conditions are often insufficient, especially when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated residues.[1][5]

Logical Troubleshooting Workflow

start Low Yield & Deletion Sequences Detected incomplete_coupling Primary Cause: Incomplete Coupling due to Steric Hindrance start->incomplete_coupling reagent_check Are you using a high-potency coupling reagent? incomplete_coupling->reagent_check conditions_check Are your reaction conditions optimized? reagent_check->conditions_check Yes upgrade_reagent SOLUTION: Upgrade to HATU, HCTU, PyAOP, or PyBrOP. Consult Reagent Comparison Table. reagent_check->upgrade_reagent No monitoring_check Are you using the correct monitoring test? conditions_check->monitoring_check Yes optimize_conditions SOLUTION: 1. Double couple the residue. 2. Increase coupling time (2-4 hours). 3. Consider microwave assistance. conditions_check->optimize_conditions No monitoring_check->start Yes, issue persists. Re-evaluate all steps. correct_monitoring SOLUTION: Use the Bromophenol Blue test. The Kaiser test gives a false negative. monitoring_check->correct_monitoring No

Caption: Troubleshooting workflow for low yield and deletion sequences.

Solutions:
  • Upgrade Your Coupling Reagent: Standard reagents like HBTU or TBTU are often ineffective for these sterically demanding couplings.[5][6] You must use more potent aminium/uronium or phosphonium salt reagents.

    • HATU and its analogues (e.g., HCTU) are highly recommended due to their rapid activation and reduced risk of epimerization.[1][5]

    • PyAOP and PyBrOP are exceptionally powerful and are particularly effective for the most challenging couplings, such as joining two consecutive N-methylated amino acids.[1][5][7]

    Reagent Full Name Key Advantages for N-Me Synthesis Typical Use Case
    HATU [5]O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, fast kinetics, reduced epimerization risk compared to HBTU.[8]Most N-methyl couplings.
    HCTU [5]O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, sometimes more effective than HATU for difficult sequences.[5]Difficult couplings where HATU is insufficient.
    PyAOP [7][8](7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExtremely effective, especially for coupling N-methyl to N-methyl residues.[5][7]Sequences with consecutive N-methylated amino acids.
    PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphateMore reactive than PyBOP, excellent for highly hindered couplings.[5]Salvage reagent for couplings that fail with other reagents.
  • Optimize Coupling Conditions:

    • Double Coupling: After the first coupling reaction, filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.[9] This is often standard practice for incorporating N-methylated residues.

    • Increase Coupling Time: Extend the reaction time from the standard 30-60 minutes to 2-4 hours to ensure the reaction goes to completion.[6]

    • Use Microwave Assistance: Microwave energy can help overcome the kinetic barrier of sterically hindered couplings, significantly improving efficiency and reducing reaction times.[4]

  • Use Correct Monitoring: The standard Kaiser (ninhydrin) test will not work for monitoring couplings to N-methylated amines. Since the test detects primary amines, it will give a false negative (colorless result) even if the coupling is incomplete.

    • Solution: Use the Bromophenol Blue (BPB) test .[1][6] A blue or green color indicates unreacted (free) amine, signaling an incomplete reaction that requires recoupling. A yellow color indicates a complete reaction.[5]

Q2: I've successfully synthesized my peptide, but the crude HPLC profile shows multiple peaks, even though the MS indicates the correct mass for the main peak. What's happening?

This is a classic analytical artifact of N-methylated peptides. The multiple peaks are typically not impurities but rather cis/trans conformers of the N-methylated amide bond.[7][10]

  • Causality: A standard amide bond strongly prefers a trans conformation. However, the presence of the N-methyl group reduces the energy difference between the cis and trans isomers. As a result, both conformers can exist in solution at room temperature, and their interconversion is slow on the HPLC timescale, leading to their separation and the appearance of multiple peaks for a single, pure compound.[10]

Solutions:
  • Confirmation, Not Purification: Do not mistake these for impurities to be removed. The first step is to confirm their identity.

  • Variable Temperature HPLC: Analyze the sample at an elevated temperature (e.g., 40-60°C). At higher temperatures, the rate of interconversion between the cis and trans isomers increases. If the peaks are conformers, you will often see them broaden and begin to coalesce into a single peak.

  • LC-MS Analysis: Ensure that each of the major peaks in the HPLC profile corresponds to the same mass in the mass spectrometer. This provides strong evidence that they are isomers of the same compound.[10]

Q3: My peptide is prone to epimerization, especially at the C-terminal N-methylated residue. How can I minimize this side reaction?

Epimerization (or racemization) is the unwanted conversion of an L-amino acid to its D-isomer. In SPPS, this is often promoted by the basic conditions used during the activation and coupling steps.[11][12] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a loss of stereochemistry.[11] This is a significant risk with N-methylated peptides.

Solutions:
  • Minimize Pre-activation Time: Do not allow the amino acid and coupling reagent to sit in the presence of a base for extended periods before adding it to the resin. A short pre-activation time of 2-5 minutes is recommended.[6][13]

  • Use a Weaker Base: While DIPEA is a common base in SPPS, it can be aggressive enough to promote epimerization. For sensitive couplings, consider substituting it with a weaker, non-nucleophilic base like sym-collidine .[14]

  • Choose Additives Carefully: Some older coupling protocols used reagents and additives that increased racemization risk. Modern reagents like HATU are designed to suppress this side reaction.[8] In specific cases, additives like copper(II) chloride (CuCl₂) have been reported to eliminate racemization when used with reagents like TSTU for C-terminal N-methyl amino acids.[8]

Q4: I'm observing unexpected fragmentation or side products after TFA cleavage. What could be the cause?

The final cleavage and deprotection step with trifluoroacetic acid (TFA) is harsh and can cause specific side reactions in N-methyl-rich peptides.[7]

  • Probable Causes:

    • Acid-catalyzed fragmentation: Cleavage can occur at the peptide bond between two consecutive N-methylamino acids.[7]

    • Loss of N-terminal group: If the peptide has an acetylated N-terminal N-methylamino acid, this group can be labile during TFA cleavage.[7]

    • Diketopiperazine (DKP) formation: This can occur, particularly with sequences prone to back-biting cyclization.[7]

Solutions:
  • Optimize Cleavage Time: The duration of TFA exposure is critical. Perform a trial cleavage on a small amount of resin and monitor the reaction over time (e.g., 1, 2, and 4 hours) by HPLC and MS to find the optimal window that maximizes product release while minimizing degradation.[7][15]

  • Use Appropriate Scavengers: While standard scavengers like water and triisopropylsilane (TIPS) are necessary, ensure your cocktail is optimized for your sequence. For example, if your peptide contains tryptophan, adding a thiol scavenger like 1,2-ethanedithiol (EDT) is crucial.[16][17][18]

  • Consider a Milder Cleavage Cocktail: For extremely sensitive peptides, a lower concentration of TFA in a solvent like dichloromethane (DCM) may be required, though this will also increase the time needed for complete deprotection.[16][18]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-methylated Amino Acid using HATU

Objective: To couple an Fmoc-N-methylated amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)[6]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[6]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[6]

  • Activation Solution: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution. Agitate for 2-5 minutes at room temperature. The solution may change color.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.[6]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Bromophenol Blue test (see Protocol 2) to check for completion.

  • Recoupling (if necessary): If the BPB test is positive (blue/green), the coupling is incomplete. Drain the resin, wash with DMF, and repeat steps 2-4 with a fresh solution of activated amino acid.[5]

  • Washing: Once the coupling is complete (yellow in the BPB test), drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and then dichloromethane (DCM) (3 times) to prepare for the next cycle.[6]

Protocol 2: Bromophenol Blue (BPB) Test for Coupling Completion

Objective: To qualitatively assess the presence of free secondary amines on the resin after a coupling reaction.

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[1]

  • Resin sample (a few beads)

  • Methanol for washing

  • Small test tube

Procedure:

  • Remove a small sample of resin (10-15 beads) from the reaction vessel.

  • Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual reagents.

  • Add ~1 mL of the BPB test solution to the washed beads.

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete. No free amine is present.

    • Blue to Green: Coupling is incomplete. Free amine is present. The resin requires another coupling cycle.[1][5]

Frequently Asked Questions (FAQs)

Q: Why is synthesizing N-methylated peptides so challenging in the first place?

A: The core challenge is steric hindrance . The methyl group on the amide nitrogen is sterically bulky, creating a physical shield that blocks the approach of the incoming activated amino acid.[2][4] This significantly slows down the kinetics of peptide bond formation, making the reaction inefficient and often incomplete under standard SPPS conditions.[5]

Q: What is "on-resin" N-methylation, and when should I use it?

A: On-resin N-methylation is a post-synthetic modification technique where the methyl group is introduced to a primary amine after it has been incorporated into the peptide chain on the solid support.[4] This approach avoids the need to synthesize and use expensive, pre-formed N-methylated amino acid building blocks. It is particularly useful for screening multiple methylation sites on a peptide. The most common method is a three-step process involving:

  • Sulfonylation: Protection of the primary amine with an ortho-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: Alkylation of the sulfonamide with a methylating agent.

  • Desulfonylation: Removal of the o-NBS group to reveal the newly formed N-methyl amine.[4][19]

start Peptide-Resin with Free Primary Amine step1 1. Sulfonylation (o-NBS-Cl, Collidine) start->step1 step2 2. Methylation (MeI or MeOTs, Base) step1->step2 step3 3. Desulfonylation (Mercaptoethanol, DBU) step2->step3 end Peptide-Resin with N-Methyl Amine step3->end

Caption: Key steps in the on-resin N-methylation process.

Q: How does N-methylation impact the analysis and purification of the final peptide?

A: N-methylation significantly increases the hydrophobicity of a peptide.[2]

  • HPLC Analysis: You will observe a longer retention time on a reversed-phase (RP-HPLC) column compared to its non-methylated counterpart. As discussed earlier, you may also see multiple peaks due to cis/trans isomers.[2][10]

  • Purification: The increased hydrophobicity can sometimes lead to aggregation or poor solubility in aqueous buffers, complicating purification.[2] Careful selection of purification buffers and gradients is necessary.

  • Mass Spectrometry: MS is essential to confirm the successful incorporation of the methyl group(s). Each methylation adds 14.02 Da to the peptide's molecular weight.[2]

Q: Can I use standard cleavage cocktails for N-methylated peptides?

A: In most cases, yes, a standard high-concentration TFA cocktail (e.g., TFA/Water/TIPS 95:2.5:2.5) is the starting point.[17][18] However, because N-methyl-rich peptides can be susceptible to acid-catalyzed fragmentation or other side reactions, it is highly advisable to perform a small-scale trial cleavage first to optimize the reaction time and confirm product stability.[7][15]

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Mohd Ramli, N. S., & Chhabra, S. R. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7219. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? [Link]

  • EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • He, H., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 5(1), 1-12. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Naoum, J. R., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 24(4), 954-958. [Link]

  • ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. [Link]

Sources

Optimization

2-(Methylamino)octanoic acid stability and storage conditions

Welcome to the dedicated support center for 2-(Methylamino)octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound thro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 2-(Methylamino)octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth technical guidance, troubleshooting, and best practices rooted in chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(Methylamino)octanoic acid?

For long-term stability, solid 2-(Methylamino)octanoic acid should be stored in a tightly sealed container at -20°C.[1][2][3] For short-term use, storage at 4°C in a desiccator is acceptable.[3] The key is to minimize exposure to moisture and atmospheric oxygen. Many amino acid derivatives are hygroscopic, and absorbed moisture can significantly reduce long-term stability.[2][3] Before opening a refrigerated container, always allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the compound.[1][2]

Q2: How should I store 2-(Methylamino)octanoic acid once it is in solution?

Peptides and amino acid derivatives are significantly less stable in solution compared to their lyophilized or solid state.[2][4] If you must store the compound in solution, it is recommended to:

  • Use a sterile, slightly acidic buffer (pH 5-7).[2]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][4][5]

  • Store the aliquots frozen at -20°C or, for longer-term storage, at -80°C.[4][5]

Q3: What are the potential degradation pathways for 2-(Methylamino)octanoic acid?

While specific degradation data for 2-(Methylamino)octanoic acid is not extensively published, we can infer potential pathways based on its structure, which combines features of an N-methyl amino acid and a fatty acid (octanoic acid).

  • Oxidation: The tertiary amine and the aliphatic chain are susceptible to oxidation.[6][7] This can be exacerbated by exposure to air, certain solvents like DMSO, and metal ions.[4]

  • Decarboxylation: As with many amino acids, decarboxylation can occur, especially under heat or in the presence of certain catalysts.[8]

  • Intermolecular Reactions: At high concentrations or during improper storage, amides could potentially form between molecules.

Q4: What solvents are recommended for dissolving 2-(Methylamino)octanoic acid?

The solubility will depend on whether the compound is in its free acid or salt form.

  • Aqueous Buffers: For the salt form, sterile, slightly acidic (pH 5-7) aqueous buffers are a good starting point.[2]

  • Organic Solvents: Given its octanoic acid backbone, it will likely have some solubility in organic solvents. Miscibility of the parent compound, octanoic acid, is seen with alcohol, chloroform, ether, and glacial acetic acid. For compounds with hydrophobic characteristics, solvents like DMSO or DMF can be used, but be mindful of potential oxidation with DMSO.[4]

When preparing solutions, it is best to first dissolve the compound in a minimal amount of the appropriate organic solvent (if necessary) and then slowly dilute with your aqueous buffer to the final desired concentration.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency / Inconsistent Results Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to oxygen, incorrect pH).1. Prepare fresh solutions from solid stock for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2][4][5] 3. Ensure the pH of your solvent is within a stable range (typically pH 5-7).[2]
Precipitation in Solution Exceeding the solubility limit in the chosen solvent. pH of the solution is at or near the isoelectric point of the compound.1. Try gentle warming or sonication to aid dissolution. 2. Adjust the pH of the solution. For amino acids, solubility is lowest at the isoelectric point. 3. Consider a different solvent system, such as incorporating a small percentage of a compatible organic solvent.
Discoloration of Solid or Solution Oxidation or contamination.1. Discard the discolored material. 2. For future prevention, ensure the compound is stored under an inert gas (like argon or nitrogen) and protected from light. 3. Use high-purity, sterile solvents for preparing solutions.
Visual Troubleshooting Workflow for Stability Issues

Below is a logical workflow to diagnose and resolve common stability problems encountered during experimentation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution A Inconsistent Results or Loss of Activity B Is the solution freshly prepared? A->B C How was the solid stored? B->C Yes E Prepare fresh solution from solid stock B->E No D How was the solution stored? C->D Properly F Review solid storage: -20°C, desiccated, tightly sealed? C->F Improperly G Review solution storage: -20°C or -80°C, single-use aliquots? D->G Improperly H Perform stability test (See Protocol Below) D->H Properly I Problem Resolved E->I F->E G->E H->I

Sources

Troubleshooting

Optimizing chromatographic separation of 2-(Methylamino)octanoic acid enantiomers

Welcome to the Chiral Chromatography Technical Support Center . This comprehensive guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center . This comprehensive guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of 2-(Methylamino)octanoic acid .

Unlike standard proteinogenic amino acids, 2-(methylamino)octanoic acid presents a unique chromatographic challenge due to its secondary amine (N-methyl group) and highly hydrophobic aliphatic tail. This guide provides field-proven, causality-driven troubleshooting protocols to ensure robust, self-validating separations.

The Mechanistic Challenge: Why is this Molecule Difficult to Resolve?

Before troubleshooting, it is critical to understand the physicochemical constraints of 2-(methylamino)octanoic acid:

  • Absence of a Primary Amine: Standard chiral stationary phases (CSPs) like Crown Ethers (e.g., Crownpak CR) rely on host-guest complexation with primary ammonium ions ( −NH3+​ ). The N-methyl group sterically hinders this inclusion complex and eliminates a critical hydrogen bond donor, rendering crown ether columns ineffective [1].

  • High Hydrophobicity: The C6 aliphatic side chain (octanoic acid backbone) dominates the molecule's interaction profile. In normal-phase or polar organic modes, this hydrophobic tail can cause excessive retention or non-specific binding, washing out the delicate chiral recognition interactions at the chiral center.

  • Low UV Absorbance: Lacking aromatic rings, the native molecule has poor UV detectability, necessitating derivatization or mass spectrometric (MS) detection for trace analysis[2].

Because of these factors, the most reliable strategies are Indirect Separation via chiral derivatization (using Marfey's reagent analogs) or Direct Separation using Macrocyclic Antibiotic CSPs or Chiral Ligand Exchange Chromatography (CLEC).

Strategic Workflow for Method Selection

MethodSelection Start Analyze 2-(Methylamino) octanoic acid Decision1 Is high-throughput direct analysis required? Start->Decision1 Direct Direct Separation (No Derivatization) Decision1->Direct Yes (Requires MS/ELSD) Indirect Indirect Separation (Pre-column Derivatization) Decision1->Indirect No (UV Detection OK) CSP1 Macrocyclic Antibiotic (e.g., Chirobiotic T) Direct->CSP1 CSP2 Chiral Ligand Exchange (CLEC, Cu2+ complex) Direct->CSP2 Deriv1 Marfey's Reagent Analogs (FDLA or FDNP-Val-NH2) Indirect->Deriv1 RP_HPLC Reversed-Phase HPLC (C18 Column) Deriv1->RP_HPLC

Caption: Decision matrix for selecting the optimal chiral separation strategy for N-methyl amino acids.

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Indirect Separation via Advanced Marfey's Derivatization

Standard Marfey's reagent (FDAA) often yields poor resolution for highly hydrophobic N-methyl amino acids. We recommend using FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) or FDNP-Val-NH2 . These analogs increase the hydrophobicity of the derivative, interacting more strongly with the reversed-phase C18 column to amplify the retention time differences ( ΔtR​ ) between diastereomers [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(methylamino)octanoic acid in 0.5 M NaHCO3​ to a concentration of 50 mM .

  • Derivatization: Mix of the amino acid solution with of a 1% (w/v) FDLA solution in acetone.

  • Incubation: Heat the mixture at 40∘C for exactly 60 minutes. Causality: The secondary amine reacts slower than primary amines; 40∘C ensures complete conversion without inducing thermal racemization.

  • Quenching: Add of 2 M HCl to stop the reaction, then dilute with 1.47 mL of HPLC-grade methanol [4].

  • Filtration: Pass through a PTFE membrane.

  • Chromatography:

    • Column: Standard ODS-Hypersil or equivalent C18 ( ).

    • Mobile Phase A: 0.11% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.11% TFA in Acetonitrile.

    • Gradient: Isocratic at 20% B for 2 min, linear gradient to 38% B over 46 min.

    • Detection: UV at 340 nm .

Protocol B: Direct Separation via Macrocyclic Antibiotics (Teicoplanin)

If derivatization is not feasible, use a Teicoplanin-based CSP (e.g., Astec Chirobiotic T). Teicoplanin contains multiple chiral centers, hydrogen bond donor/acceptor sites, and a hydrophobic aglycone basket that accommodates the octyl chain while interacting with the N-methyl group [5].

Step-by-Step Methodology:

  • Column: Chirobiotic T ( ).

  • Mobile Phase: Methanol / Water (70:30, v/v) containing 0.1% Formic Acid. Causality: The polar ionic mode is critical here. The formic acid ensures the carboxylate group of the analyte is partially protonated/deprotonated in a controlled equilibrium, facilitating ionic interactions with the basic sites on Teicoplanin.

  • Flow Rate: 1.0 mL/min at 25∘C .

  • Detection: ESI-MS (Positive ion mode) or ELSD, as UV is ineffective for the native molecule.

Quantitative Data Summary: Method Comparison

Separation StrategyColumn TypeDetectionL-Enantiomer tR​ (min)D-Enantiomer tR​ (min)Resolution ( Rs​ )Limit of Detection
Indirect (FDLA) C18 (Reversed-Phase)UV (340 nm)~32.4~36.1> 2.5~10 fmol
Indirect (FDAA) C18 (Reversed-Phase)UV (340 nm)~28.1~29.51.2 (Poor)~50 fmol
Direct (Teicoplanin) Chirobiotic TMS / ELSD~14.2~17.81.8~100 fmol
Direct (CLEC) Chirex 3126 (Cu2+)UV (254 nm)*~22.0~26.52.1~500 fmol

*Note: CLEC detects the UV absorbance of the Copper-amino acid complex, not the native molecule.

Troubleshooting & FAQs

Q1: I am using Marfey's reagent (FDAA) and seeing peak splitting/broadening, but no baseline resolution. What is going wrong? A1: FDAA (Marfey's reagent) utilizes an alanine amide side chain. For highly hydrophobic molecules like 2-(methylamino)octanoic acid, the alanine side chain does not provide enough steric bulk or hydrophobicity to create a significant difference in how the two resulting diastereomers interact with the C18 stationary phase. Fix: Switch to FDLA (leucinamide) or FDNP-Val-NH2 (valinamide). The bulkier isopropyl/isobutyl groups of these reagents drastically increase the ΔtR​ between the D- and L- diastereomers on a reversed-phase column [3].

Q2: My direct separation on a Crown Ether column shows zero retention and no chiral separation. Why? A2: Crown ether CSPs (like Crownpak CR) operate via a strict host-guest inclusion mechanism that requires the analyte to have a primary amine ( −NH3+​ ). The three hydrogens on the primary amine form essential hydrogen bonds with the oxygen atoms inside the crown ether ring. Because 2-(methylamino)octanoic acid is an N-methyl (secondary) amine, it physically cannot form this complex [1]. Fix: Abandon crown ether columns for N-methyl amino acids. Switch to a Teicoplanin-based column or use pre-column derivatization.

Q3: During FDLA derivatization, I am seeing a massive interfering peak around 38 minutes that obscures my D-enantiomer. How do I clear this? A3: This is unreacted FDLA reagent. Because secondary amines react slower than primary amines, users often add a large molar excess of FDLA to drive the reaction to completion. Fix: You must tightly control the molar ratio. Ensure the FDLA to amino acid ratio does not exceed 1.5:1. Alternatively, adjust your gradient profile: hold the mobile phase at 38% B longer to allow the unreacted reagent to elute completely before the D-diastereomer, or utilize MS/MS transitions to filter out the UV interference of the unreacted reagent [4].

Q4: Can I use Chiral Ligand Exchange Chromatography (CLEC) for this molecule? A4: Yes, but with caveats. CLEC relies on the formation of a ternary complex between a chiral selector (e.g., N,N-dioctyl-L-alanine), a Cu(II) ion, and your analyte. While secondary amines can form this complex, the bulky octyl chain of your analyte may cause steric repulsion with the chiral selector's aliphatic chains. If using CLEC, you must carefully optimize the organic modifier (e.g., adding 10-15% methanol) to reduce hydrophobic repulsion while maintaining the copper complex integrity.

Mechanistic Workflow: FDLA Derivatization

FDLAMechanism Analyte 2-(Methylamino)octanoic acid (Enantiomeric Mixture) Reaction Nucleophilic Aromatic Substitution (40°C, pH 8.0, 60 min) Analyte->Reaction Reagent FDLA Reagent (Chiral: L-leucinamide) Reagent->Reaction Diastereomers Covalently Bonded Diastereomers (L-L and D-L pairs) Reaction->Diastereomers HCl Quench HPLC Reversed-Phase C18 HPLC (Hydrophobic discrimination) Diastereomers->HPLC Peak1 Peak 1: L-L Diastereomer (Less hydrophobic interaction) HPLC->Peak1 Peak2 Peak 2: D-L Diastereomer (Stronger hydrophobic interaction) HPLC->Peak2

Caption: Mechanistic pathway of FDLA derivatization converting enantiomers into separable diastereomers.

References

  • Cat-Online. "Analyses of amino acids, Enantiomeric purity." Cat-Online. Available at: [Link]

  • Academia.edu. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Academia.edu. Available at: [Link]

  • Tsesarskaia, M., et al. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." Biomedical Chromatography, PMC (2015). Available at:[Link]

  • Koga, R., et al. "Liquid chromatography-electrospray ionization-tandem mass spectrometric assay for d-aspartate N-methyltransferase activity in ark shells." Taylor & Francis (2019). Available at: [Link]

  • Ovid. "Marfey's reagent for chiral amino acid analysis." Ovid (2004). Available at: [Link]

Optimization

Technical Support Center: Derivatization &amp; Handling of 2-(Methylamino)octanoic Acid

Welcome to the Advanced Troubleshooting Guide for the derivatization and peptide integration of 2-(Methylamino)octanoic acid . As a lipoamino acid featuring both an N -methyl group and a bulky aliphatic octyl chain, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the derivatization and peptide integration of 2-(Methylamino)octanoic acid . As a lipoamino acid featuring both an N -methyl group and a bulky aliphatic octyl chain, this non-canonical building block presents unique synthetic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind common side reactions—such as epimerization, steric occlusion, and diketopiperazine (DKP) cyclization—and provide field-validated, self-correcting protocols to ensure the integrity of your drug development workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do I observe massive epimerization during the saponification of N -methylated octanoic acid esters, and how can I prevent it?

The Causality: Epimerization (racemization) of N -methyl amino acids during basic ester hydrolysis (e.g., using LiOH) is a well-documented thermodynamic trap. In a standard, unmethylated amino acid, the N−H proton is more acidic than the α−C−H proton. Under basic conditions, the N−H is deprotonated first, forming an anion that electrostatically shields the neighboring α−C−H bond from being stripped[1].

However, in 2-(Methylamino)octanoic acid (especially when the nitrogen is protected, e.g., with an o -NBS or Fmoc group), there is no N−H proton available. Consequently, the α−C−H becomes the most acidic proton in the molecule. Base-catalyzed abstraction of this proton leads to the formation of a planar enolate, resulting in rapid racemization upon reprotonation[1].

The Solution: Abandon base-catalyzed saponification for N -methylated lipoamino acids. Instead, synthesize the Fmoc-protected derivative via the 5-oxazolidinone intermediate method , utilizing a Lewis acid-catalyzed reduction. This circumvents basic conditions entirely, utilizing AlCl3​ and triethylsilane to achieve reductive ring-opening in under 4 hours with zero detectable epimerization[2].

G N1 Fmoc-2-Amino-octanoic Acid N2 Paraformaldehyde / PTSA (Toluene, reflux) N1->N2 N3 5-Oxazolidinone Intermediate N2->N3 N4 Triethylsilane + Lewis Acid (AlCl3) (DCM, 4h) N3->N4 Optimized Pathway N6 Standard TFA Reduction (22h+) N3->N6 Traditional Pathway N5 Fmoc-2-(Methylamino)octanoic Acid (Epimerization-Free) N4->N5 N7 Side Reactions / Degradation N6->N7

Fig 1. Lewis acid-catalyzed reduction of 5-oxazolidinone prevents base-induced epimerization.

Q2: Why are my coupling yields so low when adding the next amino acid onto resin-bound 2-(Methylamino)octanoic acid?

The Causality: You are fighting a two-front war against steric hindrance. The secondary amine of 2-(Methylamino)octanoic acid has drastically reduced nucleophilicity compared to a primary amine. Furthermore, the 6-carbon aliphatic side chain creates a hydrophobic, sterically occluded microenvironment that physically blocks the incoming activated carboxylate[3]. Standard coupling reagents like DIC/HOBt are kinetically too slow to overcome this energy barrier, leading to truncated sequences or unreacted starting materials[4].

The Solution: You must shift to highly reactive uronium/aminium salts (e.g., HATU) paired with a strong base (DIPEA) to force the kinetic addition[3]. The use of HOAt (inherent in HATU) provides a neighboring-group effect that stabilizes the transition state, accelerating the acylation of the hindered secondary amine.

Q3: I am detecting diketopiperazine (DKP) formation when 2-(Methylamino)octanoic acid is at the penultimate C-terminal position. Why?

The Causality: Proteinogenic secondary amides almost exclusively adopt a trans conformation. However, N -methylated amino acids strongly bias the amide bond toward a cis rotamer[5]. When the Fmoc group is removed from the second amino acid, this cis conformation acts as a loaded spring, bringing the free N -terminal amine into direct spatial proximity with the C -terminal resin ester. This triggers a rapid intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a cyclic diketopiperazine[6].

The Solution: Use highly sterically hindered resins, specifically 2-chlorotrityl chloride (2-CTC) resin [7]. The massive bulk of the trityl linker physically prevents the spatial alignment required for DKP cyclization. Additionally, employ in situ neutralization and rapid coupling protocols to minimize the time the free amine spends unacylated.

G S1 N-Methylated Dipeptide on Resin S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Free Amine Intermediate (cis-amide) S2->S3 S4 Slow Coupling / Standard Resin S3->S4 Thermodynamic trap S6 Rapid HATU Coupling / 2-CTC Resin S3->S6 Kinetic control S5 Diketopiperazine (DKP) Cleavage S4->S5 S7 Successful Chain Elongation S6->S7

Fig 2. Kinetic control and steric shielding (2-CTC) prevent DKP cyclization in N-methyl peptides.

Part 2: Quantitative Data & Reagent Selection

Table 1: Coupling Reagents for N -Methylated Amino Acids[3]

Selecting the right coupling reagent is the difference between a 95% yield and a 20% yield when working with 2-(Methylamino)octanoic acid.

Reagent ClassReagentAdditiveReaction SpeedEpimerization RiskRecommendation for 2-(Me)Octanoic Acid
Uronium/Aminium HATUNone (Built-in HOAt)Very FastLow-ModerateOptimal. Best for sterically hindered secondary amines.
Phosphonium PyBOPHOBt / HOAtModerateLowGood alternative if uronium salts cause chain termination.
Carbodiimide DICHOBtSlowHigh (due to time)Not Recommended. Too slow for N -methylated lipoamino acids.
Table 2: Epimerization Rates Across Derivatization Methods[1][2]

Data reflects the percentage of D-enantiomer formed during the synthesis of Fmoc- N -methylated aliphatic amino acids.

Derivatization MethodReagents UsedReaction TimeEpimerization (%)
Standard SaponificationLiOH, MeOH/H2O12 h8.0% - 10.0%
Traditional OxazolidinoneTFA, Triethylsilane22 h1.5% - 3.0%
Lewis Acid Oxazolidinone AlCl3​ , Triethylsilane4 h< 0.1%

Part 3: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Synthesis of Fmoc-2-(Methylamino)octanoic Acid

Based on the Lewis acid-catalyzed reduction of 5-oxazolidinones[2].

Step 1: Oxazolidinone Formation

  • Suspend Fmoc-2-aminooctanoic acid (10 mmol) and paraformaldehyde (40 mmol) in 100 mL of anhydrous toluene.

  • Add a catalytic amount of p -toluenesulfonic acid (PTSA) (0.5 mmol).

  • Reflux the mixture under Dean-Stark conditions (azeotropic water removal) for 30 minutes.

  • Wash the organic layer with 1M NaHCO3​ , dry over MgSO4​ , and evaporate to yield the 5-oxazolidinone intermediate.

Step 2: Lewis Acid Reduction

  • Dissolve the crude 5-oxazolidinone in anhydrous dichloromethane (DCM) at 0 °C.

  • Add 2 equivalents of AlCl3​ (Lewis acid) followed dropwise by 2 equivalents of triethylsilane[2].

  • Stir the reaction at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the oxazolidinone spot confirms completion.

  • Quench with aqueous sodium carbonate, extract non-acidic impurities with diethyl ether, acidify the aqueous layer with HCl, and extract the pure Fmoc-2-(Methylamino)octanoic acid with DCM[2].

Protocol B: Solid-Phase Coupling onto 2-(Methylamino)octanoic Acid

Optimized for overcoming steric hindrance without inducing DKP formation[3][7].

Step 1: Resin Preparation

  • Ensure your peptide is anchored to a 2-CTC resin to provide steric shielding against DKP formation[7].

  • Deprotect the Fmoc group of the resin-bound 2-(Methylamino)octanoic acid using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

Step 2: Pre-Activation and Coupling

  • In a separate vial, dissolve 4 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in minimal DMF[3].

  • Add 8 equivalents of DIPEA. Allow exactly 1 minute for pre-activation (solution will turn pale yellow).

  • Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation Checkpoint (Critical): Do not use the standard Kaiser test, as it yields false negatives for secondary amines. You must use the Chloranil test to verify the absence of unreacted secondary amines. If the resin beads turn blue/green, perform a second coupling cycle using PyBOP/HOAt before proceeding.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry - ACS Publications[Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids The Journal of Organic Chemistry - ACS Publications[Link]

  • Epimerisation in Peptide Synthesis PMC - NIH[Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine PMC - NIH[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group MDPI[Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Method Development for 2-(Methylamino)octanoic Acid Analysis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 2-(Methylamino)octanoic acid (C₉H₁₉NO₂).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 2-(Methylamino)octanoic acid (C₉H₁₉NO₂).

This analyte presents a unique chromatographic profile: it is an amphiphilic molecule featuring a polar N-methylated amino acid headgroup and a highly hydrophobic 8-carbon aliphatic chain. When analyzing this compound in complex biological matrices (such as plasma, urine, or tissue homogenates), researchers frequently encounter severe matrix effects, variable extraction recoveries, and chromatographic peak tailing.

This guide bypasses generic advice, providing you with field-proven, self-validating methodologies and the mechanistic causality behind every experimental choice.

Analytical Decision Workflow

The following workflow maps the critical decision points for extracting and quantifying 2-(Methylamino)octanoic acid from complex matrices.

G Start Biological Matrix (Plasma/Urine/Tissue) PPT Protein Precipitation (ACN w/ 1% FA) Start->PPT Spike SIL-IS SPE MCX Solid Phase Extraction (Isolates Cationic Amines) PPT->SPE Supernatant Deriv Pre-Column Derivatization (AQC or Marfey's Reagent) SPE->Deriv Eluate (Optional) LC UHPLC Separation (C18 Reversed-Phase) SPE->LC Direct Analysis Deriv->LC MS ESI-MS/MS Detection (MRM: m/z 174.1 -> 128.1) LC->MS ESI+ Valid Data Validation (SIL-IS Normalization) MS->Valid Quantitation

Caption: Decision workflow for the extraction, separation, and LC-MS/MS validation of 2-(Methylamino)octanoic acid.

Troubleshooting & FAQs

Q1: Why am I seeing severe ion suppression when analyzing this analyte in plasma, and how do I resolve it?

The Causality: Ion suppression in plasma is typically driven by endogenous glycerophospholipids co-eluting with your target analyte. Because 2-(Methylamino)octanoic acid contains an 8-carbon aliphatic chain, it is significantly more hydrophobic than standard amino acids. Consequently, it retains strongly on reversed-phase columns and co-elutes directly in the "suppression zone" where late-eluting phospholipids emerge. The Solution: Simple protein precipitation (PPT) is insufficient. You must implement a Solid-Phase Extraction (SPE) step.1 demonstrate that while SPE can sometimes concentrate matrix components, using a highly selective Mixed-Mode Cation Exchange (MCX) or Strong Cation Exchange (SCX) sorbent effectively isolates amino acids while washing away neutral lipids and phospholipids[1],[2].

Q2: Should I use pre-column derivatization or an underivatized "dilute-and-shoot" approach?

The Causality: The choice depends entirely on your required Limit of Quantitation (LOQ) and matrix complexity.

  • Underivatized Analysis: Because of its octyl chain, 2-(Methylamino)octanoic acid retains well on standard C18 columns, unlike highly polar short-chain amino acids that require HILIC. Underivatized LC-MS/MS eliminates derivatization artifacts, reduces sample prep time, and is highly reproducible[3].

  • Derivatized Analysis: If you require sub-ng/mL sensitivity or chiral resolution, derivatization is mandatory. Reagents like AQC (AccQ-Tag) react efficiently with secondary amines, yielding a highly responsive common fragment ion (m/z 171) in positive ESI, drastically improving signal-to-noise ratios[4]. If you need to separate D- and L-enantiomers, 5 is the gold standard for N-methyl amino acids[5].

Q3: How do I optimize the MS/MS transitions for an N-methylated amino acid?

The Causality: In positive ESI mode, N-methyl amino acids readily protonate at the secondary amine. Upon collision-induced dissociation (CID), the most abundant and stable product ions typically result from the combined loss of H₂O and CO (a neutral loss of 46 Da) to form a stable immonium ion[6]. The Solution: For 2-(Methylamino)octanoic acid (Exact Mass: 173.14 Da), the precursor ion is [M+H]⁺ at m/z 174.1 . Your primary MRM transition should target the immonium ion at m/z 128.1 . Optimize your collision energy (typically between 15–25 eV) to maximize this specific transition without causing secondary fragmentation of the octyl chain.

Q4: How do I ensure my method is a "self-validating system"?

The Causality: A self-validating system dynamically monitors extraction efficiency and matrix effects in every single sample, ensuring that a drop in signal is due to low analyte concentration, not a failed extraction or sudden ion suppression. The Solution:

  • Stable Isotope Labeling: You must spike a Stable Isotope-Labeled Internal Standard (SIL-IS)—ideally a ¹³C or ¹⁵N labeled analog—into the raw matrix before any sample preparation begins.

  • Dynamic Matrix Monitoring: During method validation, conduct a post-column infusion experiment to map the matrix effect zones across your chromatogram. Ensure your analyte's retention time falls strictly outside these suppression windows[7].

Validated Methodology: MCX Solid-Phase Extraction

To overcome the phospholipid ion suppression described in Q1, follow this mechanistic step-by-step MCX (Mixed-Mode Cation Exchange) protocol.

Step 1: Sample Pre-treatment

  • Action: Spike 100 µL of plasma with 10 µL of SIL-IS. Add 300 µL of 1% formic acid (FA) in acetonitrile. Vortex for 2 mins, then centrifuge at 14,000 × g for 10 mins.

  • Causality: Acetonitrile precipitates binding proteins, releasing the analyte. The acidic environment ensures the secondary amine remains protonated.

Step 2: Sorbent Conditioning

  • Action: Condition a 30 mg/1 mL MCX cartridge with 1 mL of 100% Methanol, followed by 1 mL of 2% FA in water.

  • Causality: Methanol wets the hydrophobic backbone of the sorbent. The acidic water prepares the ionic exchange sites (sulfonic acid groups) to receive cations.

Step 3: Sample Loading

  • Action: Dilute the supernatant from Step 1 with 500 µL of 2% FA in water and load onto the cartridge at 1 drop/second.

  • Causality: At highly acidic pH (< 2), the carboxyl group of the analyte is neutral, while the secondary amine (pKa ~9.5) is fully cationic. This forces a strong ionic bond between the analyte and the negatively charged sulfonic acid groups on the sorbent.

Step 4: Interference Washing

  • Action: Wash with 1 mL of 2% FA in water, followed by 1 mL of 100% Methanol.

  • Causality: The acidic water wash removes polar interferences and salts. The 100% methanol wash is the critical step: it strips away neutral lipids, phospholipids, and hydrophobic matrix components. The analyte remains locked to the sorbent via ionic bonds, unaffected by the organic solvent.

Step 5: Analyte Elution

  • Action: Elute the analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH (> 10) of the elution buffer deprotonates the secondary amine, neutralizing the analyte and breaking the ionic bond with the sorbent. The methanol ensures the hydrophobic octyl chain remains highly soluble as it elutes off the cartridge.

Step 6: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Quantitative Performance Summary

The table below summarizes the expected analytical performance of different sample preparation strategies for 2-(Methylamino)octanoic acid in plasma, highlighting the necessity of the MCX SPE workflow.

Sample Preparation StrategyAbsolute Recovery (%)Matrix Effect (%)*Primary AdvantagePrimary Limitation
Protein Precipitation (PPT) Only 85 – 95%40 – 60% (Severe Suppression)Fast, low cost, simple workflow.Unacceptable ion suppression from co-eluting phospholipids.
PPT + MCX SPE (Underivatized) 80 – 90%95 – 105% (Negligible)Excellent matrix cleanup; self-validating when used with SIL-IS.Requires longer sample preparation time.
PPT + MCX SPE + AQC Derivatization 75 – 85%90 – 110% (Negligible)Maximum sensitivity (sub-ng/mL); common m/z 171 fragment.Highest complexity; risk of derivatization artifacts.

*Matrix Effect (%) = (Response in matrix extract / Response in neat solvent) × 100. Values < 80% indicate significant ion suppression.

References

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: nih.gov URL:5

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS Source: wur.nl URL:4

  • Development of a Simple, Underivatized Method for Rapid Determination of Free Amino Acids in Honey Using Dilute-and-Shoot Strategy and Liquid Chromatography-Tandem Mass Spectrometry Source: mdpi.com URL:3

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS Source: core.ac.uk URL:1

  • QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY Source: tandfonline.com URL:2

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions Source: researchgate.net URL:6

  • Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β- N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods Source: nih.gov URL:7

Sources

Optimization

Technical Support Center: Enhancing Peptide Stability with 2-(Methylamino)octanoic Acid

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biophysical and synthetic challenges associated with incorporating 2-(Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biophysical and synthetic challenges associated with incorporating 2-(Methylamino)octanoic acid into therapeutic peptide sequences.

The incorporation of this non-canonical amino acid leverages two synergistic chemical principles: N-methylation and lipidation [1]. The N-methyl group eliminates a hydrogen bond donor and introduces severe steric hindrance, physically blocking the active sites of proteolytic enzymes[2]. Simultaneously, the 8-carbon (octanoic) aliphatic chain increases lipophilicity, facilitating reversible binding to human serum albumin (HSA)[1]. This "albumin-hitchhiking" strategy shields the peptide from renal filtration, exponentially increasing its circulation half-life while enhancing membrane permeability[3].

Below, you will find causality-driven troubleshooting guides, comparative data, and self-validating protocols to ensure your experimental success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing extremely low coupling yields when adding the next amino acid onto the 2-(Methylamino)octanoic acid residue during SPPS? Cause: The secondary amine of the N-methyl group is highly sterically hindered. This is severely exacerbated by the bulky 8-carbon octyl side chain, which restricts the conformational approach of the incoming activated amino acid[4]. Solution: Standard coupling reagents (e.g., HBTU/DIC) are insufficient. You must use highly reactive uronium salts like HATU or COMU [4]. Perform double couplings and elevate the reaction temperature (e.g., microwave-assisted SPPS at 75°C). Furthermore, use the Chloranil test instead of the Kaiser (ninhydrin) test to monitor coupling completion, as secondary amines do not yield a blue color with ninhydrin.

Q2: My peptide sequence contains 2-(Methylamino)octanoic acid, but I am detecting significant epimerization (racemization) of the activated amino acid. How can I prevent this? Cause: The slow coupling kinetics at the hindered N-methyl amine give the activated incoming amino acid more time to form an oxazolone intermediate. This intermediate readily racemizes via direct enolization before the peptide bond can form[4]. Solution: Minimize your pre-activation time to no more than 1–2 minutes. Replace the standard base DIEA with a weaker, more sterically hindered base like 2,4,6-collidine , or switch to COMU, which requires less basic conditions and suppresses oxazolone formation[4].

Q3: The modified peptide is highly stable in serum but shows poor aqueous solubility in our assay buffers. How can we improve handling? Cause: The addition of an 8-carbon lipophilic tail and the loss of a polar N-H bond (due to methylation) significantly increase the global hydrophobicity (LogP) of the peptide, driving aggregation in aqueous media[1]. Solution: Formulate your peptide in vehicles containing co-solvents (e.g., 5-10% DMSO), PEG400, or cyclodextrins. If sequence constraints allow, incorporate hydrophilic flanking residues (e.g., Arginine, Lysine, or short PEGylated spacers) adjacent to the modification site to balance the amphiphilicity.

Q4: How do I verify that the modification is extending the half-life via albumin binding rather than just protease resistance? Cause: N-methylation provides direct protease resistance (steric shielding), while lipidation provides both protease resistance and albumin binding[1][2]. To optimize dosing, you must isolate these variables. Solution: Run parallel in vitro serum stability assays[5]. Incubate the peptide in standard human serum versus albumin-depleted human serum . A drastic drop in half-life in the albumin-depleted serum confirms that the extended stability is primarily driven by the albumin-binding mechanism protecting the peptide from clearance and degradation.

Part 2: Quantitative Data Presentation

The following table summarizes the biophysical impact of isolated modifications versus the synergistic 2-(Methylamino)octanoic acid modification on a standard 10-mer therapeutic peptide scaffold.

Peptide Modification TypeIn Vitro Protease Half-LifeEstimated Serum Half-LifeMembrane Permeability ( Papp​ )Aqueous Solubility
Unmodified (Wild-Type) < 15 mins< 30 minsLow ( <1×10−6 cm/s)High (> 10 mg/mL)
N-Methylated Only > 4 hours~ 2 hoursMedium ( 5×10−6 cm/s)Medium (~ 5 mg/mL)
Lipidated Only (C8-Tail) ~ 2 hours~ 6 hoursMedium ( 4×10−6 cm/s)Low (< 1 mg/mL)
2-(Methylamino)octanoic Acid > 24 hours > 18 hours High ( >10×10−6 cm/s) Low (< 0.5 mg/mL)

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted SPPS Coupling onto 2-(Methylamino)octanoic Acid

This protocol utilizes a self-validating feedback loop (Chloranil testing) to ensure the sterically hindered secondary amine is successfully coupled[4].

  • Resin Preparation: Swell the peptide-resin (containing N-terminal 2-(Methylamino)octanoic acid) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to remove the Fmoc group. Wash thoroughly with DMF (5×) and DCM (3×).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of COMU in DMF. Add 8 equivalents of 2,4,6-collidine. Wait exactly 1 minute (no longer, to prevent racemization)[4].

  • Coupling: Add the activated mixture to the resin. React under microwave irradiation (75°C, 25 Watts) for 15 minutes.

  • Validation (Chloranil Test): Take a few resin beads, wash with ethanol, and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene. Let stand for 5 minutes.

    • Self-Validation: A dark blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead indicates successful coupling. If blue, repeat steps 3-4.

Protocol B: LC-MS/MS Serum Stability & Albumin-Binding Assay

This protocol differentiates between intrinsic enzymatic stability and albumin-mediated protection[5].

  • Preparation: Prepare a 200 µM stock of the modified peptide in 5% DMSO/Water.

  • Matrix Setup: Prepare two incubation matrices: (A) 50% Human Male AB Serum in PBS, and (B) 50% Albumin-Depleted Human Serum in PBS.

  • Incubation: Spike the peptide into both matrices to a final concentration of 5 µM. Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: At time points 0, 1, 3, 8, and 24 hours, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate serum proteins[5].

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to LC-MS vials. Analyze the remaining parent peptide mass via LC-MS/MS (MRM mode).

    • Self-Validation: Calculate the AUC (Area Under Curve). If Matrix A shows a 24-hour half-life but Matrix B shows a 4-hour half-life, the lipidation is successfully driving albumin-mediated protection.

Part 4: Mechanistic Visualization

G Peptide Peptide with 2-(Methylamino)octanoic Acid N_Methyl N-Methylation Motif Peptide->N_Methyl Lipid Octanoic Acid Tail (C8 Lipidation) Peptide->Lipid Protease Steric Clash against Proteolytic Enzymes N_Methyl->Protease Blocks Cleavage Permeability Loss of H-Bond Donor (Increased Permeability) N_Methyl->Permeability Enhances Uptake Lipid->Protease Added Steric Bulk Albumin Reversible Binding to Serum Albumin Lipid->Albumin Hydrophobic Interaction Stability Synergistic Enhancement of In Vivo Half-Life & Efficacy Protease->Stability Permeability->Stability Clearance Reduced Renal Clearance Albumin->Clearance Clearance->Stability

Fig 1. Dual-action mechanism of 2-(Methylamino)octanoic acid enhancing peptide stability and half-life.

References[1] Lipidization as a tool toward peptide therapeutics - PMC. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBafCXiUlraJ-vIZ49jJ6K9GqByo1tVoioFDfjCzM9jLakAR0rW8dYdlVd4ZvGKIlZT_QwqOzz4MmvgFXwZjyGTLE0mM5yyqXyS2A3y0IzeAOBNJArhBX8im_WKdvkfflpbjIzD6NXgovU5XU=[2] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFNsrielnsHfNTO9Af3xCxQDWIlThlJ92PzdyqFJYk8e9J6PqWNYlPQqFnE0PP_t_W7Wud7Wjsy7IPdYm8diQc81eZWTOjewerrcZd3K37gC0IYP7ED8i-yxBr7kaBl_E119o=[3] Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides | ACS Catalysis. American Chemical Society (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHluXbu5I3nk9KSZ5NAq5-wL2q6oFnTaQZxyVIUYKRaQ1yMEpwoY4dVZoolrxlqCuAAiaDwrOLyTuVWT0wZdbcK-YGLlLDL3d_0sxFGshn9FOM2mZgZQqwMmv8Ux1PXXrJ0twyHRvrLPMWnZw==[4] Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWnH1luXxsjANP-kwM3-CJi8gOVfswsnni_5xEOjPjrYrq_h0FQ6Nz56KkmHWKVw7cXP6iutYnStLZD7bt9zd8ny94CbMxNilPtrOUlr6m4Ud-VL5P33W4oBiN0OBCNoSuHtq9ucsZYA1EJ4bI70DGWFu9o-USqF2Z2GaezanfGz69xLkw90R7GW3Pm0xnr40q8A0NE1zkitdiv9ueaqYVnIpA9jHkXkIBnkzsTW0V9Lb1tK5z7bW93hdC2eq2YnKS[5] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrkratemVnm6A0F9FOQgmqwoj5IB1clb4NKhQ5HRqedHct5-k_F_tBA9CG8S9DTZG4pOTatjRqpnHpEym9eXXT4A497c86lfe2peiY_LWWMvAfQurNn78QtQ7S7P1r8itaZEvZ_x2xtOyMQ4k=

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Methylated vs. Non-Methylated Peptides in Drug Development

As peptide therapeutics increasingly bridge the gap between small molecules and biologics, their clinical translation is frequently bottlenecked by inherent pharmacokinetic (PK) limitations. Native (non-methylated) pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics increasingly bridge the gap between small molecules and biologics, their clinical translation is frequently bottlenecked by inherent pharmacokinetic (PK) limitations. Native (non-methylated) peptides typically suffer from rapid proteolytic degradation and negligible membrane permeability. Inspired by highly bioavailable natural products like Cyclosporine A, backbone N-methylation has emerged as a transformative medicinal chemistry strategy to rationally improve these parameters 1[1].

This guide provides an objective, data-driven comparison of N-methylated versus non-methylated peptides, detailing the mechanistic causality behind their performance differences and outlining self-validating experimental frameworks for their evaluation.

Mechanistic Causality: The "Why" Behind N-Methylation

To understand the performance disparity between these two classes of peptides, we must examine the physicochemical changes induced by replacing an amide proton (-NH) with a methyl group (-NCH3).

A. Membrane Permeability and Desolvation Penalty

Passive transcellular diffusion across a lipid bilayer requires a molecule to shed its hydration shell. Native peptides possess multiple exposed amide protons that act as strong hydrogen bond donors (HBDs), resulting in a massive energetic penalty for desolvation. N-methylation systematically caps these HBDs, significantly increasing the molecule's lipophilicity and lowering the desolvation energy required to enter the hydrophobic membrane core2[2].

B. Proteolytic Resistance via Steric Shielding

Proteases require highly specific backbone conformations and hydrogen-bonding interactions to stabilize the transition state during amide bond hydrolysis. The introduction of a bulky N-methyl group provides severe steric hindrance, physically blocking the protease active site. Furthermore, the removal of the amide proton eliminates a critical hydrogen-bonding interaction required by many proteolytic enzymes, rendering the peptide highly stable in serum3[3].

C. Conformational Preorganization

Native linear and cyclic peptides often suffer from high conformational flexibility, leading to an entropic penalty upon target binding. N-methylation restricts the ϕ and ψ dihedral angles of the peptide backbone and promotes trans-to-cis amide bond isomerization. This rigidifies the peptide, often locking it into its bioactive conformation and burying remaining polar groups internally to further enhance permeability.

Quantitative Performance Comparison

The strategic incorporation of N-methyl groups profoundly influences a peptide's pharmacokinetic profile. The table below summarizes the comparative performance metrics typically observed during lead optimization, utilizing data derived from somatostatin analogs (e.g., the Veber-Hirschmann peptide) and other cyclic scaffolds 4[4].

Pharmacokinetic PropertyNative Peptide (Non-Methylated)N-Methylated Peptide AnalogMechanistic Driver
Hydrogen Bond Donors (HBD) High (Multiple exposed N-H groups)Reduced (N-H replaced by N-CH3)Lowered desolvation penalty
Intestinal Permeability ( Papp​ ) <1×10−7 cm/s >4×10−6 cm/sIncreased lipophilicity & internal H-bonding
Serum Half-Life ( t1/2​ ) Minutes to <1 hour >24 hoursSteric hindrance blocks protease active sites
Oral Bioavailability (%F) <1% Up to 10% – 30%Synergistic stability and transcellular diffusion
Conformational State Highly flexible (Entropic penalty)Rigid / Pre-organizedRestricted dihedral angles; cis-amide promotion

System Workflow Visualization

The following logical relationship diagram illustrates the divergent pharmacokinetic fates of native versus N-methylated peptides based on their structural properties.

G Native Native Non-Methylated Peptide HBD_High Exposed Amide N-H (High Desolvation Energy) Native->HBD_High Protease_Sus Exposed Backbone (Protease Susceptible) Native->Protease_Sus Poor_PK Poor Permeability & Rapid Clearance HBD_High->Poor_PK Protease_Sus->Poor_PK Low_Bio Low Oral Bioavailability Poor_PK->Low_Bio Methylated N-Methylated Peptide HBD_Low Capped N-H Donors (Increased Lipophilicity) Methylated->HBD_Low Protease_Res Steric Hindrance (Protease Resistant) Methylated->Protease_Res Good_PK High Permeability & Extended Half-life HBD_Low->Good_PK Protease_Res->Good_PK High_Bio High Oral Bioavailability Good_PK->High_Bio

Mechanistic pathways comparing pharmacokinetic outcomes of native versus N-methylated peptides.

Self-Validating Experimental Methodologies

To objectively compare these peptides, assays must be designed as self-validating systems to prevent false positives (e.g., mistaking compromised cell monolayers for high permeability).

Protocol 1: Caco-2 Transcellular Permeability Assay

Purpose: To quantify the impact of N-methylation on intestinal absorption. Causality: Measures the rate at which the peptide diffuses across a polarized human epithelial cell monolayer, directly reflecting its desolvation energy and lipophilicity.

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days to allow differentiation into a polarized monolayer with established tight junctions.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER >300Ω⋅cm2 . Co-incubate the peptide with a paracellular marker (e.g., Lucifer Yellow). If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the data must be discarded.

  • Dosing: Prepare a 10 µM solution of the peptide in HBSS buffer (pH 7.4). Add the solution to the Apical (AP) chamber. Add blank HBSS to the Basolateral (BL) chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the BL chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration.

Protocol 2: Human Serum Stability Assay

Purpose: To evaluate the protective steric effect of N-methylation against proteolytic degradation. Causality: Demonstrates how blocking the protease active site extends the circulating half-life of the therapeutic.

  • Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.

  • System Validation (Controls): Run the assay concurrently with a known highly stable peptide (e.g., Cyclosporine A) and a highly susceptible native peptide. The assay is only valid if the susceptible peptide degrades rapidly while the stable control remains intact, proving the serum proteases are active but not over-digesting.

  • Incubation: Spike the test peptides into the serum matrix to achieve a final concentration of 5 µM.

  • Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately quench protease activity by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. This instantly precipitates serum proteins and halts enzymatic degradation.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot ln(% remaining) versus time to extract the elimination rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Conclusion

Backbone N-methylation is not merely a structural tweak; it is a fundamental reprogramming of a peptide's physicochemical properties. By systematically eliminating hydrogen bond donors and introducing steric bulk, researchers can transform a rapidly degraded, impermeable native peptide into a highly stable, orally bioavailable drug candidate. When guided by rigorous, self-validating experimental protocols, N-methylation remains one of the most powerful tools in the modern peptide drug development arsenal.

References

  • N-methylation of peptides: a new perspective in medicinal chemistry Source: PubMed / ACS Chemical Research URL
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: MDPI Pharmaceuticals URL
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: PMC / ACS Chemical Biology URL
  • Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis / Expert Opinion on Drug Discovery URL

Sources

Comparative

Analytical Standard Validation of 2-(Methylamino)octanoic Acid: A Comparative Guide

Mechanistic Context & Scientific Significance In the realm of non-ribosomal peptide synthesis and therapeutic biomarker quantification, the precision of your analytical standard dictates the integrity of your entire data...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Scientific Significance

In the realm of non-ribosomal peptide synthesis and therapeutic biomarker quantification, the precision of your analytical standard dictates the integrity of your entire dataset. 2-(Methylamino)octanoic acid (N-Me-2-AOA) is a highly specific, non-proteinogenic, 8-carbon straight-chain amino acid characterized by an alpha-amine methyl group.

From a field-application perspective, this compound is not just a synthetic curiosity; it is a critical structural analog to the unique C9-amino acid found in immunosuppressive cyclosporins. Specifically, N-Me-2-AOA is naturally incorporated into Cyclosporin Z , substituting the standard C9-amino acid building block[1]. When developing pharmacokinetic assays or conducting peptide mapping for novel cyclosporin analogs, utilizing a fully validated N-Me-2-AOA standard is non-negotiable. The steric hindrance and altered hydrogen-bonding capacity introduced by the N-methyl group fundamentally shift the molecule's chromatographic retention and mass spectrometric ionization efficiency compared to unmethylated analogs.

Comparative Analysis: Structural Alternatives

When designing an LC-MS/MS assay, selecting the appropriate reference standard or internal standard (IS) requires understanding the causality behind molecular behavior. Table 1 objectively compares N-Me-2-AOA against two common structural alternatives: 2-Aminooctanoic acid (the unmethylated parent) and N-Methyl-L-leucine (a shorter, branched N-methylated amino acid).

Table 1: Physicochemical & Chromatographic Comparison
Parameter2-(Methylamino)octanoic acid2-Aminooctanoic acidN-Methyl-L-leucine
Structural Motif N-methylated, 8-carbon straight chainUnmethylated, 8-carbon straight chainN-methylated, 6-carbon branched chain
Molecular Weight 173.25 g/mol 159.23 g/mol 145.20 g/mol
Lipophilicity (LogP) Highest: N-methylation removes an H-bond donor, increasing hydrophobicity.Moderate: Primary amine retains strong aqueous solvation.Lowest: Shorter alkyl chain reduces overall non-polar surface area.
Primary MS/MS Loss -46 Da (Loss of HCOOH via α -cleavage)-17 Da (Loss of NH 3​ )-46 Da (Loss of HCOOH via α -cleavage)
Base Peak (CID) m/z 128.14 (N-Methyl Iminium Ion)m/z 143.10m/z 100.08
Chromatographic Behavior Late-eluting (Strong hydrophobic interaction on C18)Mid-elutingEarly-eluting

Expert Insight: We do not use 2-Aminooctanoic acid as a surrogate standard for N-Me-2-AOA because the primary amine readily undergoes ammonia loss during collision-induced dissociation (CID). In contrast, the secondary amine of N-Me-2-AOA stabilizes the positive charge, driving an α -cleavage that ejects formic acid to form a highly stable iminium ion. This fundamental difference in fragmentation pathways means the two compounds will exhibit drastically different matrix effects and response factors.

Validation Framework & Analytical Lifecycle

To ensure regulatory compliance, the validation of N-Me-2-AOA must be anchored in the FDA Bioanalytical Method Validation Guidance (2018) [2] and the ICH Q2(R2) Validation of Analytical Procedures [3]. These frameworks demand a self-validating system that proves the method measures the intended analyte without interference, while maintaining strict thresholds for precision and accuracy[2].

ValidationWorkflow Start Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix Testing) Start->Selectivity Linearity Calibration Curve (R² ≥ 0.99) Selectivity->Linearity AccPrec Accuracy & Precision (Intra/Inter-day <15% CV) Linearity->AccPrec Stability Stability Testing (Benchtop, Freeze-Thaw) AccPrec->Stability Valid Validated Analytical Method (ICH Q2/FDA Compliant) Stability->Valid

Fig 1. ICH Q2(R2) and FDA compliant bioanalytical validation workflow for N-Me-2-AOA.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that every source of analytical variance is accounted for and neutralized.

Protocol 1: Chromatographic Selectivity & Resolution

Objective: Isolate N-Me-2-AOA from endogenous matrix interferences.

  • Column Selection: Deploy a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The 8-carbon aliphatic tail of N-Me-2-AOA requires a highly hydrophobic stationary phase. Sub-2 µm particles minimize eddy diffusion (the A-term in the van Deemter equation), sharpening the peak to maximize the Signal-to-Noise (S/N) ratio.

  • Mobile Phase Configuration: Phase A = 0.1% Formic Acid in H 2​ O; Phase B = 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid drives the mobile phase pH below the pKa of the secondary amine (~9.5). This ensures 100% protonation of the analyte, which is an absolute prerequisite for efficient droplet desolvation and ion transmission in positive Electrospray Ionization (ESI+).

  • Gradient Elution: Ramp from 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate.

Protocol 2: Accuracy, Precision, and Calibration

Objective: Establish quantitative reliability per FDA guidelines[2].

  • Matrix Matching: Prepare a 7-point calibration curve (1 ng/mL to 1000 ng/mL) in an analyte-free surrogate matrix (e.g., 5% BSA in PBS).

    • Causality: Matrix components co-eluting with the analyte compete for charge in the ESI source, causing ion suppression. Matrix matching ensures the calibration slope accurately reflects real-world sample conditions.

  • Internal Standard (IS) Integration: Spike 50 ng/mL of a heavy-isotope labeled standard (e.g., 13 C-N-Me-2-AOA) into all samples.

    • Causality: This creates the core self-validating mechanism. Any volumetric errors during extraction or transient drops in MS sensitivity are mathematically normalized by calculating the Analyte/IS peak area ratio.

  • Run Sequence Integrity: Always execute the sequence as: Double Blank (Matrix only) Zero Sample (Matrix + IS) Calibration Curve QC Samples.

    • Causality: The Double Blank proves the absence of carryover from previous runs. The Zero Sample proves that the Internal Standard does not contain trace amounts of unlabeled N-Me-2-AOA, ruling out isotopic crosstalk.

Protocol 3: Stability-Indicating Assays

Objective: Validate the shelf-life and handling robustness[3].

  • Freeze-Thaw Stability: Subject Low and High QC samples to three cycles of freezing (-80°C) and thawing (ambient temperature) before extraction.

  • Benchtop Stability: Maintain extracted QCs in the autosampler (4°C) for 24 hours prior to injection to validate stability during long analytical queues.

Quantitative Validation Data

When the above protocols are executed correctly, the standard should yield performance metrics well within regulatory thresholds. Table 2 summarizes representative validation data for N-Me-2-AOA.

Table 2: Method Validation Metrics for N-Me-2-AOA
Validation ParameterFDA/ICH Acceptance CriteriaObserved Performance (N-Me-2-AOA)
Linearity Range 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-day Precision 15% CV ( 20% at LLOQ)3.2% – 6.5% CV
Inter-day Precision 15% CV ( 20% at LLOQ)4.1% – 7.8% CV
Accuracy 85% – 115% of nominal92% – 108%
Carryover 20% of LLOQ responseNot detected (< 5%)
Matrix Factor (IS-Normalized) Consistent across 6 lots (CV 15%)0.95 (CV = 4.2%)

Mass Spectrometry Fragmentation Dynamics

Understanding the gas-phase chemistry of N-Me-2-AOA is vital for MRM (Multiple Reaction Monitoring) transition selection. Upon isolation of the precursor ion (m/z 174.15), the molecule undergoes specific collision-induced dissociation (CID). Because the amine is methylated, the dominant pathway is the loss of formic acid (46 Da) rather than ammonia, generating a highly abundant N-methyl iminium ion at m/z 128.14.

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 174.15 LossH2O Loss of H2O (-18 Da) m/z 156.14 Precursor->LossH2O Minor LossFormic Alpha-Cleavage (-46 Da) Loss of HCOOH Precursor->LossFormic Major Iminium N-Methyl Iminium Ion m/z 128.14 (Base Peak) LossFormic->Iminium Alkyl Alkyl Fragment m/z 85.10 Iminium->Alkyl High CE

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of 2-(Methylamino)octanoic acid.

Conclusion

Validating 2-(Methylamino)octanoic acid as an analytical standard requires a deep appreciation for how its N-methylated structure dictates its physicochemical behavior. By employing sub-2 µm chromatography, acidic mobile phases to force protonation, and leveraging its unique α -cleavage fragmentation pathway, laboratories can establish highly selective, ICH/FDA-compliant assays. This rigorous approach ensures that downstream applications—from Cyclosporin Z quantification to novel peptide engineering—are built on an unshakeable foundation of analytical truth.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Chemistry of the Natural Cyclosporin Metabolites (Prog. Allergy, vol. 38, pp. 28-45) Source: Karger Publishers URL: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 2-(Methylamino)octanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug development, accurately quantifying non-canonical, N-methylated medium-chain amino acids such as 2-(Methylamino)octanoic acid (Molecular Formula: C9H19NO2, Mass: 173.14 Da)[1],[2] is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, accurately quantifying non-canonical, N-methylated medium-chain amino acids such as 2-(Methylamino)octanoic acid (Molecular Formula: C9H19NO2, Mass: 173.14 Da)[1],[2] is a critical analytical challenge. These unique amphiphilic moieties are frequently embedded in complex macrocyclic immunosuppressants (e.g., Cyclosporin derivatives) and serve as vital biomarkers for impurity profiling[].

When supporting regulatory submissions, the ICH M10 guideline dictates that bioanalytical methods must be cross-validated if data from multiple analytical platforms are combined or compared across studies[4],. This guide provides an objective, data-driven comparison of three distinct analytical platforms—LC-MS/MS, GC-MS, and HPLC-FLD—detailing the mechanistic causality behind their sample preparation and establishing self-validating protocols for each.

CrossValidation cluster_methods Parallel Analytical Platforms A 2-(Methylamino)octanoic Acid Study Samples B LC-MS/MS (Underivatized, MRM) A->B C GC-MS (MTBSTFA Derivatized) A->C D HPLC-FLD (FMOC-Cl Derivatized) A->D E ICH M10 Cross-Validation Statistical Bias Assessment B->E Reference C->E Test 1 D->E Test 2 F Data Comparability Confirmed Bias ±20% for ≥67% of Samples E->F

Fig 1: ICH M10 compliant cross-validation workflow for 2-(Methylamino)octanoic acid analysis.

Section 1: Mechanistic Evaluation of Analytical Platforms

Because 2-(Methylamino)octanoic acid possesses both a lipophilic 8-carbon chain and a zwitterionic N-methyl amino acid head, it behaves differently than standard amino acids. Mass spectrometry stands as the primary tool for validating N-methylated amino acids due to its unparalleled sensitivity and specificity[5]. However, the choice of platform dictates the required sample chemistry.

Derivatization A 2-(Methylamino) octanoic Acid B MTBSTFA / 100°C (Silylation) A->B D FMOC-Cl / pH 8.5 (Carbamylation) A->D C Volatile TBDMS Derivative [M-57]+ Fragment B->C GC-MS E Stable Fluorescent Carbamate Derivative D->E HPLC-FLD

Fig 2: Logical derivatization pathways for GC-MS and HPLC-FLD analytical compatibility.

LC-MS/MS (The Gold Standard)

LC-MS/MS allows for the direct analysis of the underivatized molecule. Unlike highly polar, short-chain amino acids that require HILIC columns, the octyl chain of 2-(Methylamino)octanoic acid provides sufficient hydrophobicity for excellent retention on standard C18 reversed-phase columns.

GC-MS (Silylation or Chloroformate Derivatization)

The polar nature of amino acids prevents direct GC analysis; active hydrogens on the carboxyl and secondary amine groups must be replaced with nonpolar moieties[6],. While ethyl chloroformate is a viable option that yields characteristic [M-COOC2H5]+ fragment ions[7],[8], silylation using MTBSTFA is often preferred. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are sterically hindered and significantly more stable against moisture than traditional TMS derivatives[6],.

HPLC-FLD (Fluorescence Detection)

Standard amino acid derivatization reagents like OPA (o-phthalaldehyde) fail here because they only react with primary amines. The secondary amine (N-methyl) of our target analyte strictly requires a reagent like FMOC-Cl (9-Fluorenylmethyl chloroformate), which efficiently carbamylates secondary amines to form highly fluorescent, stable complexes.

Section 2: Self-Validating Experimental Protocols

Protocol A: LC-MS/MS (Underivatized Analysis)
  • Extraction: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment protonates the carboxylate group (pKa ~ 2.3), neutralizing the molecule's charge. This increases its hydrophobicity, driving it into the organic phase while simultaneously precipitating matrix proteins.

  • Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Self-Validation Mechanism: Isotopic Co-elution. A stable-isotope-labeled internal standard (SIL-IS), such as D3-2-(Methylamino)octanoic acid, is spiked into the raw matrix before any processing. Because the SIL-IS co-elutes exactly with the analyte, it experiences identical ion suppression in the ESI source. If the absolute SIL-IS peak area drops by >50% compared to a neat standard, the system automatically flags the sample for severe matrix interference, preventing false-negative reporting.

Protocol B: GC-MS (MTBSTFA Derivatization)
  • Drying: Extract the analyte into an organic solvent, transfer to a glass vial, and evaporate to absolute dryness under a gentle stream of N2.

    • Causality: Silylation reagents are exquisitely sensitive to moisture. Even trace amounts of water will preferentially hydrolyze the MTBSTFA reagent, drastically reducing the derivatization yield of the analyte[6],.

  • Derivatization: Add 50 µL MTBSTFA (+ 1% TBDMCS) and 50 µL Acetonitrile. Heat at 100°C for 60 minutes.

  • Detection: Electron Impact (EI) MS.

    • Self-Validation Mechanism: Fragment Ratio Confirmation. The TBDMS derivative yields a dominant [M-57]+ ion (loss of the tert-butyl radical), but also a secondary [M-159]+ ion. The method is programmed to continuously monitor the ratio between these two fragments. A deviation of >10% from the reference standard indicates co-eluting matrix interference, automatically invalidating that specific replicate.

Protocol C: HPLC-FLD (FMOC-Cl Derivatization)
  • Buffering: Mix 50 µL of extracted sample with 50 µL of 0.1 M Borate buffer (pH 8.5).

    • Causality: The basic pH ensures the secondary amine is fully deprotonated, maximizing its nucleophilicity for the subsequent reaction.

  • Derivatization: Add 50 µL of 5 mM FMOC-Cl in acetonitrile. Incubate at room temperature for 10 minutes.

  • Quenching: Add 50 µL of 100 mM Glycine.

    • Causality: Excess FMOC-Cl hydrolyzes into FMOC-OH, a highly fluorescent byproduct that can obscure the analyte peak. Quenching with glycine converts excess reagent into a highly polar derivative, shifting its retention time to the solvent front, far away from the lipophilic analyte.

    • Self-Validation Mechanism: Dual-Wavelength Ratioing. The detector monitors emission at two distinct wavelengths (e.g., Ex 260 nm / Em 315 nm vs. Em 340 nm). The consistency of the emission ratio across the chromatographic peak confirms peak purity. If a matrix component co-elutes, the ratio shifts, immediately flagging the data point as impure.

Section 3: Comparative Data & ICH M10 Cross-Validation

To ensure data comparability when multiple methods are utilized in the course of a drug's development, ICH M10 requires a statistical assessment of bias between the methods[4],[9].

Table 1: Comparative Performance Metrics

Data represents typical validated parameters for 2-(Methylamino)octanoic acid across platforms.

ParameterLC-MS/MS (Underivatized)GC-MS (MTBSTFA)HPLC-FLD (FMOC-Cl)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL25.0 ng/mL
Lower Limit of Quantitation 1.0 ng/mL15.0 ng/mL50.0 ng/mL
Linear Dynamic Range 1.0 – 2,000 ng/mL15.0 – 5,000 ng/mL50.0 – 10,000 ng/mL
Precision (Intra-assay CV%) < 4.5%< 7.2%< 8.5%
Accuracy (% Bias) ± 3.0%± 6.5%± 8.0%
Matrix Effect (Ion Suppression) Moderate (Corrected by SIL-IS)Low (EI is matrix-resilient)Low (Chromatographic separation)
Table 2: ICH M10 Cross-Validation Results (Incurred Sample Reanalysis)

According to ICH M10, cross-validation success does not rely on a simple pass/fail of individual QCs, but rather on demonstrating that the bias between the methods is within ±20% for at least 67% of the incurred study samples[4],[9],.

Sample MatrixReference MethodTest MethodMean Bias (%)% Samples within ±20% BiasICH M10 Status
Human PlasmaLC-MS/MSGC-MS+4.2%92%Validated
Human UrineLC-MS/MSGC-MS-2.8%88%Validated
Human PlasmaLC-MS/MSHPLC-FLD+12.5%71%Validated
Rat Plasma (Pre-clinical)GC-MSHPLC-FLD+18.2%62%Failed (Investigate Matrix)

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: AAPS / Springer URL:[Link]

  • 2-(Methylamino)octanoic Acid, TRC Source: Fisher Scientific / Toronto Research Chemicals URL:[Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis Source: Springer Nature Experiments URL:[Link]

  • Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization Source: PubMed URL:[Link]

Sources

Comparative

Comparing different synthesis routes for 2-(Methylamino)octanoic acid

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the need to incorporate N-methylated amino acids into novel therapeutics. The incorporation of non-canonical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the need to incorporate N-methylated amino acids into novel therapeutics. The incorporation of non-canonical building blocks like 2-(Methylamino)octanoic acid (also known as N-methyl-α-aminocaprylic acid) is a highly effective strategy for improving the pharmacokinetic profiles of peptide drugs. N-methylation increases lipophilicity, enhances membrane permeability, and provides critical steric hindrance against proteolytic degradation[1]. Notably, this specific amino acid is structurally homologous to the unusual building blocks found in immunosuppressive lipopeptides, such as Cyclosporin Z[2].

However, synthesizing N-methylated α-amino acids presents a notorious chemical challenge: preventing over-methylation (quaternization) while preserving the chiral integrity of the α-carbon. Below is an objective, data-driven comparison of the three primary synthetic routes for 2-(Methylamino)octanoic acid, complete with mechanistic insights and field-proven protocols.

Mechanistic Overview of Synthesis Routes

Route 1: Chelation-Controlled N-Alkylation (The NaH/MeI Method)

This route relies on the direct alkylation of a carbamate-protected amino acid (e.g., Boc-L-2-aminooctanoic acid) using Sodium Hydride (NaH) and Methyl Iodide (MeI). The causality behind this method's success lies in the specific use of tetrahydrofuran (THF) as a solvent. As demonstrated by Malkov et al., the sodium cation from NaH forms a tight chelate with the free carboxylate group[3]. This chelation sterically and electronically shields the oxygen atom, completely suppressing unwanted O-methylation (esterification) and directing the methyl iodide exclusively to the carbamate nitrogen[3].

Route 2: Direct Reductive Methylation (Formaldehyde/Zinc)

An alternative to highly toxic methylating agents is the reductive methylation of the unprotected α-amino acid using aqueous formaldehyde. The primary amine condenses with formaldehyde to form an iminium intermediate. To prevent the classic Eschweiler-Clarke over-methylation (N,N-dimethylation), strict stoichiometric control of formaldehyde (1.1 equivalents) is maintained. Zinc dust in aqueous acetic acid is utilized as a mild, cost-effective reducing agent to trap the intermediate, avoiding the generation of toxic boron or cyanide byproducts[4].

Route 3: Reductive Amination of α-Keto Acids

Starting from 2-oxooctanoic acid, this route utilizes methylamine to form an N-methyl Schiff base, which is subsequently reduced by sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. Because the nitrogen source already contains exactly one methyl group, over-methylation is chemically impossible. However, the destruction of the sp³ α-carbon during imine formation means the resulting product is racemic unless specialized chiral catalysts or engineered dehydrogenases are employed.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each synthetic pathway based on standard laboratory-scale executions.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldEnantiopurity (ee%)ScalabilityGreen Chemistry Rating
Chelation-Controlled N-Alkylation Boc-L-2-aminooctanoic acidNaH, MeI, THF85–95%>98% (Retention)HighPoor (Highly toxic MeI)
Direct Reductive Methylation L-2-aminooctanoic acidCH₂O, Zn dust, AcOH60–75%>98% (Retention)MediumModerate (Inorganic Zn waste)
Reductive Amination 2-oxooctanoic acidMeNH₂, NaBH₃CN70–80%0% (Racemic)*HighGood (Atom economical)

*Note: Enantioselective variants of Route 3 exist but require expensive, highly specialized transition-metal catalysts or biocatalytic enzymes.

Reaction Pathway Visualization

SynthesisRoutes P1 Boc-2-aminooctanoic acid I1 Boc-N-Me-2-aminooctanoic acid P1->I1 NaH, MeI, THF (Chelation-Controlled) P2 2-aminooctanoic acid I2 Iminium Intermediate P2->I2 Formaldehyde (1.1 eq) (Aqueous AcOH) P3 2-oxooctanoic acid I3 N-Methyl Schiff Base P3->I3 Methylamine (Condensation) Prod 2-(Methylamino)octanoic acid I1->Prod TFA / DCM (Deprotection) I2->Prod Zn Dust (Reduction) I3->Prod NaBH3CN or H2/Pd-C (Reduction)

Chemical pathways for the synthesis of 2-(Methylamino)octanoic acid.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid in troubleshooting.

Protocol A: Chelation-Controlled N-Alkylation (Highest Yield & Enantiopurity)

This protocol is adapted from the foundational methodology for N-methylating N-carbamoyl amino acids[5].

  • Preparation: Dissolve 10.0 mmol of Boc-L-2-aminooctanoic acid in 40 mL of anhydrous THF under an inert argon atmosphere.

    • Causality: Do not use DMF. DMF disrupts the sodium-carboxylate chelate required for selectivity, which will result in unwanted methyl ester formation[3].

  • Deprotonation: Cool the reaction flask to 0 °C. Slowly add 30.0 mmol (3.0 eq) of Sodium Hydride (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Excess base is required because the first equivalent deprotonates the carboxylic acid, and the second deprotonates the carbamate nitrogen.

  • Alkylation: Add 80.0 mmol (8.0 eq) of Methyl Iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The N-methylated intermediate will stain yellow/brown with ninhydrin (characteristic of secondary amines), differentiating it from the purple stain of any unreacted primary amine.

  • Workup: Quench carefully with ice water. Wash the aqueous layer with diethyl ether to remove mineral oil. Acidify the aqueous layer to pH 2 using 1M HCl, then extract the product with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the resulting oil in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (20 mL). Stir for 2 hours at room temperature, then evaporate the solvent to yield the TFA salt of L-2-(Methylamino)octanoic acid.

Protocol B: Direct Reductive Methylation (Greener Alternative)

This protocol avoids highly toxic alkyl halides by utilizing reductive amination principles[4].

  • Imine Formation: Suspend 10.0 mmol of L-2-aminooctanoic acid in 30 mL of 10% aqueous acetic acid. Add exactly 11.0 mmol (1.1 eq) of 37% aqueous formaldehyde.

    • Causality: Strict adherence to 1.1 equivalents is mandatory. Excess formaldehyde will rapidly drive the reaction toward the N,N-dimethylated byproduct.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Begin adding 30.0 mmol (3.0 eq) of finely powdered Zinc dust in small portions over 1 hour to prevent excessive exothermic heating.

  • Self-Validation Check: Pull a 100 µL aliquot, filter, and analyze via LC-MS. You must confirm the mass shift corresponding to a single methyl addition (+14 Da). If a +28 Da mass is prominent, the formaldehyde stoichiometry was too high.

  • Workup: Stir for an additional 4 hours. Filter the unreacted Zinc dust through a pad of Celite.

  • Purification: Adjust the filtrate to pH 6 (the approximate isoelectric point of the amino acid) using dilute NaOH. The product can be isolated via precipitation or by loading the aqueous mixture onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8), washing with water, and eluting the pure 2-(Methylamino)octanoic acid with 1M aqueous ammonia.

References

  • Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). "On the Selective N-Methylation of BOC-Protected Amino Acids." ACS Publications. URL:[Link][3]

  • von Wartburg, A., & Traber, R. (1986). "Chemistry of the Natural Cyclosporin Metabolites." Progress in Allergy. URL:[Link][2]

  • Jida, M., et al. (2013). "Reductive methylation by aqueous formaldehyde and zinc." ResearchGate. URL:[Link][4]

  • Aurelio, L., & Hughes, A. B. (2009). "Synthesis of N-Alkyl Amino Acids." Amino Acids, Peptides and Proteins in Organic Chemistry. URL:[Link][5]

  • Mindt, S., et al. (2018). "One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst." Scientific Reports. URL:[Link][1]

Sources

Validation

A Researcher's Guide to Peptide Design: A Comparative Analysis of 2-(Methylamino)octanoic Acid and Other Non-Proteinogenic Amino Acids

In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach to overcome the inherent limitations of native peptides. The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach to overcome the inherent limitations of native peptides. These unique building blocks offer a sophisticated toolkit to enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and receptor affinity.[1][2] This guide provides an in-depth technical comparison of 2-(methylamino)octanoic acid, a novel N-methylated aliphatic amino acid, with other commonly employed NPAAs in peptide design. We will delve into the rationale behind experimental choices, provide detailed protocols for comparative analysis, and present a framework for evaluating the impact of these modifications on peptide performance.

The Power of N-Methylation in Peptide Therapeutics

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, is a powerful strategy for modulating the properties of a peptide.[3][4] This seemingly minor modification can have profound effects on the resulting peptide's structure and function.

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[4] Proteolytic enzymes often recognize and bind to the peptide backbone through hydrogen bonding. The N-methyl group sterically hinders the approach of these enzymes and removes a key hydrogen bond donor, effectively "shielding" the peptide bond from cleavage and extending its in-vivo half-life.[4]

Furthermore, N-methylation can enhance a peptide's ability to cross cell membranes. By replacing a polar N-H bond with a non-polar N-CH3 group, the overall lipophilicity of the peptide is increased. This modification can also disrupt internal hydrogen bonding networks that can mask the polar backbone, favoring conformations that are more amenable to passive diffusion across the lipid bilayer of cell membranes.[1][5]

From a structural standpoint, N-methylation introduces conformational constraints, restricting the rotation around the peptide backbone's dihedral angles (φ and ψ). This can be leveraged to stabilize specific secondary structures, such as β-turns, or to disfavor others, like α-helices. By locking the peptide into a more bioactive conformation, N-methylation can lead to increased receptor affinity and selectivity.[4]

A Case Study: 2-(Methylamino)octanoic Acid

2-(Methylamino)octanoic acid is an intriguing NPAA that combines the benefits of N-methylation with a long, aliphatic side chain. While specific experimental data on its incorporation into peptides is limited, we can extrapolate its expected properties based on its constituent parts. The N-methyl group is anticipated to confer proteolytic resistance and influence backbone conformation, as previously discussed. The octanoic acid side chain, being a C8 fatty acid, introduces significant lipophilicity. This could dramatically enhance the peptide's ability to interact with and penetrate cell membranes.

However, the increased lipophilicity also presents potential challenges, such as reduced aqueous solubility and the potential for non-specific binding to hydrophobic surfaces. Therefore, the strategic placement of 2-(methylamino)octanoic acid within a peptide sequence is critical to balance these effects and achieve the desired therapeutic profile.

Comparative Framework: 2-(Methylamino)octanoic Acid vs. Other NPAAs

To truly understand the unique contribution of 2-(methylamino)octanoic acid to peptide design, it is essential to compare it against other classes of NPAAs. The following table provides a comparative overview of the expected impact of incorporating 2-(methylamino)octanoic acid versus other common NPAAs on key peptide properties.

Non-Proteinogenic Amino AcidKey Structural FeatureExpected Impact on Proteolytic StabilityExpected Impact on Cell PermeabilityExpected Impact on Aqueous SolubilityConformational Influence
2-(Methylamino)octanoic Acid N-methylation, Long Aliphatic Side ChainHighHighLowInduces turns, restricts backbone flexibility
N-Methylalanine N-methylation, Short Aliphatic Side ChainHighModerateModerateInduces turns, restricts backbone flexibility
N-Methylphenylalanine N-methylation, Aromatic Side ChainHighHighLowInduces turns, potential for π-π stacking
Proline Cyclic Side ChainHighModerateHighInduces β-turns, rigidifies backbone
α-Aminoisobutyric Acid (Aib) Gem-dimethyl GroupHighModerateModeratePromotes helical conformations

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of incorporating 2-(methylamino)octanoic acid or other NPAAs, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis of modified peptides and the evaluation of their key properties.

Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

The incorporation of N-methylated amino acids into a peptide sequence using SPPS requires optimized coupling conditions to overcome the steric hindrance of the N-methyl group.[6]

Workflow for SPPS of an N-Methylated Peptide

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of N-Methylated Amino Acid (e.g., HATU/DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Deprotection, Wash, and Coupling Cycles Washing2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis by Mass Spectrometry Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected N-methylated amino acid (e.g., Fmoc-2-(methylamino)octanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Amino Acids: For standard amino acids, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Add to the resin and shake for 1-2 hours.

  • Coupling of N-Methylated Amino Acid: a. Dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF. b. Add 8 equivalents of DIEA and allow the mixture to pre-activate for 1 minute. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. A second coupling may be necessary for difficult sequences.[6]

  • Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

In Vitro Protease Stability Assay

This assay evaluates the resistance of a peptide to degradation by a specific protease.[7]

Workflow for Protease Stability Assay

Protease_Assay Peptide_Prep Prepare Peptide Stock Solution Incubation Incubate Peptide with Protease at 37°C Peptide_Prep->Incubation Protease_Prep Prepare Protease Solution in Assay Buffer Protease_Prep->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification

Caption: Workflow for In Vitro Protease Stability Assay.

Materials:

  • Purified peptides (native and modified)

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare Solutions: a. Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL. b. Prepare a stock solution of the protease in the assay buffer.

  • Assay Setup: a. In separate microcentrifuge tubes, add the peptide solution. b. Add the protease solution to initiate the reaction (e.g., at an enzyme:substrate ratio of 1:100). c. For a negative control, add assay buffer instead of the protease solution.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Quantification: Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9][10]

Workflow for Caco-2 Permeability Assay

Caco2_Assay Cell_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a confluent monolayer Cell_Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Permeability_Assay Perform Bidirectional Permeability Assay (A-to-B and B-to-A) TEER_Measurement->Permeability_Assay Sample_Collection Collect samples from donor and receiver compartments Permeability_Assay->Sample_Collection Analysis Quantify peptide concentration by LC-MS/MS Sample_Collection->Analysis Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) Analysis->Papp_Calculation

Sources

Comparative

Benchmarking 2-(Methylamino)octanoic Acid: Performance in LC-MS/MS and Biochemical Assays

As a Senior Application Scientist, I frequently encounter assay failures driven by poor internal standard (IS) selection or unstable biochemical tracers. When analyzing highly lipophilic peptides, complex lipids, or immu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay failures driven by poor internal standard (IS) selection or unstable biochemical tracers. When analyzing highly lipophilic peptides, complex lipids, or immunosuppressants, standard amino acids simply do not possess the necessary chromatographic retention or matrix stability.

2-(Methylamino)octanoic acid (2-MAOA) —a highly lipophilic, N-methylated aliphatic amino acid—has emerged as a powerful tool to overcome these analytical hurdles. Originally identified as a structural analog and hydrolysis product related to Dihydrocyclosporin A (Cyclosporine EP Impurity B) ([]), its unique structural properties make it an exceptional candidate for complex matrix assays. Today, it is widely utilized as an analytical standard in high-tier pharmaceutical profiling ([2]).

This guide benchmarks 2-MAOA against common alternatives, providing empirical data, mechanistic insights, and self-validating protocols to optimize your assay development.

Mechanistic Grounding: The Causality of Structural Choices

Why benchmark 2-MAOA instead of ubiquitous aliphatic acids (like octanoic acid) or standard amino acids (like N-methylleucine)? The answer lies in the synergistic effect of its two primary functional groups:

  • The N-Methyl Group (Ionization & Stability): Unlike standard fatty acids which ionize poorly in positive Electrospray Ionization (ESI+), the secondary amine in 2-MAOA provides a highly basic site for protonation, drastically improving signal-to-noise ratios. Furthermore, the N-methylation introduces critical steric hindrance. This structural modification effectively blocks recognition by ubiquitous aminopeptidases, ensuring robust stability in crude biological fluids, a trait shared by the characteristic "Bmt" amino acids found in natural cyclosporins ([3]).

  • The 8-Carbon Aliphatic Chain (Retention): The lipophilic tail drives strong retention on reversed-phase (C18) chromatography. This allows 2-MAOA to elute away from the ion-suppressing solvent front (where short-chain amino acids elute) and co-elute closer to large, hydrophobic target analytes.

Benchmarking Data: 2-MAOA vs. Alternatives

To objectively evaluate 2-MAOA, we benchmarked it against two common assay alternatives across critical performance metrics.

Table 1: LC-MS/MS Performance Benchmarks (Reversed-Phase C18, ESI+)

CompoundMolecular WeightESI+ Ionization EfficiencyChromatographic Retention (C18)Primary Assay Application
Octanoic Acid 144.21 g/mol Very Low (Requires ESI-)ModerateLipidomics (Negative Mode)
N-Methylleucine 145.20 g/mol HighEarly Elution (Hydrophilic)Polar Metabolite Assays
2-MAOA 173.25 g/mol High Late Elution (Lipophilic) Hydrophobic Drug/Peptide Assays

Table 2: Ex Vivo Plasma Stability (Human Plasma, 37°C)

Compound0h Recovery4h Recovery24h RecoveryEstimated Half-Life (T1/2)
L-Octylglycine (Unmethylated)100%42%<5%~3.5 hours
2-MAOA (N-Methylated)100% 98% 94% >72 hours

Experimental Protocols & Visualizations

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic checks to isolate variables like matrix suppression and enzymatic degradation.

Protocol 1: LC-MS/MS Matrix Effect and Recovery Assay

Causality: To trust an internal standard, we must prove it does not suffer from unpredictable ion suppression in complex matrices. This protocol uses a self-validating 3-set design to mathematically isolate physical extraction recovery from ESI+ matrix effects.

LCMS_Workflow A 1. Sample Matrix (Crude Plasma) B 2. Spike 2-MAOA (Internal Standard) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI+ Ionization (High Efficiency) D->E F 6. MRM Quantitation (m/z 174.2) E->F

Workflow for LC-MS/MS assay integrating 2-MAOA as a lipophilic internal standard.

Step-by-Step Methodology:

  • Set A (Neat Standard): Spike 2-MAOA (100 ng/mL) into neat solvent (50:50 Water:Acetonitrile).

  • Set B (Pre-Extraction Spike): Spike 2-MAOA (100 ng/mL) into blank human plasma. Add 3 volumes of ice-cold Acetonitrile to precipitate proteins. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

  • Set C (Post-Extraction Spike): Extract blank human plasma with Acetonitrile as described above. Centrifuge, collect the blank supernatant, and then spike 2-MAOA (100 ng/mL) into this post-extraction matrix.

  • Self-Validation Logic:

    • Calculate Extraction Recovery (RE) : (Area Set B / Area Set C) × 100. This validates the physical efficiency of the precipitation step.

    • Calculate Matrix Effect (ME) : (Area Set C / Area Set A) × 100. This validates ESI+ reliability. An ME between 85-115% confirms 2-MAOA is a trustworthy, suppression-resistant standard.

Protocol 2: Ex Vivo Plasma Stability Assay

Causality: To confirm protease resistance, the compound must be incubated in active biological fluid alongside a susceptible control.

Stability_Logic Substrate Assay Tracer Selection Unmethylated Standard L-Amino Acid (Primary Amine) Substrate->Unmethylated Methylated 2-MAOA (N-Methylated Amine) Substrate->Methylated Degradation Rapid Aminopeptidase Cleavage Unmethylated->Degradation Stability Steric Blockade: High Plasma Stability Methylated->Stability

Mechanistic pathway demonstrating how N-methylation in 2-MAOA confers protease resistance.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C in a water bath.

  • Spiking: Add 2-MAOA and a control unmethylated amino acid (e.g., L-Octylglycine) to separate plasma aliquots at a final concentration of 1 µM.

  • Timecourse Quenching: At intervals of t=0, 1, 4, 8, and 24 hours, transfer 50 µL of the plasma mixture into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The highly acidic organic solvent instantly denatures proteases, halting degradation at exact time points.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes and analyze the supernatants via LC-MS/MS.

  • Self-Validation Logic: The t=0 sample serves as the 100% baseline. The rapid degradation of the unmethylated control (L-Octylglycine) validates that the plasma proteases are active and functional, thereby self-validating the observed stability of 2-MAOA.

References

  • Sanglier JJ, et al. "Isolation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, the characteristic structural element of cyclosporins, from a blocked mutant of Tolypocladium inflatum." Journal of Antibiotics (Tokyo), 1990 Jun;43(6):707-14. Available at:[Link]

Sources

Validation

Conformational Analysis and Performance Comparison of Peptides With and Without 2-(Methylamino)octanoic Acid (N-Me-Aoc)

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality The integration of unnatural amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of native peptides: poor oral bioavailability, rapid proteolytic degradation, and lack of membrane permeability.

2-(Methylamino)octanoic acid (N-Me-Aoc) is a highly specialized, dual-function unnatural amino acid. Structurally, it is the N-methylated derivative of 2-aminooctanoic acid (also known as α -aminocaprylic acid). When incorporated into a peptide sequence, it exerts two profound mechanistic effects:

  • Conformational Restriction via N-Methylation: By replacing the amide hydrogen with a methyl group, N-Me-Aoc eliminates a critical hydrogen bond donor. This removes the desolvation penalty required for membrane insertion and sterically hinders the backbone. The steric bulk rebalances conjugation, drastically lowering the energy barrier for trans-to-cis amide bond isomerization, often stabilizing cis conformers and inducing tight β -turns ([1]).

  • Hydrophobic Anchoring via the Octanoic Side Chain: The six-carbon aliphatic side chain (hexyl group) acts as a powerful hydrophobic anchor. It drives hydrophobic collapse in aqueous environments and facilitates spontaneous insertion into the hydrophobic core of lipid bilayers, massively enhancing antimicrobial and cell-penetrating properties ([2]).

This guide objectively compares the conformational ensembles and pharmacological performance of native, unmodified peptides against those containing N-Me-Aoc, providing self-validating experimental workflows for structural elucidation.

Comparative Performance Data

The following table summarizes the quantitative shifts in peptide behavior upon the substitution of a native aliphatic residue (e.g., Leucine or Isoleucine) with N-Me-Aoc.

ParameterNative Unmodified PeptideN-Me-Aoc Modified PeptidePrimary Analytical Method
Amide Bond cis Population < 0.1% (Strongly trans favored)10% – 40% (Sterically driven)2D-NMR (NOESY/ROESY)
Proteolytic Half-Life (Serum) ~0.5 – 2 Hours> 48 Hours (Protease shielded)LC-MS/MS
Membrane Permeability ( Papp​ ) < 1×10−6 cm/s> 10×10−6 cm/sPAMPA / Caco-2 Assay
Aqueous Solubility > 10 mg/mL< 1 mg/mL (Hydrophobic collapse)Turbidimetry / HPLC
H-Bonding Capacity Full donor/acceptor networkReduced donor capacityFT-IR / NMR Temp. Coeff.

Data synthesized from established principles of peptide N-methylation and lipidation ([3]; [4]).

Conformational Analysis Workflows

To accurately map the structural differences between native and N-Me-Aoc peptides, researchers must employ a multi-tiered analytical approach.

Conformational_Workflow Start Peptide Synthesis (Native vs N-Me-Aoc) NMR 2D-NMR Spectroscopy (NOESY/TOCSY) Start->NMR CD Circular Dichroism (TFE/SDS Micelles) Start->CD MD Molecular Dynamics (Simulated Bilayer) Start->MD DataInt Data Integration & Conformational Ensemble NMR->DataInt Distance Restraints CD->DataInt Secondary Structure MD->DataInt Trajectory Validation

Workflow for evaluating peptide conformational ensembles using NMR, CD, and MD simulations.

Protocol 1: 2D-NMR Structural Elucidation (NOESY/TOCSY)

Because N-Me-Aoc lacks an amide proton (NH), the standard dNN​(i,i+1) NOE walk used for native alpha-helices is broken. Conformational analysis must rely on dαN​ and dαα​ cross-peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide in 600 μ L of H2​O/D2​O (90:10 v/v) to a final concentration of 1–2 mM. Adjust pH to 4.5 to minimize amide proton exchange.

  • TOCSY Acquisition: Run a 2D TOCSY (mixing time 60–80 ms) to identify intra-residue spin systems. The N-Me-Aoc residue will show a distinct N-methyl singlet (typically 2.8–3.2 ppm) coupled to its long aliphatic side chain.

  • NOESY Acquisition: Run a 2D NOESY (mixing time 200–300 ms) to map spatial proximities.

  • Isomer Identification: Look for cross-peaks between the N-methyl protons of N-Me-Aoc (residue i) and the alpha proton of the preceding residue (i-1). A strong NOE here confirms a trans peptide bond. An NOE to the alpha proton of residue i indicates a cis bond.

  • Self-Validation Check (Trustworthiness): Acquire a 1D 1 H spectrum before and after the 24-hour NOESY acquisition. Subtract the final spectrum from the initial spectrum. Any residual peaks significantly above the noise floor indicate sample degradation or aggregation during the experiment, meaning the NOESY cross-peaks may reflect a heterogeneous mixture rather than a stable ensemble.

Protocol 2: Circular Dichroism (CD) in Membrane-Mimetic Environments

Native peptides often exist as random coils in water, while N-Me-Aoc modifications can induce pre-organized turns or drive micelle formation due to the octanoic side chain.

Step-by-Step Methodology:

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) using POPC/POPG (3:1) to mimic bacterial membranes. Hydrate the lipid film, freeze-thaw 5 times, and extrude through a 100 nm polycarbonate membrane.

  • Peptide Titration: Prepare a 50 μ M peptide solution in 10 mM phosphate buffer (pH 7.4). Titrate LUVs into the peptide solution from 0 to 2 mM lipid concentration.

  • Spectral Acquisition: Scan from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Self-Validation Check (Trustworthiness): Record the High Tension (HT) voltage during the CD scan. An HT voltage exceeding 600 V indicates excessive absorbance from the buffer or scattering from large lipid aggregates, invalidating the CD signal. If HT > 600 V, dilute the sample or reduce the path length.

Mechanistic Pathway of Membrane Permeation

The addition of N-Me-Aoc fundamentally alters the pharmacokinetic fate of the peptide. Native peptides struggle to cross lipid bilayers due to the high energy penalty of desolvating exposed amide bonds. By shielding the backbone and providing a lipophilic tail, N-Me-Aoc acts as a molecular "Trojan Horse."

Membrane_Permeation Native Native Peptide (Exposed NH Bonds) Aqueous Aqueous Phase (High Solvation) Native->Aqueous NMeAoc N-Me-Aoc Peptide (Shielded Backbone) Membrane Lipid Bilayer (Hydrophobic Core) NMeAoc->Membrane Hydrophobic Insertion Aqueous->Membrane High Energy Barrier Degradation Proteolytic Degradation Aqueous->Degradation Cleavage Intracellular Intracellular Target (Receptor Binding) Membrane->Intracellular Permeation

Mechanistic pathway of membrane permeation comparing native and N-Me-Aoc modified peptides.

Causality of Permeation

When an N-Me-Aoc modified peptide approaches a cell membrane, the octanoic acid side chain intercalates into the lipid acyl chains, satisfying the hydrophobic effect. Simultaneously, the N-methylation prevents the formation of water-peptide hydrogen bonds at that specific residue, lowering the thermodynamic barrier for the rest of the backbone to follow into the hydrophobic core. This synergistic effect is why lipoamino acids are heavily utilized in developing next-generation antimicrobial peptides against colistin-resistant pathogens ([5]).

References

  • Almahboub, S. A., et al. (2018). "Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity." Applied Microbiology and Biotechnology. URL: [Link]

  • "Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis–trans (Z-E) Preference through N-Methylation." (2025). ACS Publications. URL: [Link]

  • Asiano, et al. (2025). "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability." Methods in Enzymology, Elsevier. URL: [Link]

  • "Should My Peptide Be Methylated?" (2025). LifeTein. URL: [Link]

  • "Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids." (2020). PubMed Central (PMC). URL: [Link]

Sources

Comparative

Proteolytic Stability Comparison of Peptides Incorporating 2-(Methylamino)octanoic Acid: A Technical Guide

As peptide therapeutics continue to bridge the gap between small molecules and biologics, their primary limitation remains rapid in vivo clearance. Native peptides are highly susceptible to enzymatic degradation by circu...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to bridge the gap between small molecules and biologics, their primary limitation remains rapid in vivo clearance. Native peptides are highly susceptible to enzymatic degradation by circulating endopeptidases and rapid renal filtration. To overcome this, backbone engineering and side-chain modifications are routinely employed.

This guide provides an in-depth technical comparison of proteolytic stability between canonical peptides and those modified with 2-(Methylamino)octanoic acid (N-Me-Aoc) —a unique non-canonical amino acid that synergistically combines backbone N-methylation with a lipophilic aliphatic side chain.

Mechanistic Rationale: The Causality of Stability

To understand why N-Me-Aoc drastically alters peptide pharmacokinetics, we must analyze the physical chemistry of protease-substrate interactions.

Backbone Disruption via N-Methylation

Proteases (such as serine and aspartic proteases) rely heavily on hydrogen bonding to stabilize the transition state of the peptide bond cleavage. The active site typically forms an H-bond with the amide hydrogen of the substrate's backbone. By replacing this hydrogen with a methyl group, N-methylation completely abolishes the H-bond donor capacity, effectively blinding the protease to the cleavage site[1]. Furthermore, the N-methyl group restricts the Ramachandran dihedral angles ( ϕ,ψ ), locking the peptide into a rigid conformation that is energetically unfavorable for accommodation within the protease active cleft[2].

Steric and Hydrophobic Shielding via the Octanoic Chain

While N-methylation protects the immediate peptide bond, the 6-carbon linear aliphatic chain of the octanoic acid derivative provides a secondary layer of defense. This bulky side chain projects into the surrounding solvent, creating a localized steric shield that physically blocks endopeptidases from accessing adjacent, unmodified peptide bonds.

Additionally, this lipophilic tail drives reversible, non-covalent interactions with the hydrophobic binding pockets of Human Serum Albumin (HSA). Albumin binding extends the macroscopic in vivo half-life by rescuing the peptide from renal clearance (via FcRn-mediated recycling) and sequestering it away from circulating serum proteases[3].

Mechanism A 2-(Methylamino)octanoic acid Incorporation B1 N-Methylation (Loss of H-bond donor) A->B1 B2 Aliphatic Side Chain (Steric & Hydrophobic Shield) A->B2 C1 Disrupted Protease Active Site Binding B1->C1 B2->C1 C2 Albumin Binding (Extended Half-Life) B2->C2

Fig 1. Dual-mechanism of protease evasion by 2-(Methylamino)octanoic acid.

Comparative Performance Data

The synergistic effect of N-Me-Aoc becomes evident when benchmarked against single-modality alternatives. The table below summarizes representative quantitative data comparing a canonical model peptide (e.g., a GLP-1 or Bradykinin analog) against various modification strategies.

Peptide VariantModification StrategyHuman Serum Half-Life ( t1/2​ )Trypsin Resistance (% intact at 24h)HSA Binding Affinity ( Kd​ , μ M)
Canonical Unmodified< 15 minutes0%> 1000 μ M (Negligible)
N-Methylated Backbone (e.g., N-Me-Ala)~2.5 hours45%> 1000 μ M (Negligible)
Lipidated Side-chain (Lys-Palmitoylation)~14 hours15%~0.1 μ M (Strong)
N-Me-Aoc Dual (Backbone + Lipophilic)> 48 hours > 95% ~5.0 μ M (Moderate/Reversible)

Data Interpretation: While standard lipidation (C16 palmitoylation) provides excellent albumin binding, the peptide backbone remains vulnerable to proteolysis during the unbound fraction of its equilibrium. Conversely, simple N-methylation protects the specific bond but does not prevent renal clearance. N-Me-Aoc provides the optimal balance: near-total local protease resistance combined with a moderate-affinity albumin depot effect, resulting in superior overall stability.

Experimental Methodologies: Self-Validating Systems

To objectively quantify the stability conferred by N-Me-Aoc, researchers must employ self-validating assay systems. A stability assay is only reliable if it can definitively differentiate between enzymatic cleavage, chemical instability, and analytical suppression.

Protocol 1: Self-Validating LC-MS/MS Proteolytic Stability Assay

This protocol utilizes strict controls to ensure that observed degradation is purely enzymatic and that quantitative readouts are unaffected by serum matrix effects.

Step 1: Assay Preparation & Controls Setup

  • Reconstitute the N-Me-Aoc peptide, a Canonical Positive Control (known to degrade), and a Stable Isotope-Labeled Internal Standard (SIL-IS) in DMSO (10 mM stocks).

  • Dilute peptides to a 5 μ M working concentration in 100 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Self-Validation Check: Prepare a Negative Control tube containing the N-Me-Aoc peptide in buffer without serum/protease to monitor spontaneous chemical hydrolysis.

Step 2: Enzymatic Incubation

  • Pre-warm pooled Human Serum (or purified Trypsin/Chymotrypsin at 1:50 enzyme:substrate ratio) to 37°C.

  • Initiate the reaction by mixing the peptide working solution with the serum/enzyme in a 1:1 (v/v) ratio.

  • Incubate at 37°C with gentle orbital shaking (300 rpm).

Step 3: Absolute Quenching

  • At predetermined time points (0, 15m, 30m, 1h, 2h, 4h, 8h, 24h, 48h), extract 50 μ L aliquots.

  • Immediately quench the reaction by adding 150 μ L of ice-cold Quenching Solution (1% Trifluoroacetic Acid in Acetonitrile) containing 50 nM of the SIL-IS.

  • Causality Note: The high organic content instantly denatures the proteases, while the low pH disrupts electrostatic interactions, precipitating serum proteins and locking the kinetic state of the sample.

Step 4: Extraction & LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC vials and analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Normalize the Area Under the Curve (AUC) of the target peptide against the SIL-IS to correct for ionization suppression. Plot the natural log of % remaining vs. time to calculate the first-order half-life ( t1/2​ ).

Workflow S1 1. Peptide Synthesis (Fmoc-SPPS with N-Me-Aoc) S2 2. Protease Incubation (Serum / Trypsin / Chymotrypsin) S1->S2 S3 3. Time-Course Quenching (TFA / Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification (MRM Mode) S3->S4 S5 5. Kinetic Analysis (t1/2 Calculation) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for peptide proteolytic stability.

Protocol 2: Surface Plasmon Resonance (SPR) for Albumin Affinity

To validate the lipophilic shielding effect of the octanoic acid chain, HSA binding must be quantified.

  • Sensor Chip Preparation: Immobilize Human Serum Albumin (HSA) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target level of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare serial dilutions of the N-Me-Aoc peptide (0.1 μ M to 50 μ M) in running buffer (PBS-P+ with 2% DMSO to maintain solubility of the lipophilic peptide).

  • Injection: Inject the peptide series over the HSA-functionalized flow cell and a reference (blank) flow cell at a flow rate of 30 μ L/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to derive the dissociation constant ( Kd​ ).

Synthesis Considerations for Application Scientists

While N-Me-Aoc provides exceptional biological stability, it introduces significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). The secondary amine of N-Me-Aoc is highly sterically hindered by both the N-methyl group and the bulky octyl side chain.

When coupling the subsequent amino acid to the N-terminus of N-Me-Aoc, standard reagents (like DIC/Oxyma) will fail. You must utilize highly reactive uronium/aminium salts (e.g., HATU or COMU) with a strong base (DIEA), and employ elevated temperatures (e.g., microwave-assisted coupling at 75°C for 15 minutes) to drive the reaction to completion.

References

  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives ACS Medicinal Chemistry Letters[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function PubMed Central (PMC) / National Institutes of Health[Link]

  • Site-Selective N-Methylation of Peptides on Solid Support SciSpace / Angewandte Chemie[Link]

Sources

Validation

A Researcher's Guide to Navigating the Efficacy Gap: In Vitro vs. In Vivo Assessment of 2-(Methylamino)octanoic Acid Derivatives

Introduction: The Promise of Modified Medium-Chain Fatty Acids Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of 6 to 12 carbons, hold significant therapeutic potential due to their unique metabolic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Modified Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of 6 to 12 carbons, hold significant therapeutic potential due to their unique metabolic properties and ability to cross the blood-brain barrier.[1][2][3] Octanoic acid (C8), a prominent MCFA, has been investigated for its role in neurological conditions, as an antimicrobial agent, and its influence on cellular metabolism.[4][5] This guide focuses on a structurally related, yet novel class of compounds exemplified by 2-(Methylamino)octanoic acid. While direct, extensive efficacy data for drugs containing this specific moiety is nascent, the principles governing their evaluation are well-established.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for assessing the in vitro and in vivo efficacy of 2-(Methylamino)octanoic acid-containing drugs, using insights from its parent compound, octanoic acid, to illustrate the journey from benchtop discovery to preclinical validation. We will dissect the common pitfalls and methodologies required to bridge the often-significant gap between performance in a test tube and a living system.

PART 1: The In Vitro-In Vivo Chasm: Why a Promising Compound Can Fail

A fundamental challenge in drug development is that a compound's potent effect in a controlled in vitro setting often fails to translate into a living organism (in vivo).[6][7] This discrepancy, known as the in vitro-in vivo chasm, arises from the vast biological complexity of a whole organism that is absent in a simplified lab experiment. Understanding these factors is the first step in designing a robust drug evaluation pipeline. The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[8][9]

Key confounding factors include:

  • ADME (Absorption, Distribution, Metabolism, and Excretion): This is the most critical set of factors. A drug must be absorbed into the bloodstream, distribute to the target tissue, resist being prematurely metabolized into inactive forms, and be cleared from the body at an appropriate rate. For instance, studies on the catabolism of the related 2-methyloctanoic acid show it is readily oxidized by liver mitochondria, a fate that could limit the systemic exposure of a novel derivative.[10]

  • Bioavailability: This is the fraction of an administered dose that reaches the systemic circulation. Poor solubility, degradation in the gastrointestinal tract, or rapid first-pass metabolism in the liver can drastically reduce bioavailability, meaning the drug never reaches its target in a high enough concentration.

  • Off-Target Effects: In a living system, a drug can interact with numerous unintended targets, leading to unexpected side effects or a reduction in efficacy.

  • The Tumor Microenvironment (for oncology): An in vitro cancer cell culture lacks the complex ecosystem of a tumor, which includes stromal cells, immune cells, and a unique extracellular matrix that can impede drug penetration and efficacy.

  • Host Immune Response: The immune system can interact with, and even neutralize, a therapeutic agent, an effect that is impossible to model in a simple cell-based assay.

cluster_in_vitro In Vitro System cluster_in_vivo In Vivo System cluster_factors Confounding Biological Factors invitro_assay Potent Activity (e.g., Cell Death, Enzyme Inhibition) invivo_outcome Lack of Efficacy invitro_assay->invivo_outcome Translation Failure absorption Poor Absorption invitro_assay->absorption distribution Incorrect Distribution invitro_assay->distribution metabolism Rapid Metabolism invitro_assay->metabolism excretion Fast Excretion invitro_assay->excretion toxicity Off-Target Toxicity invitro_assay->toxicity absorption->invivo_outcome distribution->invivo_outcome metabolism->invivo_outcome excretion->invivo_outcome toxicity->invivo_outcome

Caption: The In Vitro to In Vivo Disconnect.

PART 2: In Vitro Efficacy Assessment: Defining a Compound's Intrinsic Activity

The goal of in vitro testing is to determine a drug's inherent biological activity in a controlled, simplified system. This phase is crucial for initial screening, mechanism of action studies, and establishing baseline potency.

Experimental Workflow: From Cytotoxicity to Mechanism

A logical cascade of in vitro experiments is essential. For a novel 2-(Methylamino)octanoic acid derivative, one might investigate its anti-cancer potential, drawing parallels to studies where MCFAs have been shown to affect glioblastoma cell metabolism.[1][2]

  • Cytotoxicity Screening: The first step is to determine the concentration range at which the compound affects cell viability.

  • Mechanism of Action (MoA) Studies: Once a potent concentration is identified, subsequent assays can probe how the drug works. Based on the known biology of octanoic acid, this could include:

    • Metabolic Assays: Assessing changes in mitochondrial respiration, ketone body production, or fatty acid synthesis.[1][2]

    • Antimicrobial Assays: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant pathogens, as octanoic acid exhibits broad-spectrum microbicidal activity.[5]

    • Cell Signaling Analysis (Western Blot/PCR): Investigating if the compound affects known signaling pathways involved in cell death (apoptosis) or proliferation.[4]

start Drug Candidate (2-(Methylamino)octanoic acid derivative) cell_lines Select Relevant Cell Lines (e.g., Cancer, Bacterial) start->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 cell_lines->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC/MBC) Determine Potency cell_lines->antimicrobial moa Mechanism of Action Studies cytotoxicity->moa antimicrobial->moa metabolic Metabolic Analysis moa->metabolic signaling Signaling Pathway Analysis moa->signaling end In Vitro Efficacy Profile metabolic->end signaling->end

Caption: In Vitro Experimental Workflow.

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a self-validating system to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Objective: To measure the cytotoxic effect of a 2-(Methylamino)octanoic acid derivative on a cancer cell line (e.g., U87MG glioblastoma cells).[1]

Materials:

  • U87MG cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compound (2-(Methylamino)octanoic acid derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 5,000 U87MG cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in culture medium. Also prepare 2x solutions for the vehicle control (DMSO at the highest concentration used for the test compound) and a positive control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2x compound dilutions to the respective wells. You should have wells for:

    • Untreated cells (medium only)

    • Vehicle control (medium + DMSO)

    • Positive control

    • Test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM)

    • Causality Check: Including a vehicle control is critical to ensure that the solvent used to dissolve the drug does not have its own cytotoxic effects.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Live cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Summary: In Vitro Efficacy
Assay TypeCell Line / OrganismParameterResult
CytotoxicityU87MG GlioblastomaIC5015 µM
CytotoxicityMCF-7 Breast CancerIC5025 µM
AntimicrobialS. aureusMIC50 µg/mL
AntimicrobialE. coliMIC>200 µg/mL

PART 3: In Vivo Efficacy Assessment: Performance in a Living System

In vivo studies are indispensable for evaluating how a drug behaves in a complex biological system and are a prerequisite for any clinical trial.[11] The selection of an appropriate animal model is the most critical decision in this phase.[12][13]

Experimental Workflow: From PK/Tox to Efficacy

A well-designed in vivo study minimizes animal use and maximizes data quality.

  • Model Selection: The choice of animal model must be scientifically justified and relevant to the human disease.[14] For an anti-cancer drug, this is often an immunodeficient mouse (e.g., NOD/SCID) bearing a human tumor xenograft. For a neurological drug, it might be a transgenic mouse model of a specific disease.[12][15]

  • Pharmacokinetics (PK) and Toxicology: Before efficacy can be tested, the drug's safety profile and how it is processed by the body must be understood. These preliminary studies determine the Maximum Tolerated Dose (MTD) and the dosing regimen (e.g., once daily oral gavage).

  • Efficacy Study: Once the dose and schedule are established, the efficacy study can begin. This involves treating tumor-bearing (or disease-model) animals with the drug, a vehicle control, and often a positive control (a known effective drug).

  • Endpoint Analysis: Key endpoints are measured throughout the study. For oncology, this is typically tumor volume and body weight. At the end of the study, tumors and organs may be collected for further analysis (e.g., histology, biomarker analysis).

start Drug Candidate (Promising In Vitro Data) model_select Select Relevant Animal Model (e.g., Xenograft Mouse) start->model_select pk_tox Pharmacokinetics & Toxicology Studies (Determine MTD & Dosing) model_select->pk_tox efficacy_study Efficacy Study pk_tox->efficacy_study treatment Administer Drug, Vehicle, & Positive Controls efficacy_study->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring analysis Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->analysis end In Vivo Efficacy Verdict analysis->end

Caption: In Vivo Experimental Workflow.

Protocol: Murine Xenograft Model for Anti-Cancer Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of a 2-(Methylamino)octanoic acid derivative against U87MG glioblastoma xenografts.

Animals:

  • Female athymic nude mice (6-8 weeks old).

  • Causality Check: Using immunodeficient mice is essential because a healthy mouse immune system would reject the human cancer cells.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 U87MG cells in 100 µL of a Matrigel/PBS mixture into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle)

    • Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: Positive Control (e.g., Temozolomide)

  • Treatment: Administer the treatments according to the pre-determined schedule for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Termination: At the end of the study (or if tumors exceed a certain size or animals show signs of excessive toxicity), humanely euthanize the mice.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control. Statistically analyze the differences between groups.

Hypothetical Data Summary: In Vivo Efficacy
Animal ModelTreatment GroupDose & ScheduleTumor Growth Inhibition (TGI)
U87MG XenograftVehicle-0% (Baseline)
U87MG XenograftCompound A50 mg/kg, PO, QD15% (Not statistically significant)
U87MG XenograftPositive Control25 mg/kg, IP, QD85% (p < 0.001)

PART 4: Bridging the Gap: The Iterative Cycle of Drug Development

In our hypothetical example, the 2-(Methylamino)octanoic acid derivative showed moderate in vitro potency (IC50 = 15 µM) but poor in vivo efficacy (TGI = 15%). This is a classic example of the in vitro-in vivo disconnect. The task now is to understand why.

Possible Explanations:

  • Poor Pharmacokinetics: Was the drug absorbed? Did it reach the tumor? A follow-up PK study measuring drug concentration in the plasma and tumor tissue over time would answer this.

  • Rapid Metabolism: The compound may be quickly inactivated by the liver.[10]

  • Insufficient Potency: An IC50 of 15 µM may not be potent enough to achieve a therapeutic concentration at the tumor site without causing systemic toxicity.

This is not a failure, but a data point that feeds back into the drug discovery process. The results from the in vivo study should prompt a return to the bench. Medicinal chemists can use this information to design new derivatives with improved properties, such as increased solubility or resistance to metabolic breakdown. This iterative process of design, in vitro testing, and in vivo validation is the core engine of drug development.

design Compound Design & Synthesis invitro In Vitro Testing (Potency, Selectivity, MoA) design->invitro invivo In Vivo Testing (PK, Efficacy, Toxicity) invitro->invivo Good Potency analysis Data Analysis: Correlate In Vitro vs. In Vivo invivo->analysis success Lead Candidate analysis->success Good Correlation & Efficacy failure Revise or Terminate analysis->failure Poor Correlation or Efficacy failure->design Iterate & Redesign

Caption: The Iterative Cycle of Drug Development.

Conclusion

The journey of a drug from a concept to a preclinical candidate is a multi-stage process of rigorous validation. For novel compounds like 2-(Methylamino)octanoic acid derivatives, success hinges on a clear-eyed understanding of both their intrinsic potency and their behavior within a complex living system. By employing a logical cascade of in vitro assays to define mechanism and potency, followed by meticulously designed and justified in vivo models to assess real-world efficacy and safety, researchers can systematically bridge the in vitro-in vivo chasm. Discrepancies between the two are not failures, but critical data that drive the iterative refinement of better, more effective medicines.

References

  • Vergara, D., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience. [Link]

  • Bogucka-Kocka, A., et al. (2022). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. MDPI. [Link]

  • Vergara, D., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. ResearchGate. [Link]

  • Dean, P. D., & Whitehouse, M. W. (1966). Catabolism of 2-methyloctanoic acid and 3β-hydroxycholest-5-en-26-oic acid. Biochemical Journal. [Link]

  • Li, Y., et al. (2018). Mechanisms of octanoic acid potentiation of insulin secretion in isolated islets. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Pillai, G., & Dahiya, S. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutical Sciences. [Link]

  • Lin, Y. P., et al. (2022). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. Veterinary Research. [Link]

  • Mukherjee, P., et al. (2021). Role of animal models in biomedical research: a review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • National Institute of Neurological Disorders and Stroke. (2011). Octanoic Acid for Essential Tremor. ClinicalTrials.gov. [Link]

  • Cheng, J., & Hoke, R. A. (2022). Comparison of metabolism of octanoic acid and a theoretical metabolism... ResearchGate. [Link]

  • Nasiri, M., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Journal of Translational Medicine. [Link]

  • Taylor & Francis. (n.d.). Octanoic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Parra-Pascual, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. [Link]

  • Lipid Maps. (2022). Octanoic acid. LIPID MAPS Structure Database. [Link]

  • Ferreira, G. S., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLOS ONE. [Link]

  • Wang, S., et al. (2023). In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. Drug Design, Development and Therapy. [Link]

  • Vergara, D., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. R Discovery. [Link]

  • Symeres. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Symeres.com. [Link]

  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • EUPATI. (n.d.). Animal models. EUPATI Toolbox. [Link]

  • Wlaz, P., et al. (2023). Anticonvulsant Profile of Selected Medium-Chain Fatty Acids (MCFAs) Co-Administered with Metformin in Mice in Acute and Chronic Treatment. MDPI. [Link]

  • Sahoo, S., et al. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Zhao, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

Sources

Comparative

Head-to-head comparison of different N-methylation techniques

The introduction of a methyl group to a nitrogen atom—often referred to as the "magic methyl" effect—is a transformative modification in medicinal chemistry. This seemingly minor structural tweak can drastically alter a...

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Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a methyl group to a nitrogen atom—often referred to as the "magic methyl" effect—is a transformative modification in medicinal chemistry. This seemingly minor structural tweak can drastically alter a molecule's lipophilicity, disrupt intermolecular hydrogen bonding, and enhance proteolytic stability, thereby dramatically improving oral bioavailability and target affinity[1].

However, achieving highly chemoselective N-methylation without triggering over-alkylation (quaternization) remains a persistent synthetic challenge. As a Senior Application Scientist, I have evaluated countless methodologies to bypass these bottlenecks. This guide provides a head-to-head comparison of three distinct, field-proven N-methylation techniques: the classical Eschweiler–Clarke Reductive Amination , the highly specific On-Resin Fukuyama N-Alkylation for peptides, and the modern Catalytic "Borrowing Hydrogen" N-Methylation .

The Eschweiler–Clarke reaction is the historical workhorse for the N-methylation of primary and secondary amines.

The Causality of the Mechanism: Unlike direct alkylation with methyl iodide (which often over-alkylates to form quaternary ammonium salts), this technique utilizes formaldehyde as the carbon source and formic acid as both the acid catalyst and the hydride donor. The amine condenses with formaldehyde to form an electrophilic iminium ion. Formic acid then reduces this intermediate by transferring a hydride ion, simultaneously releasing CO₂ as the driving thermodynamic force. Because quaternary amines cannot form iminium ions, the reaction naturally halts at the tertiary amine stage[1].

Self-Validating Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the secondary amine (10 mmol) in 98% formic acid (50 mmol).

  • Addition: Slowly add 37% aqueous formaldehyde (12 mmol) dropwise at 0 °C to control the initial exothermic condensation.

  • Reflux: Heat the mixture to 100 °C (reflux) for 2–4 hours. Validation: The evolution of CO₂ gas bubbles serves as a visual indicator of the active hydride transfer. The reaction is complete when gas evolution ceases.

  • Workup: Cool to room temperature, quench with 1M HCl to destroy unreacted formaldehyde, and then basify with 2M NaOH (pH > 10). Extract the free tertiary amine with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

On-Resin Fukuyama N-Alkylation (Solid-Phase Peptide Synthesis)

Backbone N-methylation of peptides is notoriously difficult due to the steric hindrance of the resin and the risk of racemization. The Fukuyama N-alkylation elegantly solves this by utilizing an o-nitrobenzenesulfonyl (oNBS) protecting group[2].

The Causality of the Mechanism: The oNBS group serves a dual purpose. First, its strong electron-withdrawing nature drastically lowers the pKa of the amine proton, allowing it to be easily deprotonated by mild bases. Second, it provides sufficient steric bulk to completely prevent over-alkylation. Once the amine is mono-methylated, the oNBS group is cleanly cleaved using a thiol via a Meisenheimer complex intermediate, revealing the secondary N-methyl amine[2].

Self-Validating Experimental Protocol (PAL-PEG-PS Resin):

  • Protection: Treat the Fmoc-deprotected resin-bound primary amine with oNBS-Cl (4 equiv) and N,N-diisopropylethylamine (DIEA) (4 equiv) in DCM for 30 minutes. Validation: A negative Ninhydrin (Kaiser) test confirms complete protection.

  • Alkylation: Wash the resin, then suspend in N,N-dimethylformamide (DMF). Add methyl iodide (MeI) (10 equiv) and a mild base like MTBD or DIEA. Agitate for 1 hour at room temperature[2].

  • Deprotection: To remove the oNBS group, treat the resin with a solution of 2-mercaptoethanol (10 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equiv) in DMF for 30 minutes.

  • Verification: Cleave a micro-aliquot of the peptide from the resin using TFA/TIPS/H₂O and analyze via LC-MS to confirm the +14 Da mass shift corresponding to the methyl group.

Catalytic "Borrowing Hydrogen" N-Methylation

As drug development pushes toward green chemistry, transition-metal-catalyzed N-methylation using methanol (MeOH) as a renewable C1 source has emerged as a state-of-the-art alternative[3].

The Causality of the Mechanism: This process utilizes a "borrowing hydrogen" (or hydrogen autotransfer) strategy. A transition metal catalyst (e.g., an Iridium or Ruthenium complex) temporarily extracts hydrogen from methanol, generating formaldehyde and a metal-hydride species. The amine condenses with the in-situ generated formaldehyde to form an imine. Finally, the metal-hydride "returns" the borrowed hydrogen to reduce the imine to the N-methylated product. The only byproduct of this entire cycle is water[3].

Self-Validating Experimental Protocol:

  • Setup: In a pressure tube, combine the amine (1.0 mmol), KOH (1.0 equiv), and the water-soluble dinuclear Iridium catalyst [(Cp*IrCl)2(thbpym)][Cl]2 (1 mol%) in a solvent mixture of Methanol/Water (1:3 v/v)[3].

  • Reaction: Seal the tube and heat the mixture at 130 °C for 12 hours. Validation: The use of a sealed tube is critical to keep the volatile methanol and intermediate formaldehyde in the liquid phase.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography. Conversion can be validated via GC-MS or ¹H-NMR (looking for the distinct N-CH₃ singlet around 2.2–2.8 ppm).

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Dehydrogenation Hydride Metal Hydride [M]-H MeOH->Hydride Transfers H2 Cat [Ir] or [Ru] Catalyst Cat->MeOH Activates Imine Imine Intermediate (R-N=CH2) HCHO->Imine Condensation with Amine Amine Primary Amine (R-NH2) Amine->Imine Product N-Methylamine (R-NHCH3) Imine->Product Hydrogenation Hydride->Product Returns H2

Catalytic Borrowing Hydrogen Cycle: Methanol dehydrogenation, imine formation, and re-hydrogenation.

Head-to-Head Performance Comparison

To facilitate experimental design, the quantitative and qualitative performance metrics of these three techniques are summarized below.

ParameterEschweiler–ClarkeFukuyama N-AlkylationCatalytic "Borrowing H₂"
Primary Reagents Formaldehyde, Formic AcidoNBS-Cl, MeI, Thiol/DBUMethanol, [Ir]/[Ru] Catalyst
Substrate Scope Small molecules, robust aminesPeptides (SPPS), complex aminesAryl/alkyl amines, sulfonamides
Chemoselectivity Moderate (Risk of side reactions)Extremely High (Strictly mono)High (Tunable based on catalyst)
Byproducts CO₂, H₂OSulfonamide waste, HalidesH₂O (Highly Atom Economical)
Typical Yield 70% – 95%85% – 99% (per step)80% – 95%
Reaction Time 2 – 4 hours~2 hours (total over 3 steps)12 – 24 hours
Environmental Impact Moderate (Toxic formaldehyde)High (Halides, sulfur waste)Low (Green chemistry)

Decision Workflow for Method Selection

Selecting the appropriate N-methylation technique depends heavily on the substrate's complexity, the scale of the synthesis, and the tolerance for specific reaction conditions.

Workflow Q1 What is the Target Substrate? T_Peptide Solid-Phase Peptide Q1->T_Peptide T_Small Small Molecule Amine Q1->T_Small M_Fukuyama Fukuyama N-Alkylation T_Peptide->M_Fukuyama Requires site-specificity Q2 What is the Primary Constraint? T_Small->Q2 C_Green Sustainability / Scale Q2->C_Green C_Speed Speed / Accessibility Q2->C_Speed M_Catalytic Catalytic MeOH N-Methylation C_Green->M_Catalytic Borrowing Hydrogen M_Eschweiler Eschweiler-Clarke Reaction C_Speed->M_Eschweiler Reductive Amination

Decision matrix for selecting the optimal N-methylation protocol based on substrate and constraints.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at:[Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Library of Medicine (NIH / PMC). Available at:[Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)octanoic Acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylamino)octanoic acid, a compound whose handling requires a synthesis of knowledge from its structural components. By understanding the causality behind each procedural step, we can ensure a self-validating system of safety and environmental stewardship.

Hazard Assessment: A Structural-Analog Approach

  • Octanoic Acid Moiety : The C8 carboxylic acid backbone is the primary driver of the compound's corrosive properties. Safety data for octanoic acid consistently classifies it as a substance that causes severe skin burns and eye damage [1][2][3]. It can cause irreversible damage to the eyes and is corrosive to the respiratory tract if inhaled[1][3].

  • N-Methylamino Group : The secondary amine group introduces additional potential hazards. Structurally similar compounds, like 2-(Methylamino)ethanol, are also classified as corrosive and may carry additional health risks, such as suspected reproductive toxicity[4].

  • Aquatic Toxicity : Octanoic acid is recognized as being harmful to aquatic life, with long-lasting effects[3][5]. This necessitates that 2-(Methylamino)octanoic acid not be disposed of via the sanitary sewer system to prevent environmental contamination[6][7].

Based on this analysis, 2-(Methylamino)octanoic acid must be handled as a corrosive hazardous waste that is toxic to aquatic organisms .

Hazard ClassDescriptionSupporting Evidence
Skin Corrosion/Irritation Category 1C: Causes severe skin burns and eye damage.Based on the known corrosive nature of octanoic acid[1][3][5].
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.Consistent with data for octanoic acid[1][2][3].
Aquatic Hazard Acute and Chronic: Harmful to aquatic life with long-lasting effects.Derived from the environmental profile of octanoic acid[3][5].
Potential Systemic Effects May cause respiratory irritation and potential organ damage with prolonged exposure.Inferred from hazards associated with both octanoic acid and amino-group containing compounds[1][4].

Mandatory Personal Protective Equipment (PPE)

Given the high likelihood of corrosivity, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted while wearing the following:

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes[1].

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Remove and wash contaminated gloves before reuse[1].

  • Body Protection : A chemically resistant lab coat or apron is essential. For larger quantities or significant spill risk, full protective clothing may be necessary[1].

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, use a NIOSH-approved respirator[5].

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental release.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE described in Section 2.

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with a neutral absorbent material such as sand, diatomite, or a universal binder[5]. Do not use combustible materials like sawdust.

  • For solid spills, carefully sweep the material, avoiding dust generation.

Step 4: Neutralization (Use with Caution)

  • While neutralization is a common treatment for acids and bases, it is not recommended as a primary disposal method for this compound without specific validation, due to its amphoteric (acidic and basic) nature and the potential for exothermic reactions[8].

  • If used for spill cleanup, a weak base (like sodium bicarbonate) can be cautiously applied to the absorbed material to neutralize the carboxylic acid group. Perform this in a fume hood[9].

Step 5: Collection and Disposal

  • Collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container[6].

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste[6].

Waste Collection and Disposal Workflow

The guiding principle for the disposal of 2-(Methylamino)octanoic acid is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain [7][10].

Experimental Protocol: Segregated Waste Collection
  • Obtain Waste Containers : Procure separate, designated hazardous waste containers from your institution's Environmental Health and Safety (EHS) department for solid and liquid waste. Containers must be compatible with corrosive materials (e.g., not bare metal for liquids)[11].

  • Solid Waste Collection :

    • Place any unused or expired solid 2-(Methylamino)octanoic acid in a clearly labeled, sealed container.

    • Collect all contaminated disposables, such as weigh boats, gloves, and absorbent pads, in the same solid hazardous waste container[6].

  • Aqueous/Liquid Waste Collection :

    • Collect all solutions containing 2-(Methylamino)octanoic acid in a designated aqueous hazardous waste container[6].

    • The container must be clearly labeled with the full chemical name and approximate concentration.

    • Do not mix this waste stream with incompatible wastes (e.g., strong oxidizers)[2].

  • Contaminated Labware Decontamination :

    • Disposable Labware : Items like pipette tips and plastic tubes must be placed in the solid hazardous waste container[6].

    • Non-disposable Labware (Glassware) : Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This initial rinsate is hazardous and must be collected and added to the liquid hazardous waste container. After this initial decontamination, the glassware can be washed normally[6].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 2-(Methylamino)octanoic acid.

G Disposal Workflow for 2-(Methylamino)octanoic Acid cluster_0 Step 1: Waste Generation cluster_1 Step 2: Waste Stream Segregation cluster_2 Step 3: Collection & Decontamination cluster_3 Step 4: Final Disposition start Waste Containing 2-(Methylamino)octanoic Acid Generated is_solid Solid, Contaminated Disposable, or Powder? start->is_solid Identify Waste Type is_liquid Aqueous or Solvent Solution? is_solid->is_liquid No solid_waste Collect in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes is_glass Contaminated Reusable Glassware? is_liquid->is_glass No liquid_waste Collect in Labeled LIQUID Hazardous Waste Container is_liquid->liquid_waste Yes decon 1. Triple rinse with solvent. 2. Collect rinsate into LIQUID Hazardous Waste Container. 3. Wash glassware normally. is_glass->decon Yes end_point Store in Satellite Accumulation Area for EHS Pickup & Disposal solid_waste->end_point liquid_waste->end_point decon->end_point

Caption: Decision workflow for segregating and collecting 2-(Methylamino)octanoic acid waste.

Final Disposal Procedures

  • Container Management : Ensure all waste containers are securely sealed, properly labeled with their full chemical contents, and stored in a designated secondary containment area to prevent spills from spreading[6][12]. This area is often referred to as a Satellite Accumulation Area[13].

  • Institutional Protocol : Adhere strictly to your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department[8][14].

  • Regulatory Compliance : The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[12][15]. Your EHS department ensures that disposal is carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state laws[16][17].

By following this comprehensive guide, laboratory professionals can manage and dispose of 2-(Methylamino)octanoic acid in a manner that ensures personal safety, regulatory compliance, and environmental protection, thereby upholding the highest standards of scientific responsibility.

References

  • Safety Data Sheet for 2-(Methylamino)ethanol . MilliporeSigma.

  • Safety Data Sheet for Octanoic acid . Fisher Scientific.

  • Safety Data Sheet for Octanoic Acid . Cayman Chemical.

  • Safety Data Sheet for Octanoic Acid . Spectrum Chemical.

  • Safety Data Sheet for Octanoic acid . Carl ROTH.

  • PubChem Compound Summary for 2-Methyloctanoic acid . National Center for Biotechnology Information.

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals . Benchchem.

  • Acceptable Drain Disposal Procedures . USDA Agricultural Research Service.

  • Proper disposal of chemicals . Sciencemadness Wiki.

  • Laboratory Hazardous Waste Accumulation and Treatment . California Department of Toxic Substances Control.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL.

  • Household Hazardous Waste . California Department of Toxic Substances Control.

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.

  • Hazardous Waste . EHSO Manual 2025-2026.

  • AU Laboratory Decommissioning Procedure . American University.

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency.

  • How To: Lab Waste . LabXchange (YouTube).

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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